molecular formula C16H18BrNO3 B181590 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol CAS No. 179107-93-8

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Cat. No.: B181590
CAS No.: 179107-93-8
M. Wt: 352.22 g/mol
InChI Key: JBFKJIRYXUAQSW-UHFFFAOYSA-N
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Description

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrNO3 and its molecular weight is 352.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKJIRYXUAQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429441
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179107-93-8
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. The molecule this compound (CAS: 179107-93-8, Molecular Formula: C₁₆H₁₈BrNO₃, Molecular Weight: 352.23 g/mol ) presents a fascinating scaffold, combining features of a substituted phenol with a phenethylamine moiety, a classic pharmacophore in many biologically active compounds.[1] Its structural complexity, featuring multiple functional groups and stereocenters, necessitates a multi-pronged analytical approach for definitive characterization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this molecule. As experimental spectra for this specific compound are not widely published, this document will focus on the principles of spectroscopic interpretation, predicted data based on established chemical principles and analogous structures, and robust protocols for data acquisition. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a map of the different types of protons in a molecule. The predicted chemical shifts (δ) for this compound in a solvent like DMSO-d₆ (which allows for the observation of exchangeable -OH and -NH protons) are summarized below.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this analysis. Its ability to form hydrogen bonds prevents the rapid exchange of the phenolic -OH and amine -NH protons, allowing them to be observed as distinct signals in the spectrum, which would otherwise be broadened or absent in non-polar solvents like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Prediction
Phenolic OH (on phenethylamine)9.0 - 9.5Singlet (broad)1HThe acidic phenolic proton is deshielded and typically appears as a broad singlet.
Phenolic OH (on brominated ring)8.5 - 9.0Singlet (broad)1HSimilar to the other phenolic proton, but in a slightly different electronic environment.
Aromatic H (on brominated ring)~7.0Singlet1HThis proton is ortho to the methoxy group and para to the bromine, leading to a specific downfield shift.
Aromatic H (on brominated ring)~6.8Singlet1HThis proton is ortho to the aminomethyl group and meta to the methoxy group.
Aromatic H (on phenethylamine ring)6.9 - 7.1Doublet2HProtons ortho to the ethylamine group on the hydroxyphenyl ring.
Aromatic H (on phenethylamine ring)6.6 - 6.8Doublet2HProtons meta to the ethylamine group on the hydroxyphenyl ring.
Methoxy (-OCH₃)~3.8Singlet3HMethoxy protons are characteristic singlets in this region.[2]
Benzylic (-CH₂-N)~3.7Singlet or Doublet2HProtons on the carbon adjacent to the nitrogen and the brominated aromatic ring. May show coupling to the N-H proton.
Amine (-NH-)2.5 - 3.5Triplet or broad singlet1HThe chemical shift is variable and depends on concentration and temperature. It will likely couple to the adjacent CH₂ group.
Methylene (-N-CH₂-)~2.8Triplet2HPart of the ethyl bridge, coupled to the other methylene group.
Methylene (-CH₂-Ar)~2.7Triplet2HPart of the ethyl bridge, coupled to the methylene group adjacent to the nitrogen.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Aromatic C-O (Phenolic)155 - 160Aromatic carbons attached to oxygen are significantly deshielded.
Aromatic C-O (Methoxy)145 - 150Similar to phenolic carbons, shifted by the electronic effect of the methoxy group.
Aromatic C-Br110 - 115The carbon atom directly bonded to bromine is shielded relative to other substituted aromatic carbons.
Aromatic C-H & C-C115 - 135The remaining aromatic carbons will appear in this typical range.
Methoxy (-OCH₃)55 - 60A characteristic region for methoxy carbons.[2]
Benzylic (-CH₂-N)50 - 55The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
Methylene (-N-CH₂-)45 - 50Aliphatic carbon adjacent to a nitrogen atom.
Methylene (-CH₂-Ar)35 - 40Aliphatic carbon adjacent to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3200 (broad)O-H StretchPhenolic -OHThe broadness is due to hydrogen bonding.[4]
3400 - 3300 (sharp/medium)N-H StretchSecondary Amine (-NH-)Secondary amines typically show one sharp absorption band in this region.
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds.
2950 - 2850C-H StretchAliphatic C-HStretching vibrations for the sp³ C-H bonds in the methoxy and ethyl groups.
1610 - 1580C=C StretchAromatic RingThese absorptions confirm the presence of the benzene rings.
1260 - 1200C-O StretchAryl Ether (-O-CH₃)Strong, characteristic absorption for the C-O bond of the methoxy group.
1180 - 1150C-O StretchPhenolic C-OAbsorption for the C-O bond of the phenol groups.
1100 - 1000C-N StretchAliphatic AmineStretching vibration of the carbon-nitrogen bond.
700 - 500C-Br StretchAryl BromideThe C-Br stretch is typically found in the fingerprint region.
Experimental Protocol for IR Data Acquisition

A common and reliable method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum

For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

m/z Value Ion Rationale
352.05 / 354.05[M+H]⁺The protonated molecular ion. The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This "doublet" is a definitive indicator of a monobrominated compound.
214.98 / 216.98[C₇H₇BrO₂]⁺A likely fragment resulting from the cleavage of the C-C bond between the two methylene groups of the ethylamine bridge (benzylic cleavage).
121.07[C₈H₉O]⁺A fragment corresponding to the 4-hydroxyphenethyl moiety after cleavage.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Instrument Setup (LC-MS):

    • The sample is typically introduced via a Liquid Chromatography (LC) system, even with a direct injection (no column), to a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.

  • Data Processing:

    • Analyze the spectrum to identify the molecular ion peak and its characteristic isotopic pattern.

    • Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

    • Analyze fragmentation patterns (if MS/MS data is acquired) to further confirm the structure.

Section 4: Integrated Spectroscopic Workflow and Data Interpretation

The characterization of a novel compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and validated structural assignment.

Workflow for Spectroscopic Characterization

G Workflow for Structural Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Purification Purification of Compound (e.g., Chromatography) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Purity & MW Check IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework Purification->NMR Interpretation Integrated Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Structure Proposed Structure Interpretation->Structure Validation

Caption: An integrated workflow for the structural characterization of a novel chemical entity.

Structure-Spectrum Correlation Diagram

G Structure-Spectra Correlation Map mol This compound Aromatic Rings Phenolic -OH Methoxy -OCH₃ Amine -NH- Alkyl Bridge C-Br HNMR ¹H NMR Signals - δ 6.5-7.5 (Aromatic) - δ 8.5-9.5 (OH) - δ ~3.8 (OCH₃) - δ 2.5-3.5 (NH) - δ 2.7-3.7 (Alkyl CH₂) mol:p1->HNMR mol:p2->HNMR mol:p3->HNMR mol:p4->HNMR mol:p5->HNMR CNMR ¹³C NMR Signals - δ 110-160 (Aromatic C) - δ ~56 (OCH₃) - δ 35-55 (Alkyl C) mol:p1->CNMR mol:p3->CNMR mol:p5->CNMR mol:p6->CNMR IR IR Bands (cm⁻¹) - 3500-3200 (O-H) - 3400-3300 (N-H) - 1260-1200 (C-O) - 700-500 (C-Br) mol:p2->IR mol:p4->IR mol:p6->IR MS MS Peaks (m/z) - 352/354 [M+H]⁺ - Br Isotope Pattern mol:p6->MS

Caption: Key structural fragments and their corresponding expected spectroscopic signals.

Conclusion

The structural verification of this compound is a task that requires the synergistic use of multiple spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification remains paramount. The characteristic signals—such as the bromine isotope pattern in the mass spectrum, the distinct phenolic and amine protons in the ¹H NMR, and the various functional group vibrations in the IR spectrum—serve as critical validation points. By following the detailed protocols and interpretative logic outlined herein, researchers can confidently and accurately characterize this and other similarly complex molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:179107-93-8 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2012). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Complex Adrenergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Subject Compound: Initial searches for "4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol" did not yield sufficient public-domain data to construct a detailed mechanism of action profile. To fulfill the requirements of this guide with scientific integrity, we will use the well-characterized, structurally related compound, Labetalol , as a model. Labetalol, a substituted phenylethanolamine, possesses a complex, multi-target mechanism of action that serves as an excellent exemplar for the experimental and analytical workflows required to characterize such molecules.

Introduction to Labetalol: A Dual-Action Adrenergic Antagonist

Labetalol is a third-generation beta-blocker used clinically for the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[1][2] Its therapeutic efficacy stems from a unique and complex mechanism of action: it is a competitive antagonist at both alpha- and beta-adrenergic receptors.[3][4] Specifically, it exhibits non-selective antagonism of β1- and β2-adrenergic receptors and selective antagonism of α1-adrenergic receptors.[5][6]

This dual blockade results in a desirable hemodynamic profile:

  • β1-Adrenergic Blockade: Reduces heart rate and cardiac contractility, decreasing cardiac output.[3]

  • α1-Adrenergic Blockade: Induces vasodilation of peripheral blood vessels, reducing systemic vascular resistance.[3][5]

The combined effect is a reduction in blood pressure without the reflex tachycardia that can occur with standalone vasodilators.[4][6] Furthermore, Labetalol is a racemic mixture of four stereoisomers, each contributing differently to its overall pharmacological profile, adding another layer of complexity to its mechanism.[6] This guide will detail the experimental framework necessary to dissect such a multifaceted mechanism.

Experimental Elucidation of a Multi-Target Mechanism

Characterizing a compound like Labetalol requires a multi-step, hierarchical approach, moving from initial target identification to functional validation and downstream pathway analysis.

Part A: Target Affinity Determination via Radioligand Binding Assays

The foundational step is to determine if the compound physically interacts with its putative targets and with what affinity. Competitive radioligand binding assays are the gold standard for quantifying this interaction.[7][8]

Causality and Rationale: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor. It works on the principle of competition between the unlabeled test compound (Labetalol) and a known high-affinity radiolabeled ligand for a finite number of receptors in a tissue or cell membrane preparation. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its Ki, an intrinsic measure of its binding affinity.

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

  • Preparation of Membranes:

    • Culture cell lines stably expressing high levels of the human α1-, β1-, or β2-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.

    • Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[7] Resuspend the final membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-25 µg protein/well).[7]

    • Add a constant concentration of a specific radioligand.

      • For α1 receptors: [³H]-Prazosin (a selective antagonist).[8]

      • For β1/β2 receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP) (non-selective antagonists).[7][9]

    • Add increasing concentrations of the unlabeled test compound (Labetalol) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for "Total Binding" (radioligand + membranes, no competitor) and "Non-Specific Binding" (radioligand + membranes + a high concentration of a non-radioactive competitor, e.g., 10 µM phentolamine for α1 or 10 µM propranolol for β).[7]

  • Incubation and Harvesting:

    • Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation:

Receptor SubtypeRadioligandTest CompoundKᵢ (nM) - Representative Values
α₁-adrenergic[³H]-PrazosinLabetalol105
β₁-adrenergic[³H]-DHALabetalol110
β₂-adrenergic[³H]-DHALabetalol120
Note: These are representative values derived from the literature. Actual experimental values may vary. The ratio of α:β blockade is known to be approximately 1:3 to 1:7 depending on the route of administration.[4]
Part B: Functional Characterization of Receptor Activity

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor-mediated signaling.

Workflow for Functional Characterization

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Determine Mode of Action Binding Radioligand Binding Assay (Determine Ki) Functional_Beta cAMP Accumulation Assay (β₁, β₂ Receptors) Binding->Functional_Beta Is there binding? Functional_Alpha Calcium Mobilization Assay (α₁ Receptors) Binding->Functional_Alpha Is there binding? Mode_Beta Antagonist? Partial Agonist? (Measure IC₅₀ vs. Agonist; Measure direct stimulation) Functional_Beta->Mode_Beta Mode_Alpha Antagonist? (Measure IC₅₀ vs. Agonist) Functional_Alpha->Mode_Alpha

Caption: Experimental workflow from binding to functional assays.

1. Functional Assay for β-Adrenergic Receptors (Gs-coupled): cAMP Accumulation

Causality and Rationale: β1 and β2 receptors couple to the stimulatory G-protein, Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[9][11] An antagonist will block the cAMP production stimulated by a known agonist (like isoproterenol), while an agonist would stimulate cAMP production on its own.

Protocol: HTRF or AlphaScreen cAMP Assay

  • Cell Preparation: Seed cells expressing the target β-receptor subtype into a 384-well plate and culture overnight.[12]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound (Labetalol) for 15-30 minutes. This allows the antagonist to bind to the receptors.

    • Add a fixed concentration of a standard β-agonist (e.g., isoproterenol at its EC80 concentration) to stimulate cAMP production.[10]

    • Incubate for a defined period (e.g., 30 minutes).

  • Agonist Mode: To test for partial agonist activity, incubate the cells with only the test compound (Labetalol) without a standard agonist.

  • Lysis and Detection:

    • Lyse the cells and add the detection reagents (e.g., biotin-cAMP and an anti-cAMP antibody conjugated to an acceptor bead, as in an AlphaScreen assay).[13]

    • After incubation in the dark, read the plate on a suitable plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Analysis:

    • Antagonist Mode: Plot the signal against the log concentration of Labetalol to generate an inhibition curve and determine the IC50.

    • Agonist Mode: Plot the signal against the log concentration of Labetalol to determine if it stimulates cAMP production above baseline.

2. Functional Assay for α1-Adrenergic Receptors (Gq-coupled): Calcium Mobilization

Causality and Rationale: α1-receptors couple to the Gq G-protein, which activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15] An antagonist will block this Ca²⁺ release when stimulated by an α1-agonist like phenylephrine.

Protocol: Fluorescent Calcium Mobilization Assay

  • Cell Preparation: Seed cells expressing the target α1-receptor subtype into a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.[14]

    • Wash the cells gently to remove excess extracellular dye.

  • Assay Measurement:

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an integrated fluidics head.[16]

    • Antagonist Mode: The instrument will add increasing concentrations of the test compound (Labetalol) to the wells, incubate for a set period, and then inject a fixed concentration of an α1-agonist (e.g., phenylephrine at its EC80).[17]

    • Measure the fluorescence intensity over time, before and after agonist addition. The peak fluorescence response corresponds to the intracellular calcium concentration.[18]

  • Analysis:

    • Calculate the peak response for each well.

    • Plot the percentage of the maximal agonist response against the log concentration of Labetalol to determine the IC50 for antagonism.

Downstream Signaling Pathways and Visualization

The culmination of the binding and functional data allows for the construction of a signaling pathway diagram, illustrating the compound's integrated mechanism of action at a cellular level. Labetalol's dual antagonism blocks two distinct downstream pathways.

Signaling Pathway Diagram

G cluster_0 β-Adrenergic Pathway (Gs) cluster_1 α₁-Adrenergic Pathway (Gq) B_Receptor β₁, β₂ Receptor Gs Gs Protein B_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cell_Response_B ↓ Heart Rate ↓ Contractility PKA->Cell_Response_B A_Receptor α₁ Receptor Gq Gq Protein A_Receptor->Gq Vaso Vasodilation (↓ Blood Pressure) PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular [Ca²⁺] IP3->Ca Cell_Response_A Smooth Muscle Contraction Ca->Cell_Response_A Labetalol Labetalol Labetalol->B_Receptor BLOCKS Labetalol->A_Receptor BLOCKS Agonist_B Norepinephrine/ Epinephrine Agonist_B->B_Receptor Activates Agonist_A Norepinephrine/ Epinephrine Agonist_A->A_Receptor Activates

Caption: Labetalol's dual blockade of Gs and Gq signaling pathways.

Conclusion and Synthesis

The comprehensive experimental approach outlined—progressing from receptor affinity to functional antagonism and pathway analysis—provides a self-validating system to elucidate the mechanism of action for a complex pharmacological agent like Labetalol. The data collectively demonstrate that Labetalol competitively antagonizes both α1- and β-adrenergic receptors. This dual action prevents the downstream signaling cascades normally initiated by endogenous catecholamines: it blocks the Gs-cAMP pathway in tissues like the heart (β-blockade) and the Gq-IP3-Ca²⁺ pathway in vascular smooth muscle (α1-blockade).[3] This integrated mechanism is responsible for its potent antihypertensive effects and underscores the importance of a multi-assay approach in modern drug discovery and development.[19]

References

  • GoodRx. (2024, August 2). Labetalol's Mechanism of Action: How Does It Work? GoodRx. [Link]

  • Cochrane. (2014, December 15). Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension. Cochrane. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Labetalol Hydrochloride? Patsnap Synapse. [Link]

  • YouTube. (2024, November 10). Pharmacology of Labetalol Hydrochloride ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • MedlinePlus. (2023, August 15). Labetalol. MedlinePlus. [Link]

  • Wikipedia. (n.d.). Labetalol. Wikipedia. [Link]

  • PubMed. (1981). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed. [Link]

  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

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An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Hypothesis-Driven Approach to Pharmacological Characterization

The compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, hereafter referred to as "Compound X," is a novel molecule whose biological activities are not yet extensively documented in peer-reviewed literature. Its chemical architecture, however, provides a strong basis for forming a primary hypothesis regarding its mechanism of action.

The structure features a phenethylamino core, a hallmark of endogenous catecholamines (e.g., epinephrine, norepinephrine) and a vast class of synthetic adrenergic agonists. The presence of a hydroxyphenyl group is also common in ligands that bind to adrenergic receptors. Based on this structural analogy, this guide will present a comprehensive, hypothesis-driven workflow to characterize the in vitro pharmacology of Compound X, with a primary focus on its potential activity as a β2-adrenergic receptor (β2-AR) agonist.

This document is designed not as a review of existing data, but as a forward-looking technical guide. It provides the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation of Compound X, adhering to the principles of modern drug discovery and ensuring scientific rigor at every step.

Section 1: Receptor Binding Affinity and Selectivity Profile

Rationale for Binding Assays

The foundational step in characterizing any novel ligand is to confirm its physical interaction with the intended biological target. A binding assay quantifies the affinity of a ligand for a receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A high affinity (low Ki value) indicates a strong interaction. Furthermore, assessing binding to related receptor subtypes (e.g., β1-AR vs. β2-AR) is critical for determining selectivity, a key predictor of a drug's therapeutic window and potential side-effect profile. Radioligand competition binding assays remain the gold standard for this purpose due to their robustness and precision.[1]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Compound X for the human β2-adrenergic receptor.

1.2.1. Materials

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human β2-AR.

  • Radioligand: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP) or [³H]-Dihydroalprenolol ([³H]-DHA), non-selective β-adrenoceptor antagonists.

  • Non-specific Binding Control: Propranolol or Alprenolol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter or gamma counter.

  • Plates: 96-well polypropylene plates.

1.2.2. Step-by-Step Methodology [1][2]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM propranolol solution.

    • Competition Wells: Add 50 µL of each serial dilution of Compound X.

  • Radioligand Addition: Prepare the radioligand solution in Assay Buffer at a concentration equal to its Kd for the receptor (typically 20-60 pM for [¹²⁵I]-CYP). Add 50 µL of this solution to all wells.[3]

  • Receptor Addition: Thaw the receptor membrane preparation on ice and dilute in ice-cold Assay Buffer to a concentration of 5-20 µg of protein per well. Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.[2]

  • Incubation: Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[2]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation or gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Workflow and Data Presentation

The experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound X Serial Dilutions a1 Dispense Reagents to 96-well Plate (Total, NSB, Competition) p1->a1 p2 Prepare Radioligand ([¹²⁵I]-CYP) p2->a1 p3 Prepare Receptor Membranes (β2-AR) p3->a1 a2 Incubate (30°C, 60 min) a1->a2 a3 Harvest & Wash (Vacuum Filtration) a2->a3 d1 Quantify Radioactivity (Scintillation/Gamma Counting) a3->d1 d2 Calculate IC50 from Competition Curve d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for the Radioligand Competition Binding Assay.

Table 1: Representative Data Table for Binding Affinity Profile of Compound X

Receptor SubtypeKi (nM) of Compound XKi (nM) of Isoproterenol (Control)Selectivity Ratio (β1-Ki / β2-Ki)
Human β2-AR [Experimental Value]150-
Human β1-AR [Experimental Value]250[Calculated Value]
Human α1A-AR [Experimental Value]>10,000-

Section 2: Functional Characterization via Gs-Pathway Activation

Rationale for Functional Assays

Demonstrating binding is insufficient to classify a compound's activity. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The β2-AR is a canonical Gs protein-coupled receptor (GPCR).[4][5] Upon agonist binding, it activates the Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6] Therefore, measuring the accumulation of intracellular cAMP is a direct and robust method for quantifying the agonist activity of Compound X at the β2-AR.[7][8]

Experimental Protocol: cAMP Accumulation Assay (AlphaScreen)

This protocol describes a homogenous (no-wash) assay format for measuring cAMP levels, suitable for high-throughput screening.

2.2.1. Materials

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human β2-AR.

  • Assay Kit: AlphaScreen® cAMP Assay Kit (PerkinElmer) or similar technology (e.g., HTRF).[9]

  • Reagents: Stimulation buffer (e.g., HBSS with 5 mM HEPES), phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, cell lysis buffer.

  • Positive Control: Isoproterenol or Formoterol (full β2-AR agonists).

  • Instrumentation: Multimode plate reader capable of AlphaScreen detection.

  • Plates: 384-well white opaque OptiPlates.

2.2.2. Step-by-Step Methodology [9][10]

  • Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of Compound X and control agonists in Stimulation Buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells. Add 10 µL of the prepared compound dilutions to the respective wells. Incubate at 37°C for 30 minutes.

  • Cell Lysis: Add 10 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature on an orbital shaker to ensure complete lysis.[9]

  • Detection:

    • In reduced light, prepare the detection mix containing Acceptor beads and add 5 µL to each well. Seal the plate and incubate for 1 hour.

    • Prepare the Donor bead mix, add 15 µL to each well, seal the plate with a TopSeal, wrap in foil, and incubate for 8-12 hours (or as per manufacturer's instructions) at room temperature.[9]

  • Data Acquisition: Read the plate on an Envision or similar plate reader using standard AlphaScreen settings.

  • Data Analysis:

    • Generate a cAMP standard curve using the known standards provided in the kit.

    • Convert the raw AlphaScreen counts from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the maximal response induced by a standard full agonist like isoproterenol.

Signaling Pathway and Data Presentation

The signaling cascade from receptor activation to cAMP production is a cornerstone of GPCR biology.

G compound Compound X (Agonist) receptor β2-Adrenergic Receptor (7-TM) compound->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP (Second Messenger) atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Muscle Relaxation) pka->response Phosphorylates Targets

Caption: The Gs-protein signaling pathway activated by a β2-AR agonist.

Table 2: Representative Data Table for Gs-Pathway Functional Activity

CompoundEC50 (nM)Emax (% of Isoproterenol)Classification
Compound X [Experimental Value][Experimental Value][e.g., Full Agonist, Partial Agonist]
Isoproterenol 5.0100%Full Agonist
Salbutamol 50.095%Full Agonist

Section 3: Probing Biased Signaling via β-Arrestin Recruitment

Rationale for Biased Agonism Assays

Modern GPCR pharmacology recognizes that receptor signaling is not a simple on-off switch. Ligands can preferentially activate one signaling pathway over another, a phenomenon known as "biased agonism" or "functional selectivity".[4] In addition to G-protein coupling, agonist-bound GPCRs are phosphorylated by GRKs (GPCR kinases), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, but it can also initiate its own distinct signaling cascades (e.g., activating MAPK pathways).[4] A compound that is a potent Gs agonist but a weak recruiter of β-arrestin could theoretically provide sustained therapeutic effects with reduced receptor desensitization (tolerance). Therefore, quantifying β-arrestin recruitment is essential for a complete pharmacological profile.[11]

Experimental Protocol: β-Arrestin Recruitment Assay (Tango)

The Tango assay is a widely used method that leverages protease cleavage of a reporter construct to quantify receptor-β-arrestin interaction.[11][12]

3.2.1. Materials

  • Cell Line: HTLA cells or a similar line stably expressing the human β2-AR fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein. The reporter is typically luciferase under the control of a GAL4 upstream activation sequence.

  • Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Luciferase assay substrate (e.g., Bright-Glo).

  • Positive Control: Isoproterenol.

  • Instrumentation: Luminometer-capable plate reader.

  • Plates: 96-well or 384-well solid white tissue culture plates.

3.2.2. Step-by-Step Methodology

  • Cell Seeding: Plate the Tango β2-AR cells in white, clear-bottom assay plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of Compound X and control agonists in assay medium.

  • Cell Stimulation: Remove the growth medium and add the compound dilutions to the cells. Incubate for 16-24 hours at 37°C, 5% CO₂. This extended incubation is required for transcription and translation of the luciferase reporter gene.

  • Signal Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's protocol.

    • Incubate for 5-10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Workflow and Data Presentation

A clear workflow ensures reproducibility of the β-arrestin assay.

G cluster_prep Cell Culture & Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis p1 Seed β2-AR Tango Cells in Assay Plate p2 Prepare Compound X Serial Dilutions p3 Stimulate Cells with Compound X (16-24h) p1->p3 p2->p3 d1 Add Luciferase Assay Substrate p3->d1 d2 Incubate (5-10 min) d1->d2 d3 Measure Luminescence (Plate Reader) d2->d3 a1 Plot Dose-Response Curve d3->a1 a2 Calculate EC50 & Emax a1->a2

Caption: Workflow for the Tango β-Arrestin Recruitment Assay.

Table 3: Representative Data Table for β-Arrestin Recruitment Activity

CompoundEC50 (nM)Emax (% of Isoproterenol)Classification
Compound X [Experimental Value][Experimental Value][e.g., Strong Recruiter, Weak Recruiter]
Isoproterenol 25.0100%Balanced Agonist

Section 4: Synthesis, Interpretation, and Future Directions

Data Integration and Interpretation

The comprehensive in vitro characterization of Compound X requires synthesizing the data from all three core assays. The key is to compare not just the absolute values but the relative potencies and efficacies across different endpoints.

  • Pharmacological Profile: The combination of Ki, cAMP EC50/Emax, and β-arrestin EC50/Emax defines the compound's profile. For example, a compound with a low Ki (high affinity), low cAMP EC50 (high potency), and high cAMP Emax (full efficacy) is a classic full agonist.

  • Selectivity: A significantly lower Ki and/or EC50 at the β2-AR compared to the β1-AR indicates desirable selectivity, which could translate to fewer cardiovascular side effects.

  • Biased Agonism: A bias factor can be calculated to quantify functional selectivity. A common method involves calculating the ratio of (Emax/EC50) for the Gs/cAMP pathway relative to the (Emax/EC50) for the β-arrestin pathway, often normalized to a balanced reference agonist like isoproterenol. A compound with a significant bias towards the Gs pathway would be a prime candidate for development as a potentially improved therapeutic agent.

Future In Vitro Directions

A successful initial characterization opens the door to several further lines of inquiry:

  • Antagonist Mode Testing: If Compound X shows low efficacy in functional assays, it should be tested in antagonist mode by co-incubating it with a known agonist to see if it inhibits the agonist's response.

  • Receptor Subtype Profiling: The binding and functional assays should be expanded to a broader panel of adrenergic and other GPCRs (e.g., serotonergic, dopaminergic) to build a comprehensive off-target profile.[13]

  • Downstream Signaling: Investigate downstream signaling events, such as ERK phosphorylation, which can be modulated by both G-protein and β-arrestin pathways, to further dissect the compound's mechanism of action.[4]

  • Human Primary Cell Assays: Validate the findings in more physiologically relevant systems, such as primary human airway smooth muscle cells, to confirm the compound's effect on relaxation and signaling in a native environment.[4]

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the in vitro characterization of this compound. By systematically progressing from target binding to functional G-protein activation and β-arrestin-mediated signaling, researchers can build a comprehensive pharmacological profile of this novel compound. This structured approach not only ensures scientific validity but also provides the critical data needed to assess its potential as a therapeutic candidate for conditions like asthma and COPD, where selective β2-AR agonism is a clinically validated mechanism.

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An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS 179107-93-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

4-bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, identified by CAS number 179107-93-8, is a vital chemical intermediate, notably in the synthetic pathways leading to galantamine.[1][2] Galantamine is an alkaloid used for the treatment of mild to moderate Alzheimer's disease.[3][4] The efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API) is profoundly influenced by the physicochemical characteristics of its precursors.[5] A thorough understanding of these properties is therefore not merely academic but a cornerstone of robust process development and quality control in pharmaceutical manufacturing.

This guide provides a comprehensive overview of the core physicochemical properties of CAS 179107-93-8. While experimentally determined data for this specific intermediate is not extensively published, this document outlines the predicted properties based on computational models and, more importantly, details the rigorous, validated experimental protocols for their determination. This approach equips researchers and drug development professionals with the necessary tools to characterize this molecule and others like it, ensuring data integrity and facilitating informed decision-making throughout the development lifecycle.

Chemical Identity and Structure

  • Chemical Name: this compound

  • CAS Number: 179107-93-8

  • Molecular Formula: C₁₆H₁₈BrNO₃[1]

  • Molecular Weight: 352.22 g/mol [6]

The molecular structure, featuring a brominated and methoxylated phenol ring linked to a hydroxyphenethylamine moiety, dictates its chemical behavior and physical properties. The presence of acidic phenolic hydroxyl groups and a basic secondary amine makes the molecule's properties, particularly solubility and lipophilicity, highly dependent on pH.

Core Physicochemical Properties: A Blend of Predicted and Experimental Approaches

The following sections detail the key physicochemical parameters of CAS 179107-93-8. Where experimental data is unavailable, predicted values from reputable sources are provided alongside detailed, industry-standard protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties
PropertyPredicted/Calculated ValueExperimental Protocol
Melting Point (°C) N/A[1]Capillary Method
Aqueous Solubility Data not availableShake-Flask Method
pKa 8.88 ± 0.23 (Predicted)[6]Potentiometric Titration
LogP (Octanol-Water Partition Coefficient) 2.94 - 3.2Shake-Flask Method
Boiling Point (°C) 503.3 ± 45.0 (Predicted)[1][6]Not applicable for a solid under standard conditions
Density (g/cm³) 1.4 ± 0.1 (Predicted)[1]-
Flash Point (°C) 258.2 ± 28.7 (Predicted)[1]-

Melting Point: A Sentinel of Purity

The melting point of a crystalline solid is a critical indicator of its identity and purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden this range.

Experimental Protocol: Capillary Method

This method is a standard pharmacopeial procedure for melting point determination.

Rationale for Method Selection: The capillary method is widely adopted due to its accuracy, small sample requirement, and reproducibility, making it a cornerstone of quality control in the pharmaceutical industry.

Materials and Equipment:

  • CAS 179107-93-8 sample (finely powdered and thoroughly dried)

  • Glass capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital sensor

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-4 mm.

  • Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid ramp can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: Two temperatures are recorded: the onset point, where the first drop of liquid appears, and the clear point, where the entire sample has melted into a transparent liquid. The melting range is the interval between these two points.

G A Start: Excess Solid & Solvent B Equilibration (Shaking at Constant T) A->B 24-72 hours C Phase Separation (Centrifugation) B->C D Quantification of Supernatant (HPLC/LC-MS) C->D Clear Supernatant E End: Determine Solubility (mg/mL or M) D->E

Sources

An In-depth Technical Guide to 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: A Key Intermediate in Galantamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol, a pivotal, yet often unheralded, intermediate in the synthetic routes to galantamine. Galantamine is a crucial medication for the symptomatic treatment of Alzheimer's disease. This document delves into the historical context of its emergence within the broader narrative of galantamine's discovery and synthesis, detailed synthetic protocols, and thorough characterization parameters. By elucidating the chemistry of this key intermediate, this guide serves as a valuable resource for researchers in medicinal chemistry, process development, and alkaloid synthesis.

Introduction: The Unseen Pillar in Alzheimer's Drug Synthesis

This compound, with the CAS Number 179107-93-8, is a complex organic molecule whose significance is not in its own biological activity, but in its role as a precursor to galantamine.[1] Galantamine, an alkaloid originally isolated from plants of the Amaryllidaceae family, is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[2][3][4] Its ability to increase acetylcholine levels in the brain has made it a cornerstone in the management of mild to moderate Alzheimer's disease.

The limited availability of galantamine from natural sources spurred extensive research into its total synthesis.[5] It is within these synthetic endeavors that this compound emerges as a critical building block, embodying the convergence of two key fragments of the final galantamine structure. This guide will illuminate the discovery, synthesis, and chemical properties of this important intermediate.

Discovery and History: A Tale of a Synthetic Intermediate

The "discovery" of this compound is intrinsically linked to the history of galantamine's total synthesis. Galantamine was first isolated in the 1950s in the Soviet Union and Bulgaria from the bulbs of the snowdrop Galanthus nivalis. The first industrial process for its extraction was developed in 1959.

The first total synthesis of galantamine was achieved by D. H. R. Barton in 1962, a landmark achievement that opened the door for numerous other synthetic approaches.[5] Over the decades, chemists have devised various strategies to construct the complex tetracyclic framework of galantamine, with a common theme being the connection of a substituted phenolic component with a tyramine-derived fragment.

The specific emergence of this compound as an intermediate is a logical consequence of retrosynthetic analysis of the galantamine core. The key synthetic step often involves a reductive amination between a brominated vanillin derivative and tyramine. This approach has been refined over the years in various academic and industrial laboratories, solidifying the importance of this intermediate. A notable example of a closely related derivative, 4-Bromo-5-(((4-hydroxyphenethyl)amino)methyl)-2-methoxyphenyl benzoate, is featured in a biomimetic total synthesis of (–)-Galanthamine, highlighting the contemporary relevance of this synthetic strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 179107-93-8[1]
Molecular Formula C₁₆H₁₈BrNO₃[1]
Molecular Weight 352.22 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO

Synthesis of this compound

The primary route to this compound is through the reductive amination of 5-bromovanillin with tyramine. This reaction forms the crucial C-N bond that links the two key fragments of the galantamine precursor.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from commercially available vanillin.

G Vanillin Vanillin Bromination Bromination Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin ReductiveAmination Reductive Amination Bromovanillin->ReductiveAmination Tyramine Tyramine Tyramine->ReductiveAmination TargetCompound This compound ReductiveAmination->TargetCompound

Caption: Synthetic pathway to the target compound.

Experimental Protocols

The following protocols are based on established procedures for bromination of vanillin and reductive amination reactions.[6][7]

Step 1: Synthesis of 5-Bromovanillin

  • Reaction Setup: In a well-ventilated fume hood, dissolve vanillin (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude 5-bromovanillin will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Amination to Yield this compound

  • Imine Formation: In a round-bottom flask, dissolve 5-bromovanillin (1 equivalent) and tyramine (1 equivalent) in a suitable solvent, such as methanol or ethanol. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Most of the organic solvent can be removed under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization of this compound

Detailed spectroscopic data for this specific intermediate is not widely published. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be expected.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect distinct singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on both the brominated methoxyphenol ring and the hydroxyphenethyl ring.

    • Methine and Methylene Protons: A singlet for the benzylic methylene protons (Ar-CH₂-N) would likely appear around δ 3.5-4.0 ppm. The two methylene groups of the phenethyl moiety would appear as triplets around δ 2.7-3.0 ppm.

    • Phenolic and Amine Protons: Broad singlets for the -OH and -NH protons, which may be exchangeable with D₂O.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8-3.9 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: A series of signals in the δ 110-160 ppm range. The carbon bearing the bromine atom would be shifted downfield.

    • Methylene and Methine Carbons: Signals for the benzylic methylene carbon and the phenethyl methylene carbons would be expected in the δ 40-60 ppm range.

    • Methoxy Carbon: A signal for the -OCH₃ carbon around δ 55-60 ppm.

Infrared (IR) Spectroscopy
  • O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic -OH and secondary amine -N-H stretching vibrations.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 2850-3100 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band around 1200-1280 cm⁻¹ for the aryl ether C-O bond.

  • C-N Stretching: A medium intensity band in the 1020-1250 cm⁻¹ region.

  • C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and the bonds of the phenethyl side chain.

Role in the Total Synthesis of Galantamine

The strategic importance of this compound lies in its pre-organized structure, containing both the A-ring (brominated methoxyphenol) and the tyramine-derived portion of the D-ring of galantamine. The bromine atom serves as a handle for subsequent intramolecular cyclization reactions, a key step in forming the tetracyclic core of galantamine.

G TargetCompound 4-Bromo-5-((4-hydroxyphenethylamino) methyl)-2-methoxyphenol Protection Protection of Phenolic -OH TargetCompound->Protection ProtectedIntermediate Protected Intermediate Protection->ProtectedIntermediate IntramolecularCyclization Intramolecular Cyclization (e.g., Heck Reaction) ProtectedIntermediate->IntramolecularCyclization TetracyclicCore Tetracyclic Galantamine Core IntramolecularCyclization->TetracyclicCore FurtherSteps Further Functional Group Manipulations TetracyclicCore->FurtherSteps Galantamine Galantamine FurtherSteps->Galantamine Galanthamine Galanthamine

Caption: Role of the target compound in galantamine synthesis.

Conclusion

While this compound may not be a household name in pharmacology, its role as a key intermediate in the synthesis of galantamine is undeniable. This guide has provided a comprehensive overview of its discovery within the context of galantamine research, detailed synthetic protocols, and expected characterization data. For scientists and researchers in the field of medicinal and process chemistry, a thorough understanding of this and other related intermediates is crucial for the continued development and optimization of synthetic routes to essential medicines like galantamine. The insights provided herein are intended to facilitate further research and innovation in the synthesis of complex alkaloids and other pharmaceutically important molecules.

References

  • Wikipedia. (n.d.). Galantamine total synthesis. Retrieved from [Link]

  • GALANTHAMINE. (n.d.). Retrieved from [Link]

  • Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. Natural Product Reports, 41(4), 1060-1090.
  • ResearchGate. (2025). A Total Synthesis of Galanthamine Involving De Novo Construction of the Aromatic C-Ring. Retrieved from [Link]

  • Cheng, B., Wang, Q., An, Y., & Chen, F. (2024). Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease.
  • ResearchGate. (2025). Total Synthesis of (+)- and (-)-Galanthamine. Retrieved from [Link]

  • Trost, B. M., Tang, W., & Toste, F. D. (2005). Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine. Journal of the American Chemical Society, 127(42), 14785–14803.
  • ResearchGate. (2025). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. Retrieved from [Link]

  • Herlina, H., Ginting, S., & Ginting, M. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science and Technology, ICOST 2021, 27-28 March, Medan, Indonesia.
  • ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
  • ResearchGate. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
  • National Institutes of Health. (n.d.). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. Retrieved from [Link]

  • Bundesamt für Lebensmittelsicherheit und Veterinärwesen (BLV). (n.d.). Reduction of tyramine in fermented foods. Retrieved from [Link]

Sources

Characterizing Novel G Protein-Coupled Receptor (GPCR) Ligands: A Technical Guide Featuring 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel GPCR Modulators

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their significance is underscored by the fact that a substantial portion of all FDA-approved drugs target these receptors. The discovery of novel ligands with unique pharmacological profiles is a cornerstone of modern drug development. This guide provides a comprehensive framework for the characterization of novel chemical entities as GPCR ligands, using the compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS: 179107-93-8) as a representative example. While this compound is commercially available and noted as a potential intermediate in the synthesis of Galantamine, its own biological activity as a GPCR ligand is not yet publicly documented. This guide will, therefore, serve as a roadmap for researchers seeking to elucidate the GPCR-modulating potential of this and other novel compounds.

Compound Profile: this compound

PropertyValueSource
CAS Number 179107-93-8[1][2][3][4]
Molecular Formula C16H18BrNO3[2][4]
Molecular Weight 352.22 g/mol [4]
Appearance Earth brown powder
Purity ≥99% (as commercially available)

A Strategic Approach to Pharmacological Characterization

The journey from a novel compound to a well-characterized GPCR ligand is a systematic process of elimination and focused investigation. The initial step involves broad screening to identify potential receptor targets, followed by more detailed assays to define the nature and potency of the interaction.

Characterization_Workflow cluster_screening Phase 1: Target Identification cluster_validation Phase 2: Hit Confirmation & Profiling cluster_mechanism Phase 3: Mechanism of Action A Compound Acquisition (this compound) B High-Throughput Screening (GPCR Panel) A->B Initial Profiling C Radioligand Binding Assays (Determine Affinity - Ki) B->C Identified 'Hit' D Functional Assays (Determine Potency & Efficacy - EC50/IC50) C->D E Signaling Pathway Analysis (e.g., cAMP, Calcium Flux) D->E F Selectivity & Off-Target Profiling E->F G Lead Candidate F->G

Figure 1: A generalized workflow for the pharmacological characterization of a novel GPCR ligand.

Core Methodologies: From Binding to Function

The following protocols represent the gold standard for characterizing ligand-GPCR interactions. The choice of which functional assay to employ is dictated by the G-protein subtype (Gs, Gi, or Gq) the target receptor is known to couple with.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are fundamental for determining the affinity of a novel compound for a specific GPCR.[5][6] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a source of the target GPCR (typically cell membranes). The amount of radioligand bound to the receptor is then measured, and the displacement by the test compound is used to calculate its inhibitory constant (Ki).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Dilute the radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors) in assay buffer to a concentration equal to its Kd.

    • Test Compound: Prepare a serial dilution of this compound in assay buffer.

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the test compound dilutions to the respective wells.

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter circle.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Efficacy and Potency

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Many GPCRs signal by modulating the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[7] Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.[7][8]

Principle: The HTRF cAMP assay is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal.[8]

Step-by-Step Protocol (Agonist Mode for a Gs-coupled receptor):

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) in lysis buffer to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

For Gi-coupled receptors, the assay is typically run in antagonist mode by stimulating the cells with a known agonist at its EC80 concentration and observing the ability of the test compound to inhibit this response.[7]

cAMP_Pathway Ligand Agonist (e.g., Test Compound) GPCR Gs-coupled GPCR Ligand->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 2: Simplified signaling pathway for a Gs-coupled GPCR leading to cAMP production.

Gq-coupled GPCRs activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3, in turn, triggers the release of calcium from intracellular stores.[5] This transient increase in intracellular calcium can be measured using fluorescent calcium indicators like Fluo-4 AM.

Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) that is non-fluorescent until it binds to calcium. Upon stimulation of a Gq-coupled receptor, the resulting increase in intracellular calcium causes a significant increase in the fluorescence of the dye.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target Gq-coupled GPCR in a black, clear-bottom 96-well plate and incubate overnight.[6]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and an anion transport inhibitor like probenecid (to prevent dye leakage).[6]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Detection:

    • Prepare serial dilutions of this compound in an appropriate buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation).

    • The instrument will add the compound dilutions to the wells while simultaneously monitoring the fluorescence intensity (Ex/Em = ~490/525 nm) over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated for each well.

    • Plot the ΔRFU against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Hypothetical Case Study: Profiling this compound

Let's hypothesize that after an initial screening, this compound showed potential activity at the Dopamine D2 receptor (a Gi-coupled GPCR).

1. Binding Affinity:

A radioligand binding assay was performed using [3H]-Spiperone as the radioligand.

ParameterResult
IC50 150 nM
Ki 75 nM

Interpretation: The compound binds to the D2 receptor with a reasonably high affinity in the nanomolar range.

2. Functional Activity:

A cAMP assay was performed in cells expressing the D2 receptor. The cells were stimulated with 1 µM quinpirole (a D2 agonist) to inhibit cAMP production, and the ability of our test compound to reverse this effect was measured.

ParameterResult
IC50 320 nM
Mode of Action Antagonist

Interpretation: The compound acts as an antagonist at the D2 receptor, blocking the effect of the agonist with an IC50 of 320 nM. It shows no agonist activity on its own (data not shown).

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial characterization of a novel compound, such as this compound, as a GPCR ligand. By systematically employing binding and functional assays, researchers can determine a compound's affinity, potency, and mode of action at a specific receptor. This foundational pharmacological profile is the critical first step in the long and complex journey of drug discovery and development. Subsequent steps would involve assessing selectivity, off-target effects, in vivo efficacy, and safety profiles to determine the therapeutic potential of the compound.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Flanagan, C. GPCR-radioligand binding assays. Methods in Cell Biology. 2016;132:243-59. Available from: [Link]

  • Koilpillai, P., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. 2022;667:1-24. Available from: [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. 2019. Available from: [Link]

  • Parravicini, C., et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction. 2011;31(4):288-95. Available from: [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. 2017. Available from: [Link]

  • ION Biosciences. Gαq GPCR assays. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2016;6(15). Available from: [Link]

  • Chemsrc. CAS#:179107-93-8 | this compound. Available from: [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. Targeting researchers, scientists, and professionals in drug development, this application note details robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are grounded in established principles for analogous compounds and are designed to meet the rigorous standards of international regulatory guidelines, ensuring accuracy, precision, and reliability. Each protocol is accompanied by a detailed validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

This compound is a phenolic compound of interest in pharmaceutical research due to its structural motifs, which are common in biologically active molecules. Accurate and reliable quantification of this analyte is critical for a variety of applications, including pharmacokinetic studies, stability testing, quality control of drug substances, and formulation development. The presence of chromophores, ionizable groups, and a specific mass makes this compound amenable to several analytical techniques.

This guide provides a systematic approach to method development and validation, offering both foundational protocols and the scientific rationale behind the selection of specific experimental parameters.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₁₆H₁₈BrNO₃[6]
Molecular Weight 352.23 g/mol
Predicted Boiling Point 503.3±45.0 °C[6]
Predicted Density 1.435±0.06 g/cm³[6]
Physical Form Solid

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible, robust, and reliable technique for the quantification of aromatic compounds. The phenolic and phenyl groups in the target analyte are strong chromophores, suggesting good sensitivity with UV detection.

Rationale for Method Design

The selected reverse-phase HPLC method is based on protocols for structurally similar brominated and methoxylated phenols.[7][8][9] A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid aids in protonating the secondary amine, which can reduce peak tailing.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Standards instrument Set HPLC & UV Detector Parameters prep_std->instrument prep_sample Prepare Sample Solution prep_sample->instrument injection Inject Standard/Sample instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Quantification detection->integration validation Method Validation (ICH Q2) integration->validation report Generate Report validation->report

Caption: HPLC Method Development and Validation Workflow.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: LC-MS grade.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape for amine-containing compounds and is MS-compatible.[7]
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% BA gradient elution is proposed to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength Determined by UV scan (likely ~280 nm)Phenolic compounds typically exhibit strong absorbance around 280 nm. A UV scan of the reference standard should be performed to determine the absorbance maximum.[10]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure peak shape is not compromised. Filter through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R1) Framework)[1][5]

A comprehensive validation should be performed to demonstrate the suitability of the method for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities at the analyte's retention time. Peak purity should be assessed using a DAD.
Linearity A minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be justified by the application (e.g., 80% to 120% of the test concentration for assay).
Accuracy Determined by percent recovery of spiked samples. Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Design

The LC conditions are similar to the HPLC method to ensure good chromatography. The mass spectrometry parameters are selected to achieve optimal ionization and fragmentation of the target analyte. Electrospray ionization (ESI) in positive mode is proposed, as the secondary amine is readily protonated. The development of an LC-MS/MS method is informed by established procedures for similar phenethylamine derivatives.[11][12][13]

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standards & Internal Standard infusion Direct Infusion for MS Tuning prep_std->infusion prep_sample Sample Extraction (e.g., SPE, LLE) lc_setup Set LC Conditions prep_sample->lc_setup ms_setup Set MS/MS Parameters (MRM) infusion->ms_setup analysis Inject and Acquire Data lc_setup->analysis ms_setup->analysis quant Quantification using Internal Standard analysis->quant validation Method Validation quant->validation

Caption: LC-MS/MS Method Development and Validation Workflow.

Detailed LC-MS/MS Protocol

Instrumentation:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Identical to the HPLC method described in section 2.3, though faster gradients and smaller particle columns (e.g., ≤ 2.6 µm) are often used with UPLC systems to reduce run times.[11]

MS/MS Conditions:

  • Ionization Mode: ESI Positive.

  • Precursor Ion ([M+H]⁺): m/z 352.1 (calculated for C₁₆H₁₉BrNO₃⁺). This will be confirmed by direct infusion of the reference standard.

  • Product Ions: To be determined by fragmentation of the precursor ion in the collision cell. Likely fragments would result from cleavage of the ethylamine side chain.

  • Multiple Reaction Monitoring (MRM) Transitions: At least two transitions should be monitored for confident identification and quantification (one for quantification, one for qualification).

  • Collision Energy and Other Source Parameters: Optimize by infusing a standard solution and varying parameters to maximize the signal of the product ions.

Internal Standard (IS):

  • An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior should be used.

Method Validation

Validation will follow the ICH Q2(R1) guidelines, with additional considerations for bioanalytical methods if applicable (e.g., matrix effects, stability).

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks in the MRM chromatograms of blank matrix samples at the retention time of the analyte and IS.
Linearity & Range A calibration curve with at least six non-zero standards. r² ≥ 0.99.
Accuracy & Precision Assessed at a minimum of three concentration levels (low, medium, high QC). Mean accuracy within ±15% of nominal (±20% at LLOQ), and precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.
Recovery The extraction efficiency of the analyte from the biological matrix.
Stability Freeze-thaw, short-term, long-term, and stock solution stability.

UV-Vis Spectrophotometry

For a rapid, simple, and high-throughput estimation of the analyte in pure form or in simple formulations, UV-Vis spectrophotometry can be a valuable tool.

Protocol
  • Solvent Selection: Select a solvent in which the analyte is stable and soluble (e.g., methanol or ethanol).

  • Determine λmax: Scan a dilute solution of the reference standard from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax), which is expected to be around 280 nm.[10]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance. The concentration is determined from the calibration curve.

Validation

Validation for this method would also follow ICH Q2(R1) guidelines, focusing on linearity, accuracy, precision, and range. Specificity can be a significant limitation of this technique, as any substance absorbing at the same wavelength will interfere.

Conclusion

This application note provides a detailed framework for developing and validating robust analytical methods for the quantification of this compound. The choice of method—HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometry—will depend on the specific requirements of the application, including desired sensitivity, selectivity, and the complexity of the sample matrix. By following the detailed protocols and adhering to the ICH validation guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • ICH Q2 Analytical Method Validation. SlideShare.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • This compound. ChemicalBook.

  • CAS#:179107-93-8 | this compound. Chemsrc.

  • 4-Bromo-2-methoxyphenol. PubChem, National Center for Biotechnology Information.

  • This compound. Sigma-Aldrich.

  • This compound. Echemi.

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed, National Center for Biotechnology Information.

  • Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.

  • Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. PubMed, National Center for Biotechnology Information.

  • 4-Methoxyphenol. SIELC Technologies.

  • LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate.

  • HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. SIELC Technologies.

  • 4-Methoxyphenol. Occupational Safety and Health Administration.

  • 4-Methoxyphenol purum, = 98.0 HPLC. Sigma-Aldrich.

  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies.

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Application Notes and Protocols for the Characterization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Investigating a Novel Phenethylamine Derivative

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol is a synthetic organic compound belonging to the phenethylamine class. While this specific molecule (CAS No. 179107-93-8) is not extensively characterized in peer-reviewed literature, its chemical architecture provides a strong rationale for its investigation as a modulator of adrenergic signaling pathways.

The core structure contains a 4-hydroxyphenethylamino group, a classic pharmacophore responsible for the activity of many well-established β-adrenergic receptor agonists, such as isoproterenol and salbutamol. Adrenergic receptors, particularly the β2 subtype, are G-protein coupled receptors (GPCRs) that, upon activation, couple to the Gαs subunit, leading to the stimulation of adenylyl cyclase, production of cyclic adenosine monophosphate (cAMP), and activation of downstream protein kinase A (PKA) signaling.[1][2]

This document provides a comprehensive framework for researchers to systematically characterize the in vitro pharmacological profile of this compound. The protocols herein describe a logical workflow, beginning with fundamental steps of compound preparation and cytotoxicity assessment, followed by primary functional screening for Gαs-coupled receptor activation and secondary assays for target engagement.

Compound Information and Preparation

Proper handling and preparation of the compound are critical for reproducible results.

PropertyValueSource
CAS Number 179107-93-8[3]
Molecular Formula C₁₆H₁₈BrNO₃[4]
Molecular Weight 352.23 g/mol [4]
Physical Form Solid[4]
Storage Refrigerator (2-8°C)[4]
Protocol 1: Stock Solution Preparation

Causality: A high-concentration, validated stock solution in a suitable solvent is essential for accurate serial dilutions and to minimize solvent-induced effects on cells. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture use.

  • Reconstitution: Aseptically weigh out 10 mg of this compound.

  • Dissolution: Add 2.84 mL of sterile, cell culture-grade DMSO to the vial to create a 10 mM stock solution.

  • Homogenization: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the 10 mM stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Phase 1: Foundational Assays - Determining a Safe Working Concentration

Before assessing functional activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. The MTT assay, which measures metabolic activity as a proxy for cell viability, is a standard initial step.[5][6] The human neuroblastoma cell line SH-SY5Y is a suitable initial model as it endogenously expresses adrenergic receptors and is widely used in neuropharmacology.[7][8]

Protocol 2: Cytotoxicity Assessment using MTT Assay in SH-SY5Y Cells

Causality: This protocol establishes the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity, guiding the selection of non-toxic concentrations for subsequent functional assays.

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin/Streptomycin).

    • Trypsinize and count the cells. Seed 10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium. A common starting range is 100 µM down to 1 nM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "untreated" and "vehicle control" (medium with DMSO).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_workflow Cytotoxicity Workflow A Seed SH-SY5Y Cells (10,000 cells/well) B Incubate 24h (Allow Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 24-48h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity.

Phase 2: Primary Functional Assay - Testing the β-Adrenergic Agonist Hypothesis

The central hypothesis is that the compound acts as a β-adrenergic agonist. This can be tested directly by measuring the intracellular accumulation of cAMP, the canonical second messenger of the β-adrenergic pathway.[2] Cell lines overexpressing the human β2-adrenergic receptor, such as HEK293-β2AR or CHO-K1-β2AR, are ideal for a robust and sensitive response.

Protocol 3: Intracellular cAMP Accumulation Assay

Causality: This assay directly quantifies the functional consequence of Gαs-coupled GPCR activation. An increase in cAMP in response to the compound provides strong evidence of agonist activity at a Gαs-coupled receptor, such as the β2-adrenergic receptor.[1][9]

  • Cell Seeding:

    • Seed HEK293-β2AR cells in a 96-well plate at a density optimized for your cAMP assay kit (e.g., 20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Assay Preparation:

    • Wash cells gently with warm PBS.

    • Add 50 µL of stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX, to prevent cAMP degradation. Incubate as recommended by the assay kit manufacturer.

  • Compound Stimulation:

    • Prepare serial dilutions of the test compound in stimulation buffer at concentrations well below the cytotoxic IC₅₀ determined in Protocol 2.

    • Include a positive control (e.g., Isoproterenol) and a vehicle control.

    • Add 50 µL of the compound dilutions to the cells and incubate for the recommended time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10][11]

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Convert raw assay signals (e.g., HTRF ratio) to cAMP concentrations (nM).

    • Plot the cAMP concentration against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.

G cluster_pathway Hypothesized β-Adrenergic Signaling Pathway Compound 4-Bromo-5-((...) -2-methoxyphenol Receptor β2-Adrenergic Receptor (β2AR) Compound->Receptor Binds & Activates G_Protein Gαs Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein:n->AC:w Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothesized signaling cascade for the compound.

Phase 3: Secondary Confirmatory Assays

Positive results from the cAMP assay should be confirmed with secondary assays to provide further evidence of direct interaction with the target receptor.

Option A: Receptor Internalization Assay

Causality: Sustained agonist binding to many GPCRs, including the β2AR, induces receptor internalization into endosomes. Visualizing this process provides direct evidence of target engagement.

This can be performed using a cell line that expresses a fluorescently-tagged β2AR (e.g., β2AR-GFP).[12] Upon treatment with an agonist, the diffuse plasma membrane fluorescence will coalesce into bright intracellular vesicles, which can be quantified using high-content imaging.

Option B: Competitive Radioligand Binding Assay

Causality: This assay determines if the compound directly competes with a known radiolabeled ligand for the same binding site on the receptor.

This experiment would involve incubating membranes from HEK293-β2AR cells with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-Dihydroalprenolol) and increasing concentrations of the test compound. A decrease in radioactivity indicates that the test compound is displacing the radioligand, and a Ki (inhibition constant) can be calculated.

Conclusion and Future Directions

The protocols outlined in this document provide a robust, hypothesis-driven workflow for the initial characterization of this compound. By systematically assessing cytotoxicity and then measuring the canonical downstream signal (cAMP) of the hypothesized target, researchers can efficiently determine if this compound warrants further investigation as a novel β-adrenergic agonist. Positive findings would pave the way for more detailed studies, including receptor subtype selectivity profiling (β1 vs. β2), antagonist competition assays to determine the mode of action, and investigation in more physiologically relevant models.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) [Update]. National Center for Biotechnology Information. [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Library of Medicine. [Link]

  • ResearchGate. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Cells Online. (n.d.). Fluorescent Adrenergic Receptor beta2 Internalization Assay Cell Line. Cells Online. [Link]

  • MDPI. (2022). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. MDPI. [Link]

  • ScienceDirect. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). ScienceDirect. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Innoprot. [Link]

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Application Note & Protocols: Investigating the Anticancer Potential of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Abstract & Introduction

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of unique chemical scaffolds. This document introduces 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (hereafter referred to as "Compound BHT-26"), a synthetic molecule possessing structural motifs suggestive of potent anti-cancer activity. Lacking prior characterization in oncological literature, this guide provides a comprehensive, hypothesis-driven framework for its initial investigation in cancer cell line studies.

Compound BHT-26 integrates two key pharmacophores: a brominated methoxyphenol core and a hydroxyphenethylamine (tyramine) side-chain . Bromophenols, a class of marine-derived natural products, are well-documented for their cytotoxic, antioxidant, and anti-inflammatory properties.[1][2] Several analogues have been shown to induce apoptosis and disrupt key cancer signaling pathways.[3][4] The tyramine moiety, while present in various bioactive natural products, presents a more complex role, with certain derivatives exhibiting anti-migratory effects while tyramine itself has been implicated in promoting DNA damage under specific conditions.[5][6]

This application note is structured as a complete research program, guiding the investigator from initial compound handling and cytotoxicity screening to detailed mechanistic studies, including the analysis of apoptosis, cell cycle progression, and key protein signaling pathways. We will explain the causality behind each experimental choice, providing field-proven protocols to ensure robust and reproducible data generation.

Compound Profile and Handling

Before initiating any biological studies, it is critical to understand the physicochemical properties of Compound BHT-26 and establish proper handling procedures.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 179107-93-8[7][8]
Molecular Formula C₁₆H₁₈BrNO₃[9]
Molecular Weight 352.23 g/mol [7][9]
Physical Form Solid[7]
Purity >95% (Verify with supplier's Certificate of Analysis)[7]
Storage Store at 2-8°C, protected from light and moisture.[7]

Protocol 2.1: Solubilization and Stock Preparation

  • Primary Solvent Selection: Due to its phenolic structure, Compound BHT-26 is predicted to have low aqueous solubility. High-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of Compound BHT-26 (e.g., 5 mg).

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). For 5 mg, adding 1.42 mL of DMSO yields a 10 mM stock.

    • Ensure complete dissolution by vortexing or gentle warming in a water bath (≤37°C).

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare working solutions by performing serial dilutions in serum-free cell culture medium. Crucial: The final concentration of DMSO in the culture wells should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. Always prepare a vehicle control (medium with the same final DMSO concentration as the highest dose of Compound BHT-26).

Hypothesized Mechanism of Action

Based on its constituent moieties, we hypothesize that Compound BHT-26 may exert anticancer effects by inducing cell cycle arrest and apoptosis through the modulation of critical signaling pathways such as MAPK and PI3K/AKT .[10][11] The bromophenol core is likely the primary driver of cytotoxicity, while the tyramine side chain could influence cellular uptake or target specificity.

Hypothesized_Pathway cluster_0 Upstream Targets cluster_1 Downstream Effectors BHT26 Compound BHT-26 CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) BHT26->ROS Potential Induction MAPK MAPK Pathway (ERK, JNK, p38) BHT26->MAPK Potential Inhibition PI3K_AKT PI3K/AKT Pathway BHT26->PI3K_AKT Potential Inhibition NFkB NF-κB Pathway BHT26->NFkB Potential Inhibition ROS->MAPK ROS->PI3K_AKT Bcl2 ↓ Bcl-2 (Anti-apoptotic) MAPK->Bcl2 G2M_Arrest G2/M Phase Cell Cycle Arrest MAPK->G2M_Arrest PI3K_AKT->Bcl2 PI3K_AKT->G2M_Arrest Promotes Progression NFkB->Bcl2 Caspase_Activation Caspase-9, Caspase-3 Activation PARP PARP Cleavage Caspase_Activation->PARP Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2->Caspase_Activation Inhibits PARP->Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathways modulated by Compound BHT-26.

Experimental Workflow for Initial Characterization

A tiered approach is recommended to efficiently characterize the bioactivity of Compound BHT-26. This workflow ensures that each experimental phase logically informs the next.

Caption: Tiered experimental workflow for characterizing Compound BHT-26.

Protocols: Phase 1 - Cytotoxicity Screening

The initial goal is to determine the concentration-dependent cytotoxic effect of Compound BHT-26 on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast (ER+)Common starting point; brominated compounds have shown efficacy.[13]
MDA-MB-231 Breast (Triple-Negative)Aggressive subtype, tests efficacy beyond hormone receptors.
A549 LungRepresents a common and hard-to-treat solid tumor.
HCT116 ColonRelevant due to the potential effects of the tyramine moiety.[6]
HepG2 LiverImportant for assessing potential hepatotoxicity.
MRC-5 Normal Lung FibroblastCrucial non-cancerous control to assess selectivity.

Protocol 5.1: MTT Cell Viability Assay [12][14][15]

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of Compound BHT-26 in serum-free medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (0 µM compound, but equivalent DMSO concentration) and a media-only blank.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 24, 48, or 72 hours. A 48-hour endpoint is a common starting point.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Expected Outcome: IC₅₀ Data Table

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-748[Calculated Value]
MDA-MB-23148[Calculated Value]
HCT11648[Calculated Value]
MRC-548[Calculated Value]

Protocols: Phase 2 - Mechanism of Cell Death Analysis

If Compound BHT-26 demonstrates potent and selective cytotoxicity (i.e., a significantly lower IC₅₀ in cancer cells vs. normal cells), the next step is to determine the mode of cell death.

Protocol 6.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining [16][17] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[17] PI is a DNA-intercalating agent that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.[16]

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.

    • Treat cells with Compound BHT-26 at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the supernatant collected earlier. This step is critical to ensure all cell populations are analyzed.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

  • Data Interpretation:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

Protocol 6.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining [20] This protocol quantifies the DNA content of cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, G2/M). Accumulation of cells in a specific phase suggests cell cycle arrest.

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described in Protocol 6.1, steps 1-2.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for PI.

  • Data Interpretation:

    • A histogram of cell count versus fluorescence intensity will be generated.

    • G0/G1 Peak: Cells with 2N DNA content.

    • S Phase: Cells with DNA content between 2N and 4N.

    • G2/M Peak: Cells with 4N DNA content.

    • Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.

    • Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit, FlowJo).

Protocols: Phase 3 - Signaling Pathway Elucidation

Based on the results from Phase 2, Western Blotting can be used to investigate the expression and activation status of key proteins involved in the identified mechanism.[21] For example, if apoptosis is induced, we would probe for apoptosis-related proteins.

Protocol 7.1: Western Blotting for Apoptosis and Survival Pathway Proteins [22][23][24]

  • Protein Extraction:

    • Treat cells in 6-well or 10 cm plates with Compound BHT-26 as before.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Suggested Primary Antibodies for Initial Screening:

Target ProteinPathway/FunctionExpected Change with BHT-26
Cleaved Caspase-3 Apoptosis ExecutionIncrease
Cleaved PARP Apoptosis MarkerIncrease
Bcl-2 Anti-ApoptosisDecrease
Bax Pro-ApoptosisIncrease
Phospho-AKT (Ser473) Survival/ProliferationDecrease
Total AKT Survival/ProliferationNo change (control)
Phospho-ERK1/2 Proliferation/MAPKDecrease
Total ERK1/2 Proliferation/MAPKNo change (control)
Cyclin B1 G2/M TransitionIncrease (if G2/M arrest)
p21 Cell Cycle InhibitionIncrease

References

  • A. A., & M. K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3014. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Li, W., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(23), 5760. [Link]

  • UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • Liu, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Pinto, M., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(8), 449. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

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An Investigator's Guide to 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: A Novel Probe for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for neuroscience researchers, medicinal chemists, and drug development professionals on the potential applications and investigational protocols for the novel compound, 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, its structural similarity to well-characterized phenethylamines suggests a strong likelihood of interaction with serotonergic systems, particularly the 5-HT2A and 5-HT2C receptors. This guide will, therefore, present a scientifically-grounded, hypothetical framework for its investigation. We will delve into its presumed mechanism of action, propose potential therapeutic applications, and provide detailed, field-proven protocols for its characterization, from initial in vitro screening to preliminary in vivo behavioral assessment.

Introduction: Unveiling a Potential Neuromodulator

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of neurotransmitters, hormones, and synthetic psychoactive compounds. The precise biological activity of these molecules is dictated by the pattern of substitutions on the phenyl ring. The compound of interest, this compound, possesses a unique combination of a brominated and methoxylated phenol ring linked to a hydroxyphenethylamine moiety. This structure bears a resemblance to known serotonergic agents, suggesting its potential as a novel tool for dissecting the complexities of serotonin signaling in the central nervous system. Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception.[1] The diverse family of 5-HT receptors, particularly the 5-HT2A subtype, are prominent targets for therapeutic intervention in psychiatric disorders such as depression, schizophrenia, and anxiety.[1]

This guide serves as an initial roadmap for researchers seeking to explore the neuropharmacological profile of this intriguing molecule. By providing a theoretical framework and practical experimental designs, we aim to accelerate its characterization and potential translation into a valuable research tool or therapeutic lead.

Hypothesized Mechanism of Action: A Focus on the 5-HT2A Receptor

Based on the structural motifs present in this compound, we hypothesize that its primary mechanism of action will involve modulation of the serotonin 2A (5-HT2A) receptor. Structurally related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), are known to be potent ligands at this receptor, acting as antagonists.[2] The N-benzyl substituted phenethylamines have also been shown to possess high affinity for 5-HT2A/2C receptors, often acting as partial agonists.[3]

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately modulates neuronal excitability and gene expression.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Hypothesized Ligand (this compound) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Neuronal Excitability, Gene Expression) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Hypothesized Gq-coupled signaling pathway for the 5-HT2A receptor.

Potential Applications in Neuroscience Research

Should this compound prove to be a selective and potent modulator of the 5-HT2A receptor, it could be instrumental in several areas of neuroscience research:

  • Probing the Role of 5-HT2A Receptors in Psychiatric Disorders: As either an agonist, antagonist, or partial agonist, this compound could be used in animal models of depression, anxiety, and psychosis to further elucidate the role of 5-HT2A receptors in the pathophysiology of these conditions.

  • Investigating Cognitive Function: The 5-HT2A receptor is implicated in cognitive processes such as learning and memory. This novel ligand could be a valuable tool to explore the receptor's role in executive function and behavioral flexibility.[5]

  • Development of Novel Therapeutics: Depending on its pharmacological profile, this molecule could serve as a lead compound for the development of new drugs targeting the serotonergic system with potentially improved efficacy and side-effect profiles.

  • Receptor Trafficking and Biased Agonism Studies: The unique structure of this compound may lead to biased signaling, where it preferentially activates certain downstream pathways over others (e.g., G-protein vs. β-arrestin pathways). This could be exploited to develop drugs with more targeted therapeutic effects and fewer side effects.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a comprehensive framework for the initial characterization of this compound.

In Vitro Characterization

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Materials:

  • Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]Ketanserin (radioligand).

  • Serotonin (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[2]

  • Assay Setup: In each well of a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM serotonin (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [3H]Ketanserin (at a final concentration close to its Kd, e.g., 1-3 nM).

    • 100 µL of the membrane preparation (50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash each well 3-5 times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

ParameterHypothetical Value
IC50 75 nM
Ki 35 nM

Table 1: Hypothetical binding affinity data for this compound at the 5-HT2A receptor.

This assay determines whether the test compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Serotonin (positive control agonist).

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of serotonin (EC80) to stimulate the receptor.

    • Measure the fluorescence intensity to determine the inhibitory effect of the test compound.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Assay ModeParameterHypothetical Value
Agonist EC50 > 10 µM (No significant agonism)
Antagonist IC50 150 nM

Table 2: Hypothetical functional data from the calcium flux assay.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Flux Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay PI_Assay Phosphoinositide Hydrolysis Assay (Confirm Gq coupling) Functional_Assay->PI_Assay Behavioral_Assay Behavioral Assays in Mice (e.g., Head-Twitch Response) PI_Assay->Behavioral_Assay Data_Analysis Data Analysis & Interpretation Behavioral_Assay->Data_Analysis Start Novel Compound Start->Binding_Assay

Figure 2: General experimental workflow for characterizing a novel neuromodulator.

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.[6]

Materials:

  • Cells expressing the 5-HT2A receptor.

  • [3H]myo-inositol.

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of the test compound (for agonist testing) or pre-incubate with the test compound before adding a fixed concentration of serotonin (for antagonist testing).

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates.

  • Chromatography: Separate the inositol phosphates from other radiolabeled molecules using anion-exchange chromatography with Dowex resin.

  • Quantification: Quantify the amount of [3H]inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the EC50 or IC50 values by plotting the amount of inositol phosphate accumulation against the compound concentration.

In Vivo Behavioral Assessment

The head-twitch response in mice is a classic behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists.[7]

Materials:

  • C57BL/6 mice.

  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Observation chambers.

Procedure:

  • Habituation: Place the mice individually in the observation chambers and allow them to habituate for at least 30 minutes.

  • Injection: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • Observation: Immediately after injection, begin observing the mice for head twitches for a period of 30-60 minutes. A head twitch is a rapid, involuntary rotational movement of the head.

  • Data Collection: Count the number of head twitches for each mouse.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated control group. A significant increase in HTRs suggests 5-HT2A agonist activity.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an unexplored molecule with significant potential as a tool for neuroscience research. Based on its structural similarity to known serotonergic agents, we have presented a robust, albeit hypothetical, framework for its investigation. The detailed protocols provided herein offer a clear path for its in vitro and in vivo characterization. The elucidation of its pharmacological profile will undoubtedly contribute to our understanding of the serotonergic system and may pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

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  • Kristensen, J. L., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(4), 743-750. [Link]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. [Link]

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High-throughput screening assays for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Abstract

This document provides a detailed guide for the development and implementation of high-throughput screening (HTS) assays for the characterization of this compound. Based on its chemical structure, which bears a strong resemblance to known β-adrenergic agonists, the primary hypothesized target is the β2 adrenergic receptor (β2AR), a Gs-coupled G-protein coupled receptor (GPCR). Consequently, this guide details two primary HTS-compatible assay formats: a primary screen focused on quantifying G-protein activation via cyclic AMP (cAMP) production and a secondary, orthogonal screen to assess β-arrestin recruitment. This dual-assay strategy enables the identification of active compounds and provides a framework for profiling their potential signaling bias. The protocols are designed for researchers in drug discovery and pharmacology, emphasizing experimental rationale, data interpretation, and robust, self-validating methodologies.

Part 1: Target Rationale and Mechanistic Overview

Structural Rationale for Target Hypothesis

The compound this compound contains a core 4-hydroxyphenethylamino moiety. This structural motif is the cornerstone of many classical β2AR agonists, such as isoproterenol and salbutamol. The hydroxyl group on the phenyl ring and the secondary amine in the ethylamine chain are critical for binding to the β2AR's transmembrane pocket and initiating a conformational change that triggers intracellular signaling. Therefore, the β2AR is a logical and high-probability target for this molecule.[1][2]

The Dual Signaling Axis of the β2 Adrenergic Receptor

G-protein coupled receptors are the targets for over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[3] Upon agonist binding, the β2AR undergoes a conformational change that facilitates the activation of two primary downstream signaling pathways.[4][5] Understanding these pathways is crucial for designing a comprehensive screening cascade.

  • Canonical G-Protein Pathway: The β2AR primarily couples to the stimulatory G-protein, Gs. Activated Gs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] cAMP acts as a critical second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that lead to a physiological response, such as smooth muscle relaxation. Measuring intracellular cAMP concentration is therefore a direct and robust readout of canonical Gs activation.[3][8]

  • β-Arrestin Pathway: Following activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from G-proteins, leading to signal desensitization.[4][9] Beyond this role, β-arrestin can also act as a signal transducer itself, initiating G-protein-independent signaling cascades. The recruitment of β-arrestin to the receptor is a distinct event that can be measured and provides an alternative, orthogonal readout of receptor activation.[10][11]

The potential for a ligand to differentially activate the G-protein pathway over the β-arrestin pathway (or vice versa) is known as "biased agonism." Identifying biased agonists is of increasing interest in drug discovery, as it may lead to therapies with improved efficacy and reduced side effects. Therefore, a robust HTS cascade should interrogate both signaling arms.

G_Protein_vs_Arrestin_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Receptor_Inactive β2AR (Inactive) Receptor_Active β2AR (Active) Receptor_Inactive->Receptor_Active Activation Gs Gs Protein Receptor_Active->Gs Coupling GRK GRK Receptor_Active->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Response1 Physiological Response PKA->Response1 Receptor_P β2AR-P GRK->Receptor_P Arrestin β-Arrestin Receptor_P->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization Response2 MAPK/ERK Signaling Arrestin->Response2 Ligand Test Compound (Agonist) Ligand->Receptor_Inactive Binding

Caption: Dual signaling pathways of the β2 adrenergic receptor (β2AR).

Part 2: Primary HTS Assay: cAMP Accumulation

The primary screen aims to identify compounds that activate the β2AR via the canonical Gs pathway. A live-cell cAMP biosensor assay is an ideal format for HTS due to its high sensitivity, robustness, and amenability to automation.[8][12][13]

Assay Principle: FRET-Based cAMP Biosensor

This protocol utilizes a genetically encoded biosensor based on Förster Resonance Energy Transfer (FRET). The sensor consists of a cAMP-binding domain (e.g., from Epac1) flanked by two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).

  • Low cAMP (Basal State): The sensor is in a "closed" conformation, bringing CFP (the donor) and YFP (the acceptor) into close proximity. Excitation of CFP results in efficient energy transfer to YFP, producing a high YFP emission signal.

  • High cAMP (Activated State): Agonist stimulation increases intracellular cAMP. cAMP binds to the sensor, causing a conformational change that separates CFP and YFP. This separation reduces FRET, leading to a decrease in YFP emission and a corresponding increase in CFP emission. The ratio of CFP to YFP emission provides a quantitative measure of cAMP levels.[8]

Detailed Protocol: FRET-Based cAMP Assay

Cell Line: HEK293 or CHO-K1 cells stably co-expressing the human β2 Adrenergic Receptor (hβ2AR) and a FRET-based cAMP biosensor (e.g., cADDis or similar).

Materials:

  • Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence reading.

  • Control Agonist: Isoproterenol (a full β2AR agonist).

  • Control Antagonist: Propranolol (a β2AR antagonist).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 (to prevent cAMP degradation and amplify the signal).

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution in DMSO.

Workflow:

HTS_Workflow A 1. Cell Plating HEK293-β2AR-cAMP Sensor (2,500 cells/well in 384-well plate) Incubate 24h B 2. Compound Transfer Use acoustic dispensing (e.g., Echo) to add nl amounts of test compound, controls, and DMSO A->B C 3. Incubation Incubate at 37°C for 30 minutes B->C D 4. Signal Reading Plate reader equipped for dual-emission FRET Ex: 430 nm, Em: 475 nm (CFP) & 535 nm (YFP) C->D E 5. Data Analysis Calculate FRET ratio (CFP/YFP) Normalize data and generate dose-response curves D->E F 6. Hit Identification Identify compounds showing significant agonist activity (EC50 < 10 µM) E->F

Caption: High-throughput screening workflow for the primary cAMP assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture the stable cell line under standard conditions (37°C, 5% CO2). On the day before the assay, harvest cells and seed them into 384-well assay plates at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight.

  • Reagent Preparation: On the day of the assay, wash the cell plates once with 40 µL of Assay Buffer. Add 10 µL of Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at room temperature.

  • Compound Plating: Prepare a compound source plate containing serial dilutions of the test compound, controls (Isoproterenol, Propranolol), and DMSO vehicle.

  • Compound Addition: Using an automated liquid handler or acoustic dispenser, transfer 20-50 nL of compounds from the source plate to the cell plate.

  • Incubation: Incubate the plates for 30-60 minutes at 37°C.

  • Detection: Read the plates on a microplate reader capable of simultaneous dual-emission detection (e.g., BMG PHERAstar or similar). Excite the donor (CFP) at ~430 nm and measure emission from both the donor (~475 nm) and the acceptor (~535 nm).

Data Analysis and Quality Control
  • Ratio Calculation: Calculate the FRET ratio for each well: Ratio = Intensity at 475 nm (CFP) / Intensity at 535 nm (YFP).

  • Normalization: Normalize the data to the plate controls:

    • 0% Activation = Average ratio of DMSO-treated wells (negative control).

    • 100% Activation = Average ratio of wells treated with a saturating concentration of Isoproterenol (positive control).

    • Normalized Response (%) = [(Ratio_sample - Ratio_neg) / (Ratio_pos - Ratio_neg)] * 100

  • Dose-Response Curves: Plot the Normalized Response (%) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

  • Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness and suitability for HTS. It should be calculated for each plate using the positive and negative controls. An assay with a Z' > 0.5 is considered excellent for HTS.

ParameterControl Agonist (Isoproterenol)Test Compound (Hypothetical Data)
EC50 5.2 nM150 nM
Emax 100%95%
Hill Slope 1.11.0
Z'-Factor 0.78 (Assay Plate)N/A
Caption: Table of hypothetical primary screen results and assay validation.

Part 3: Secondary HTS Assay: β-Arrestin Recruitment

This orthogonal assay confirms that the compound's activity is mediated by the β2AR and provides insight into potential signaling bias. Enzyme Fragment Complementation (EFC) is a common HTS technology for measuring protein-protein interactions like receptor-arrestin recruitment.[9][11]

Assay Principle: Enzyme Fragment Complementation

The EFC assay relies on splitting a reporter enzyme (e.g., β-galactosidase or luciferase) into two inactive fragments.

  • The β2AR is genetically fused to a small enzyme fragment (the ProLink™ tag).

  • β-arrestin is fused to the larger, complementary enzyme fragment (the Enzyme Acceptor).

In the basal state, the fragments are separate, and the enzyme is inactive. Upon agonist binding, β-arrestin is recruited to the receptor, forcing the two enzyme fragments into proximity. This proximity allows them to re-form an active enzyme, which then hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

Detailed Protocol: EFC-Based β-Arrestin Assay

Cell Line: U2OS or CHO-K1 cells stably expressing the hβ2AR-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter® cell line).

Materials:

  • Assay Plates: 384-well, solid white, opaque microplates.

  • Control Agonist: Isoproterenol.

  • Assay Buffer: Cell-specific plating medium.

  • Detection Reagents: EFC substrate and lysis solution (provided as a kit).

Step-by-Step Methodology:

  • Cell Plating: Seed the PathHunter cells in 384-well plates at an optimized density (e.g., 2,000 cells/well) in 20 µL of plating medium. Incubate overnight.

  • Compound Addition: Add 5 µL of test compound dilutions (prepared in assay buffer) to the cells. Include Isoproterenol as a positive control and buffer/DMSO as a negative control.

  • Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and arrestin recruitment.

  • Signal Development: Equilibrate the plates to room temperature for 30 minutes. Prepare the EFC detection reagent according to the manufacturer's instructions and add 12 µL to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Read the chemiluminescent signal on a plate reader (e.g., an EnVision or similar luminometer).

Data Analysis and Bias Profiling
  • Normalization: Normalize the data using the same method as the cAMP assay, with 0% being the DMSO control and 100% being the maximal Isoproterenol response.

  • Dose-Response Curves: Generate EC50 and Emax values for β-arrestin recruitment.

  • Bias Analysis: To quantify signaling bias, calculate the "Bias Factor" or "Transduction Ratio." A simplified approach involves comparing the potency ratio of the two pathways relative to a reference agonist (e.g., Isoproterenol).

    • Log(RA): Log(EC50_cAMP / Emax_cAMP) - Log(EC50_arrestin / Emax_arrestin)

    • Bias Factor: ΔLog(RA)_Test_Compound - ΔLog(RA)_Reference_Agonist

A positive bias factor indicates a preference for the cAMP pathway, while a negative factor indicates a preference for the β-arrestin pathway.

ParametercAMP Assayβ-Arrestin Assay
EC50 (Test Cmpd) 150 nM850 nM
EC50 (Isoproterenol) 5.2 nM8.5 nM
Bias Factor +0.65 (Gs-biased)N/A
Caption: Table comparing hypothetical results for bias analysis.

References

  • Title: Recent progress in assays for GPCR drug discovery Source: Physiological Reviews URL: [Link][4]

  • Title: Assessing GPCR activation using protein complementation: a novel technique for HTS Source: Biochemical Society Transactions URL: [Link][9]

  • Title: A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors Source: Journal of Biomolecular Screening URL: [Link][8]

  • Title: Assessing GPCR Activation Using Protein Complementation: A Novel Technique for HTS Source: PubMed URL: [Link][11]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: Current Opinion in Chemical Biology URL: [Link][3]

  • Title: High-Throughput GPCR Assay Development Source: Agilent Technologies URL: [Link][14]

  • Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL: [Link][6]

  • Title: Principle of the cAMP biosensor assay used for the HTS campaign Source: ResearchGate URL: [Link][15]

  • Title: Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor Source: PubMed URL: [Link][16]

  • Title: A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors Source: ResearchGate URL: [Link][12]

  • Title: Comparison of Various Cell-Based Assays for GPCR Screening Source: ResearchGate URL: [Link][17]

  • Title: Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link][13]

  • Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology-Cell Physiology URL: [Link][5]

  • Title: Assessing GPCR activation using protein complementation: a novel technique for HTS Source: Biochemical Society Transactions URL: [Link][18]

  • Title: Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor Source: ACS Medicinal Chemistry Letters URL: [Link][1]

  • Title: Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches Source: International Journal of Molecular Sciences URL: [Link][2]

  • Title: beta2 adrenoceptor Assay Source: Innoprot URL: [Link][7]

Sources

Application Note: Protocol for the Preparation of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the solubilization and preparation of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS No. 179107-93-8) for use in a wide range of in vitro biological assays. Due to its physicochemical properties, this compound exhibits poor solubility in aqueous media, a common challenge in drug discovery and development. Improper handling can lead to compound precipitation, resulting in inaccurate and irreproducible experimental data. This guide details a robust methodology for creating high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, ensuring compound stability and bioavailability. It further outlines essential quality control measures, storage best practices, and a troubleshooting guide to address common issues such as compound precipitation.

Introduction: The Challenge of Compound Solubility

This compound is a phenolic compound whose structure suggests moderate lipophilicity and, consequently, limited aqueous solubility. The presence of two phenolic hydroxyl groups, a methoxy group, and a bromine atom contributes to a molecular profile that necessitates a carefully designed dissolution strategy for biological testing.[1] When a hydrophobic or poorly soluble compound is introduced into an aqueous environment like cell culture media, it can rapidly precipitate or "crash out" of solution.[2][3] This phenomenon not only reduces the effective concentration of the compound available to the cells but the precipitate itself can be cytotoxic, confounding experimental results.[3]

The protocol herein is designed to mitigate these risks by employing a validated two-stage process: the creation of a stable, high-concentration primary stock in an organic solvent, followed by a meticulous serial dilution into the final assay medium.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of the compound is the first step in developing a successful solubilization protocol.

PropertyValueSource
Compound Name This compound[1]
CAS Number 179107-93-8[1][4]
Molecular Formula C₁₆H₁₈BrNO₃[1]
Molecular Weight 352.22 g/mol [1]
Predicted XLogP3 2.94[1]
Appearance Solid (Assumed)N/A

The predicted XLogP3 value of 2.94 indicates a moderate degree of lipophilicity, confirming its likely poor solubility in water.[1] Structurally, it is a substituted guaiacol (2-methoxyphenol), and like other phenols, it is weakly acidic.[5] This profile makes Dimethyl Sulfoxide (DMSO) an ideal solvent for preparing a primary stock solution.

Rationale for Solvent Selection: DMSO

For in vitro assays, the choice of solvent is critical. The ideal solvent must effectively dissolve the compound at a high concentration without degrading it, be miscible with aqueous culture media, and exhibit minimal toxicity to the biological system under investigation.

  • Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for several reasons:

    • High Solvating Power: It can dissolve a vast array of polar and nonpolar organic molecules.

    • Aqueous Miscibility: It is fully miscible with water and cell culture media, facilitating dilution.

    • Low Volatility: Unlike alcohols, it does not readily evaporate, ensuring concentration stability.

    • Established Toxicity Profile: While toxic at high concentrations, the final concentration of DMSO in most cell-based assays is kept below 0.5%, a level tolerated by most cell lines.[6][7]

While other solvents like ethanol can dissolve phenolic compounds, DMSO is generally preferred for high-concentration stocks due to its superior solvating power and lower volatility, which reduces the risk of the compound precipitating during storage and handling.[8][9]

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and dose-response experiments. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:

  • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock:

    • Mass = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 352.22 g/mol = 0.0035222 g = 3.52 mg

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the calculated amount of the compound powder (e.g., 3.52 mg) and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the corresponding volume of sterile DMSO (e.g., 1 mL) to the tube.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[6]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles or sediment. A clear, homogenous solution is required.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath can also be used, but should be applied cautiously as excessive heat can degrade some compounds.[6]

  • Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[6][10]

  • Storage: Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term stability.[6]

G cluster_workflow Workflow: Primary Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (to completely dissolve) add_dmso->dissolve inspect 4. Visual Inspection (ensure clarity) dissolve->inspect aliquot 5. Aliquot (single-use volumes) inspect->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Experimental Protocol: Preparation of Working Solutions

Diluting the DMSO stock into aqueous media is the most critical step where precipitation can occur.[2] The following protocol is designed to minimize this risk.

Key Principles:

  • Minimize Final DMSO Concentration: The final DMSO concentration in the assay should be kept as low as possible and be consistent across all wells, including controls.[6]

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. This increases the solubility of the compound.[2]

  • Perform Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. An intermediate dilution step is highly recommended.[2]

Recommended Final DMSO Concentrations:

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-Based Assays ≤ 0.5%Most immortalized cell lines tolerate this level with minimal cytotoxicity.[6][11]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent toxicity.[6]
High-Throughput Screening 0.1% - 1.0%Must be optimized and kept consistent; vehicle controls are essential.[6]

Step-by-Step Procedure (Example: Diluting to 10 µM in a final volume of 200 µL with 0.1% DMSO):

  • Prepare Intermediate Dilution:

    • Thaw one aliquot of your 10 mM DMSO stock solution.

    • In a sterile tube, add 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) complete cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO. Mix gently by pipetting.

  • Prepare Final Working Solution:

    • Add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension or media in the well of your assay plate.

    • This results in a final concentration of 10 µM of the compound and a final DMSO concentration of 0.1% .

  • Vehicle Control: Prepare control wells containing cells/media with the same final concentration of DMSO (0.1%) but without the compound.[6] This is achieved by performing the same dilution steps with pure DMSO instead of the compound stock.

G cluster_workflow Workflow: Working Solution Preparation (Serial Dilution) stock Primary Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO) Dilute stock 1:100 in pre-warmed media stock->intermediate Step 1 final Final Working Solution (e.g., 10 µM in 0.1% DMSO) Dilute intermediate 1:10 in media/cells intermediate->final Step 2

Caption: Recommended serial dilution workflow to prevent precipitation.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems.[2][10][12]

ProblemPotential Cause(s)Recommended Solution(s)
Immediate Precipitation (Cloudiness upon dilution)1. Concentration Exceeds Solubility: The final compound concentration is too high for the aqueous medium.[2] 2. Rapid Solvent Exchange: Adding concentrated stock directly to a large volume of media.[2] 3. Cold Media: Diluting into cold or room-temperature media decreases solubility.[2]1. Lower the final working concentration of the compound. 2. Always perform an intermediate serial dilution as described in Section 5. Add the compound dropwise while gently mixing.[2] 3. Ensure all cell culture media is pre-warmed to 37°C before use.
Delayed Precipitation (Crystals or film appear after hours/days)1. Compound Instability: The compound may be degrading into less soluble byproducts in the culture conditions (37°C, 5% CO₂).[2] 2. Media Evaporation: Evaporation in the incubator concentrates all components, potentially exceeding the solubility limit.[12] 3. pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[2]1. Prepare fresh working solutions immediately before each experiment. Assess compound stability under culture conditions if problems persist. 2. Ensure proper incubator humidification. Use low-evaporation lids or seal plates for long-term experiments.[12] 3. Monitor the pH of the culture medium. Change the medium more frequently, especially in dense cultures.
Unexpected Cellular Toxicity 1. High DMSO Concentration: The final DMSO concentration is too high for the specific cell line.[6] 2. Compound Precipitate Cytotoxicity: Micro-precipitates, even if not easily visible, can be toxic to cells.[3]1. Perform a DMSO tolerance curve for your cell line to determine the maximum non-toxic concentration. Always aim for ≤ 0.5%, or ≤ 0.1% for sensitive cells.[6] 2. Re-optimize the dilution protocol to ensure full solubilization. Consider lowering the final compound concentration.

Safety Precautions

  • Always handle the dry powder compound and concentrated DMSO solutions using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise caution and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete handling and disposal information.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Retrieved January 15, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:179107-93-8 | this compound. chemsrc.com. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved January 15, 2026, from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved January 15, 2026, from [Link]

  • Cvetanović, A., Švarc-Gajić, J., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Liu, Z., Chen, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Anwar, F., Kalsoom, U., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for the Investigation of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel β2-Adrenergic Receptor Agonists in Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by insulin resistance and a progressive decline in β-cell function. While numerous therapeutic strategies exist, the search for novel agents with improved efficacy and safety profiles is paramount. The β2-adrenergic receptor (β2-AR), a G-protein-coupled receptor widely expressed in key metabolic tissues such as skeletal muscle, liver, and pancreatic islets, has emerged as a promising therapeutic target.[1][2] Chronic stimulation of β2-ARs has been shown to improve glucose homeostasis, enhance insulin sensitivity, and stimulate glucose uptake in skeletal muscle, independent of insulin action.[2]

This document provides a comprehensive guide for the pre-clinical evaluation of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (henceforth referred to as "Compound X" for brevity), a novel investigational molecule with structural similarities to known adrenergic ligands. While direct evidence of its efficacy in diabetes is yet to be established, its chemical scaffold suggests a potential interaction with the β2-adrenergic receptor. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the anti-diabetic potential of Compound X in established in vitro and in vivo models.

The methodologies outlined herein are grounded in established principles of diabetes research and are designed to provide a robust framework for assessing the compound's mechanism of action, efficacy, and potential for further development.

Physicochemical Properties of Compound X

A foundational understanding of the investigational compound's properties is critical for accurate experimental design.

PropertyValueSource
CAS Number 179107-93-8[3][4][5]
Molecular Formula C16H18BrNO3[3][4]
Molecular Weight 352.22 g/mol [3][4]
Appearance Earth brown powder[6]
Boiling Point 503.3±45.0 °C (Predicted)[4]
Density 1.435±0.1 g/cm3 (Predicted)[3][4]

Proposed Mechanism of Action: β2-Adrenergic Receptor Agonism

We hypothesize that Compound X acts as a selective β2-adrenergic receptor agonist. Upon binding to the β2-AR on skeletal muscle cells, it is proposed to initiate a signaling cascade that promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the circulation. This action is anticipated to improve overall glucose homeostasis and insulin sensitivity.[2]

Proposed Signaling Pathway of Compound X cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Compound X Compound X β2-AR β2-Adrenergic Receptor Compound X->β2-AR Binding & Activation Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GLUT4_Vesicle GLUT4 Vesicle PKA->GLUT4_Vesicle Phosphorylates Substrates GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Translocation to Plasma Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake

Caption: Proposed signaling pathway for Compound X in skeletal muscle cells.

In Vitro Evaluation of Compound X

In vitro studies are essential for the initial assessment of Compound X's biological activity and mechanism of action at the cellular level.

Experimental Workflow: In Vitro Screening

In_Vitro_Workflow start Start cell_culture Culture C2C12 Myotubes or L6 Myotubes start->cell_culture treatment Treat with Compound X (Dose-Response) cell_culture->treatment glucose_uptake 2-Deoxyglucose Uptake Assay treatment->glucose_uptake western_blot Western Blot for p-AMPK, p-ACC treatment->western_blot insulin_secretion Islet Insulin Secretion Assay treatment->insulin_secretion data_analysis Data Analysis glucose_uptake->data_analysis western_blot->data_analysis insulin_secretion->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro evaluation of Compound X.

Protocol 1: Glucose Uptake in C2C12 Myotubes

This protocol assesses the direct effect of Compound X on glucose uptake in a skeletal muscle cell line.

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. b. Upon reaching 80-90% confluency, induce differentiation by switching to DMEM containing 2% horse serum. c. Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.

2. Treatment: a. Serum-starve the differentiated myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. b. Prepare a dose-response range of Compound X (e.g., 1 nM to 10 µM) in KRH buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM insulin). c. Treat the cells with the respective compounds for 30-60 minutes.

3. Glucose Uptake Assay: a. Add 2-deoxy-[³H]-glucose to each well and incubate for 10-15 minutes. b. Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells with 0.1 M NaOH. d. Measure the radioactivity in the cell lysates using a scintillation counter. e. Normalize the radioactive counts to the total protein content of each well, determined by a BCA assay.

Rationale: This assay directly quantifies the ability of Compound X to stimulate glucose transport into muscle cells, a key therapeutic action for an anti-diabetic agent. The use of a dose-response curve is critical for determining the compound's potency (EC50).

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol investigates the activation of key signaling molecules downstream of the β2-AR.

1. Cell Lysis and Protein Quantification: a. Following treatment as described in Protocol 1, lyse the C2C12 myotubes in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., AMPK, ACC). e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rationale: Activation of AMPK is a central mechanism for many anti-diabetic drugs.[7] By examining the phosphorylation status of AMPK and its downstream target ACC, this protocol helps to confirm if Compound X engages this important metabolic pathway, which is consistent with β2-AR agonism.[7]

Protocol 3: Insulin Secretion from Isolated Pancreatic Islets

This protocol determines if Compound X has any direct effect on insulin secretion from pancreatic β-cells.

1. Islet Isolation: a. Isolate pancreatic islets from mice (e.g., C57BL/6J) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture and Treatment: a. Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Pre-incubate batches of islets in KRH buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour. c. Stimulate the islets with a high glucose concentration (e.g., 16.7 mM) in the presence or absence of various concentrations of Compound X for 1-2 hours.[8]

3. Insulin Measurement: a. Collect the supernatant from each treatment group. b. Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

Rationale: While the primary hypothesized mechanism is in skeletal muscle, it is crucial to understand any potential off-target effects on the pancreas. This protocol will clarify whether Compound X stimulates, inhibits, or has no effect on glucose-stimulated insulin secretion, providing important safety and mechanistic information.[8]

In Vivo Evaluation of Compound X

In vivo studies are necessary to assess the efficacy of Compound X in a complex physiological system, providing insights into its effects on whole-body glucose homeostasis.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., db/db mice, DIO mice) start->animal_model acclimatization Acclimatization & Baseline Measurements animal_model->acclimatization treatment Chronic Administration of Compound X (e.g., oral gavage) acclimatization->treatment monitoring Monitor Body Weight, Food/Water Intake treatment->monitoring ogtt_itt Perform OGTT & ITT treatment->ogtt_itt tissue_collection Tissue Collection (Muscle, Liver, Adipose) ogtt_itt->tissue_collection analysis Biochemical & Histological Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of Compound X.

Protocol 4: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of Compound X on glucose metabolism and insulin sensitivity in a widely used model of T2DM.

1. Animal Model: a. Use male C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[9] A control group should be fed a standard chow diet.

2. Dosing and Administration: a. Randomize the HFD-fed mice into treatment groups: vehicle control, positive control (e.g., metformin or a known β2-AR agonist), and multiple dose levels of Compound X. b. Administer the compounds daily for 4-8 weeks via an appropriate route (e.g., oral gavage). c. Monitor body weight, food intake, and water consumption regularly.

3. Oral Glucose Tolerance Test (OGTT): a. Towards the end of the treatment period, fast the mice overnight (approximately 12-16 hours). b. Administer a bolus of glucose (2 g/kg) via oral gavage. c. Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. d. Measure blood glucose levels using a glucometer.

4. Insulin Tolerance Test (ITT): a. A few days after the OGTT, perform an ITT. b. Fast the mice for 4-6 hours. c. Administer an intraperitoneal injection of insulin (0.75-1.0 U/kg). d. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

5. Terminal Procedures: a. At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol. b. Harvest key metabolic tissues (liver, skeletal muscle, epididymal white adipose tissue) for histological analysis and molecular studies (e.g., Western blotting, qRT-PCR).

Rationale: The DIO mouse model closely mimics the pathophysiology of human T2DM.[10] The OGTT and ITT are gold-standard tests for assessing whole-body glucose tolerance and insulin sensitivity, respectively.[2] This chronic study will provide crucial data on the therapeutic potential of Compound X to reverse or ameliorate the diabetic phenotype.

Data Interpretation and Expected Outcomes

ParameterExpected Outcome with Effective Compound XRationale
In Vitro Glucose Uptake Increased 2-deoxyglucose uptake in myotubesDemonstrates direct stimulation of glucose transport in muscle cells.
In Vivo OGTT Reduced area under the curve (AUC) for blood glucoseIndicates improved ability to clear a glucose load from the circulation.
In Vivo ITT Faster rate of blood glucose declineSuggests enhanced whole-body insulin sensitivity.
Plasma Insulin Potentially lower fasting and post-prandial levelsImproved insulin sensitivity would reduce the pancreas's need to overproduce insulin.
Tissue Analysis Increased phosphorylation of AMPK in skeletal muscleConfirms engagement of the target signaling pathway in vivo.

Conclusion

The protocols detailed in this document provide a rigorous and systematic framework for the preclinical evaluation of this compound (Compound X) as a potential therapeutic agent for type 2 diabetes. By focusing on the hypothesized mechanism of β2-adrenergic receptor agonism, these studies will elucidate the compound's effects on cellular glucose transport, whole-body glucose homeostasis, and insulin sensitivity. The successful execution of these protocols will generate the critical data necessary to support a go/no-go decision for further development of this novel compound.

References

  • β2-Adrenergic receptor agonists as a treatment for diabetic kidney disease - PMC. (n.d.). Retrieved from [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed. (2008). Retrieved from [Link]

  • CAS#:179107-93-8 | this compound. (n.d.). Retrieved from [Link]

  • β2-Adrenergic Receptor Agonists in Diabetic Kidney Disease: Exploring a New Frontier. (2023). Retrieved from [Link]

  • Treatment with a β-2-adrenoceptor agonist stimulates glucose uptake in skeletal muscle and improves glucose homeostasis, insulin resistance and hepatic steatosis in mice with diet-induced obesity - NIH. (2020). Retrieved from [Link]

  • 2-Bromo-4′-methoxychalcone and 2-Iodo-4′-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5′-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice - MDPI. (2018). Retrieved from [Link]

  • In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PubMed. (2019). Retrieved from [Link]

  • Insulin secretion is inhibited by subtype five somatostatin receptor in the mouse - PubMed. (1998). Retrieved from [Link]

  • This compound CAS NO.179107-93-8. (n.d.). Retrieved from [Link]

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in common biological matrices, including plasma, urine, and tissue homogenates. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic, toxicokinetic, and metabolism studies of this novel compound. All procedures are in accordance with the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Introduction

This compound is a phenolic amine compound of interest in pharmaceutical research. Accurate determination of its concentration in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantitative bioanalysis.[5] The method detailed herein is optimized for high-throughput analysis while maintaining the rigorous standards of accuracy and precision required for regulatory submissions.

The core of this method relies on the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which minimizes interference from complex biological matrices.[6][7][8][9][10] The selection of an appropriate sample preparation technique is critical for robust and reproducible results.[11][12] For this application, protein precipitation is chosen for its simplicity, speed, and broad applicability across different matrices.[12][13]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name This compoundEchemi[14][15]
CAS Number 179107-93-8Echemi[14][16]
Molecular Formula C16H18BrNO3Echemi[14]
Molecular Weight 352.22 g/mol Echemi[14]
Exact Mass 351.0470 uEchemi[14]
Predicted Boiling Point 503.3 ± 45.0 °CChemicalBook[17]
Predicted Density 1.435 ± 0.06 g/cm³ChemicalBook[17]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 4-Bromo-5-(((4-hydroxyphenethyl-d4)amino)methyl)-2-methoxyphenol, or a suitable structural analog.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrices (e.g., human plasma, rat urine, porcine liver tissue)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Standard and Sample Preparation

Stock and Working Solutions: Prepare a 1 mg/mL stock solution of the analyte and internal standard (IS) in methanol. Serially dilute these stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curves and quality control (QC) samples.

Calibration and QC Samples: Spike control biological matrix with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma and tissue homogenates.[13][18][19][20]

G cluster_plasma_urine Plasma / Urine Sample Preparation cluster_tissue Tissue Sample Preparation p1 Pipette 100 µL of sample (plasma or urine) into a microcentrifuge tube p2 Add 300 µL of ice-cold acetonitrile containing the internal standard p1->p2 p3 Vortex for 1 minute to precipitate proteins p2->p3 p4 Centrifuge at 14,000 x g for 10 minutes at 4°C p3->p4 p5 Transfer supernatant to a clean vial for LC-MS/MS analysis p4->p5 t1 Weigh ~100 mg of tissue t2 Add 1 mL of ice-cold water and homogenize t1->t2 t3 Use 100 µL of homogenate and proceed as for plasma/urine t2->t3 G cluster_ms Tandem Mass Spectrometry (MS/MS) Logic Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 352.1) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Collision-Induced Dissociation (CID) Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector

Sources

Troubleshooting & Optimization

Stability and storage conditions for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS No. 179107-93-8). As a substituted phenol and secondary amine, this compound's stability is critical for reproducible and reliable experimental outcomes. This document outlines best practices for storage and handling, provides troubleshooting guidance for common experimental issues, and answers frequently asked questions based on the compound's chemical structure and established principles of small molecule stability.

I. Chemical Profile and Inferred Stability

This compound possesses several functional groups that dictate its stability profile: a substituted phenol, a secondary amine, and a brominated aromatic ring. While specific degradation studies on this molecule are not extensively available in public literature, its stability can be inferred from the known reactivity of these moieties.

  • Phenolic Hydroxyl Groups: Phenols are susceptible to oxidation, a process that can be accelerated by exposure to light, elevated temperatures, oxygen, and high pH environments.[1][2][3] This can lead to the formation of colored degradation products (quinones) and a potential loss of biological activity.

  • Secondary Amine: The secondary amine group is a potential site for oxidation and can be sensitive to certain storage and experimental conditions.[4][5] Amines can also react with impurities, such as aldehydes or formic acid, which may be present in solvents or excipients.[6][7]

  • Brominated Aromatic Ring: While generally stable, brominated aromatic compounds can be susceptible to photodecomposition under UV irradiation.[8]

Based on this, the primary degradation pathways to be mindful of are oxidation and photodegradation .

II. Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Solid: 2-8°C (Refrigerator)[9]. Solution: -20°C or -80°C for long-term storage.Lower temperatures slow down the rate of chemical degradation.
Light Store in an amber or opaque vial to protect from light.[10]To prevent photodegradation of the brominated aromatic ring and light-catalyzed oxidation of the phenol groups.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation of the phenol and amine functionalities.
Container Use tightly sealed vials to prevent moisture and air exposure.[1]Moisture can facilitate certain degradation reactions.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Avoid formation of dust and aerosols.[1]To ensure user safety and prevent contamination of the compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Decision-Making Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Experimental Issues Start Problem Observed (e.g., low activity, precipitation) Check_Storage Verify Storage Conditions (Temp, Light, Air) Start->Check_Storage Check_Solution Examine Solution (Color change, Particulates) Start->Check_Solution Check_Purity Assess Compound Purity (HPLC, LC-MS) Check_Storage->Check_Purity Storage OK Check_Solution->Check_Purity Solution appears compromised Action_Degradation Potential Degradation: - Use fresh stock - Re-purify if necessary Check_Purity->Action_Degradation Purity compromised Action_Solubility Potential Solubility Issue: - Check solvent/buffer pH - Consider sonication or gentle warming Check_Purity->Action_Solubility Purity OK, but precipitation observed Action_Contamination Potential Contamination: - Use fresh, high-purity solvents - Filter solution Check_Purity->Action_Contamination Purity OK, unexpected results Resolved Issue Resolved Action_Degradation->Resolved Action_Solubility->Resolved Action_Contamination->Resolved

Caption: Troubleshooting workflow for common experimental issues.

Problem 1: Inconsistent or lower-than-expected biological activity.

  • Potential Cause A: Compound Degradation.

    • Why it happens: As discussed, the compound is susceptible to oxidation and photodegradation, which can alter its structure and reduce its efficacy.[2][11] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been stored correctly.

      • Use a New Aliquot: If using a frozen stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.

      • Analytical Check: If the problem persists, verify the purity and integrity of your solid stock using analytical methods like HPLC or LC-MS. Compare the results to the certificate of analysis or a previously validated batch.[12]

      • Control for Light Exposure: During your experiment, minimize the exposure of the compound to ambient and direct light. Use amber-colored tubes or cover them with foil.

  • Potential Cause B: Incorrect Solution pH.

    • Why it happens: The solubility and stability of phenolic compounds can be pH-dependent.[3] Extreme pH values may accelerate degradation.

    • Troubleshooting Steps:

      • Verify Buffer pH: Ensure the pH of your experimental buffer is within a stable range for the compound. A near-neutral pH is often a good starting point.

      • Solubility Test: Perform a small-scale solubility test at the desired pH before proceeding with the full experiment.

Problem 2: Stock solution has changed color (e.g., turned yellowish or brown).

  • Potential Cause: Oxidation.

    • Why it happens: The phenolic groups are prone to oxidation, leading to the formation of colored quinone-type structures.[2] This is a strong indicator of compound degradation.

    • Troubleshooting Steps:

      • Discard the Solution: Do not use a discolored solution, as it likely contains degradation products and a lower concentration of the active compound.

      • Review Storage Practices: Ensure that stock solutions are stored at the correct temperature, protected from light, and have minimal headspace to reduce oxygen exposure. For long-term storage, purging the vial with an inert gas before sealing is recommended.

      • Prepare Fresh Stock: Prepare a new stock solution from the solid compound.

Problem 3: Compound precipitates out of solution during the experiment.

  • Potential Cause A: Poor Solubility in the Experimental Buffer.

    • Why it happens: The compound's solubility may be limited in aqueous buffers. Changes in temperature or the addition of other reagents can cause it to precipitate.

    • Troubleshooting Steps:

      • Check Solubility Limits: If possible, determine the solubility of the compound in your specific buffer system.

      • Use a Co-solvent: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary to maintain solubility in aqueous media. Ensure the final concentration of the co-solvent is compatible with your experimental system.

      • pH Adjustment: The protonation state of the amine and phenol groups will affect solubility. Adjusting the buffer pH (while considering stability) may improve solubility.

  • Potential Cause B: "Salting Out".

    • Why it happens: High concentrations of salts in your buffer can decrease the solubility of organic compounds.

    • Troubleshooting Steps:

      • Reduce Salt Concentration: If possible, lower the salt concentration in your buffer.

      • Test Different Buffers: Experiment with different buffer systems that have lower ionic strength.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions? A1: High-purity, anhydrous DMSO or ethanol are generally suitable for preparing concentrated stock solutions. These solutions should then be diluted into the appropriate aqueous buffer for experiments. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: How sensitive is this compound to air? A2: Given the presence of phenolic hydroxyl groups, the compound is likely sensitive to air (oxygen) over time, leading to oxidation.[2] For long-term storage of the solid, and for stock solutions, minimizing exposure to air is a critical preventative measure. Storing under an inert gas like argon or nitrogen is best practice.

Q3: Can I heat the solution to aid dissolution? A3: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[10]

Q4: What are the expected degradation products? A4: While specific analysis is required, potential degradation products could result from the oxidation of the phenol groups to form quinones, or N-oxidation of the secondary amine. Photodegradation could potentially lead to debromination or other structural rearrangements.

Q5: How can I confirm the purity of my compound if I suspect degradation? A5: The most reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its impurities and degradation products, allowing for purity assessment.[12]

V. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Source not specified, link unavailable]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (n.d.). PMC - NIH. Retrieved from [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.). PMC - NIH. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound. Retrieved from

  • ResearchGate. (2024, February). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • ACS Omega. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Retrieved from [Link]

  • PMC - NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • PMC - NIH. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • PubMed. (2006, March 3). Selective cleavage of methoxy protecting groups in carbohydrates. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source not specified, link unavailable]

  • ResearchGate. (2025, August 6). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites | Request PDF. Retrieved from [Link]

  • AMERICAN ELEMENTS ®. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]

  • AnyLearn Ai. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). [Source not specified, link unavailable]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenethylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrodeoxygenation of Phenol to Benzene and Cyclohexane on Rh(111) and Rh(211) Surfaces: Insights from Density Functional Theory. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Phenol Toxicity. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. (2021, January 7). [Source not specified, link unavailable]

  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • American Chemical Society. (2025, December 31). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • NIH. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

Sources

Technical Support Center: A Practical Guide to In Vivo Dose Optimization for Novel Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of novel research compounds. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the dosage of investigational molecules, using the phenolic derivative 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol as a representative example. Given the novelty of this specific compound, this document establishes a robust, methodology-driven approach to navigate the critical early stages of in vivo research, ensuring scientific integrity and data reliability.

I. Foundational Principles: Understanding Your Compound

Before embarking on in vivo studies, a thorough understanding of your compound's physicochemical properties is paramount. For a novel agent like this compound, this includes its solubility, stability, and potential mechanism of action, which can often be inferred from its structural motifs.

A. The Crucial Role of Formulation and Vehicle Selection

The majority of novel compounds are poorly soluble in aqueous solutions, presenting a significant hurdle for in vivo administration. The choice of vehicle is therefore a critical experimental parameter that can profoundly impact bioavailability and toxicity.

Frequently Asked Questions (FAQs): Formulation

  • Q1: My compound, this compound, has low water solubility. What vehicle should I use for my in vivo studies?

    • A1: For poorly soluble compounds, a multi-tiered approach to vehicle selection is recommended. Start with a simple aqueous suspension using suspending agents like 0.5% carboxymethylcellulose (CMC).[1] If solubility remains an issue, a co-solvent system can be employed. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and a diluent such as saline or polyethylene glycol (PEG).[2] It is crucial to minimize the concentration of organic solvents like DMSO to avoid vehicle-induced toxicity.[3]

  • Q2: I observed unexpected toxicity in my study animals. Could the vehicle be the cause?

    • A2: Absolutely. Vehicle-induced toxicity is a common pitfall in in vivo research.[1] Always include a vehicle-only control group in your experimental design to differentiate between the effects of the compound and the vehicle.[1] If you suspect vehicle toxicity, consider reducing the concentration of the co-solvent or exploring alternative formulation strategies such as lipid-based formulations or cyclodextrins.[1][2]

Table 1: Common Vehicle Strategies for Poorly Soluble Compounds

Vehicle StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension The compound is suspended in an aqueous solution with a suspending agent (e.g., 0.5% CMC).Suitable for oral administration and generally well-tolerated.[4]May lead to inconsistent dosing if not properly homogenized. Not suitable for intravenous administration.[1]
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol) is used to dissolve the compound, followed by dilution with an aqueous solution (e.g., saline, PEG).Simple to prepare and can significantly increase solubility.[1][2]Can cause toxicity, irritation, and other adverse effects at high concentrations.[3]
Lipid-based Formulations Solutions or suspensions in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.[2]More complex to formulate and may not be suitable for all routes of administration.[2]
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds to enhance their solubility in aqueous solutions.Can increase solubility and stability.[1]May have their own pharmacological effects and can be costly.

II. Designing and Executing Dose-Finding Studies

The primary objective of initial in vivo experiments is to determine a safe and effective dose range for your compound. This is typically achieved through dose-range finding (DRF) and maximum tolerated dose (MTD) studies.[5]

A. Step-by-Step Protocol: Dose-Range Finding (DRF) Study

A DRF study is essential for establishing the dose-response relationship of a novel compound and identifying a safe starting point for further studies.[5]

  • Animal Model Selection: Choose an appropriate animal model based on the research question. For initial safety and toxicity assessments, rodents such as mice or rats are commonly used.[5]

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A typical group size is 3-5 animals per sex.[6]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[6]

  • Administration: Administer the compound via the intended clinical route, if known. Oral gavage and intraperitoneal injection are common for initial studies.[7]

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[6] Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.

  • Data Collection: Measure body weights daily. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform a gross necropsy to examine organs for any abnormalities.[5]

B. Determining the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This is a critical parameter for designing subsequent efficacy studies.[7]

Frequently Asked Questions (FAQs): Dose-Finding

  • Q3: How do I determine a starting dose for my novel compound in an animal study?

    • A3: Determining a safe and potentially effective starting dose is a critical first step. The approach generally involves a combination of literature review of similar compounds, in vitro efficacy data (e.g., IC50 or EC50), and dose escalation studies.[6] Allometric scaling, which considers the body surface area differences between species, can be used to estimate an equivalent dose if data from another animal species is available.[6]

  • Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) and why is it important?

    • A4: The NOAEL is the highest dose level that does not produce a significant increase in adverse effects compared to the control group.[8] The NOAEL is a critical value used to calculate the maximum recommended starting dose (MRSD) for first-in-human clinical trials.[9]

III. Troubleshooting Common In Vivo Challenges

In vivo experiments are complex and can be prone to unexpected outcomes. A systematic approach to troubleshooting is essential for identifying and resolving issues.

Table 2: Troubleshooting Guide for In Vivo Experiments

IssuePossible CausesRecommended Actions
High mortality or severe toxicity at the lowest dose - Starting dose was too high. - Unexpected sensitivity in the chosen animal model. - Formulation or vehicle toxicity.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review in vitro cytotoxicity data to better inform the starting dose. - Ensure the vehicle and formulation are not causing toxicity by running a vehicle-only control group.[1]
Lack of efficacy at all tested doses - Poor bioavailability due to formulation or route of administration. - Rapid metabolism and clearance of the compound. - The compound is not active in the chosen model.- Conduct pharmacokinetic (PK) studies to assess drug exposure in plasma and target tissues.[10] - Consider alternative routes of administration or formulation strategies to enhance absorption.[1] - Confirm target engagement with a pharmacodynamic (PD) biomarker.
High variability in results between animals in the same group - Inconsistent dosing technique. - Animal-to-animal differences in metabolism or absorption. - Health status of the animals.- Ensure precise and consistent dosing technique, normalizing doses to the body weight of each animal. - Increase the sample size per group to improve statistical power. - Ensure all animals are healthy and of a similar age and weight at the start of the study.

IV. Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between drug concentration (PK) and its biological effect (PD) is fundamental to optimizing a dosing regimen.[10][11]

A. The Importance of PK/PD Modeling

PK/PD modeling integrates PK and PD data to describe and predict the time course of a drug's effect.[12] This allows for a more rational approach to dose selection and scheduling.[13]

Diagram 1: The Relationship Between Pharmacokinetics and Pharmacodynamics

PKPD_Relationship Dose Dose Administered PK Pharmacokinetics (PK) (What the body does to the drug) - Absorption - Distribution - Metabolism - Excretion Dose->PK Administration Concentration Drug Concentration in Plasma & Tissues PK->Concentration PD Pharmacodynamics (PD) (What the drug does to the body) - Target Binding - Signal Transduction Concentration->PD Exposure Effect Pharmacological Effect (Therapeutic or Toxic) PD->Effect

Caption: A simplified workflow illustrating the interplay between pharmacokinetics and pharmacodynamics.

Diagram 2: Hypothetical Signaling Pathway for a Novel Phenolic Compound

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound 4-Bromo-5-((4-hydroxyphenethylamino) methyl)-2-methoxyphenol Compound->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Gene Expression

Caption: A generic signaling cascade that can be modulated by a novel compound.

V. Conclusion

Optimizing the in vivo dosage of a novel compound like this compound is a systematic process that requires careful planning, execution, and interpretation of data. By following the principles and protocols outlined in this guide, researchers can enhance the quality and reliability of their preclinical data, paving the way for successful drug development.

References

  • Danysz, W. (n.d.). Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives. PubMed. Retrieved from [Link]

  • Azevedo, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020, May 28). MDC Connects: Understanding the PK / PD Relationship [Video]. YouTube. Retrieved from [Link]

  • Gallo, J. M., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Clinical Cancer Informatics. Retrieved from [Link]

  • Jusko, W. J., & Ko, H. C. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Clinical Cancer Research. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Gabrielsson, J., & Weiner, D. (Eds.). (2016). Preclinical Pharmacokinetic–Pharmacodynamic Modeling and Simulation in Drug Development. Taylor & Francis.
  • Wa, Y. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]

  • Ghafari, S., et al. (2018). Starting Dose Calculation for Medicinal Plants in Animal Studies; Recommendation of a Simple and Reliable Method. Research Journal of Pharmacognosy.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Unknown Author. (n.d.). Dose determination in preclinical and clinical studies. SlideShare. Retrieved from [Link]

  • Huang, Y. (2021, April 15). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective [Video]. YouTube. Retrieved from [Link]

  • Azevedo, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Kim, S. J., et al. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

  • Mozgunov, P., & Jaki, T. (2020). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. Contemporary Clinical Trials Communications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • ChemHelpASAP. (2023, October 12). calculating the maximum recommended starting dose for a drug [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • Premier Research. (2024, April 15). Mastering Dose Escalation Studies Part 2: Charting a Clear Path from Planning to Execution. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Rho, Inc. (2013, March 10). 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules, notably as a precursor in several total syntheses of galantamine, a medication used to treat Alzheimer's disease.[1][2][3][4][5] The synthesis typically involves a reductive amination between a brominated vanillin derivative and tyramine. While conceptually straightforward, the presence of multiple reactive functional groups, particularly the phenolic hydroxyls, can lead to challenges in achieving high yields and purity. This guide provides practical, field-tested insights to overcome these common hurdles.

Synthetic Scheme Overview

The primary synthetic route involves the reductive amination of a suitable brominated hydroxy-methoxybenzaldehyde with tyramine. 2-Bromo-isovanillin (4-bromo-3-hydroxy-2-methoxybenzaldehyde) or 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) are common starting materials. For the purpose of this guide, we will focus on the reaction of 2-bromo-isovanillin with tyramine.

Synthetic_Scheme 2-Bromo-isovanillin 2-Bromo-isovanillin Intermediate_Imine Intermediate Imine 2-Bromo-isovanillin->Intermediate_Imine + Tyramine - H2O Tyramine Tyramine Tyramine->Intermediate_Imine Target_Molecule This compound Intermediate_Imine->Target_Molecule + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Intermediate_Imine

Caption: General synthetic scheme for this compound.

Recommended Detailed Experimental Protocol

This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation, minimizing the reduction of the starting aldehyde.[6][7]

Materials:

  • 2-Bromo-isovanillin

  • Tyramine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-isovanillin (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: In a separate flask, suspend tyramine hydrochloride (1.0-1.2 eq) in DCE and add triethylamine (1.1-1.3 eq) to liberate the free base. Stir for 10-15 minutes.

  • Imine Formation: Add the tyramine solution to the aldehyde solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Water in the reaction.1. Increase the reaction time for imine formation or gently warm the mixture (e.g., to 40°C). The use of a catalytic amount of acetic acid can also promote imine formation.[7] 2. Use a fresh bottle of NaBH(OAc)₃. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reduction of the starting aldehyde to the corresponding alcohol. 2. Over-alkylation of the amine. 3. Polymerization or decomposition of starting materials.1. This is more common with stronger reducing agents like sodium borohydride (NaBH₄).[6] NaBH(OAc)₃ is generally selective for the imine.[6][7] If this is observed, ensure the reducing agent is added after sufficient time for imine formation. 2. Use a stoichiometry of approximately 1:1 for the aldehyde and amine. Over-alkylation to a tertiary amine is less likely with secondary amine formation but can occur if the product amine reacts with another molecule of the aldehyde.[8][9] 3. Phenolic compounds can be sensitive to oxidation. Maintain an inert atmosphere throughout the reaction.
Difficult Purification 1. Product is highly polar and streaks on the silica gel column. 2. Co-elution of impurities.1. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system to suppress the ionization of the amine and reduce tailing. 2. If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Inconsistent Yields 1. Variable quality of starting materials. 2. Inconsistent reaction conditions (temperature, time).1. Ensure the purity of the brominated vanillin derivative and tyramine. 2. Standardize reaction parameters and monitor the reaction progress consistently using TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is NaBH(OAc)₃ the recommended reducing agent?

A1: Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde.[6][7] This selectivity minimizes the formation of the corresponding alcohol as a byproduct, leading to a cleaner reaction and higher yield of the desired amine.[10][11]

Q2: Do I need to protect the phenolic hydroxyl groups on the starting materials?

A2: In many cases, protection of the phenolic hydroxyls is not necessary when using a mild reducing agent like NaBH(OAc)₃ under neutral or slightly acidic conditions. The phenolic hydroxyls are generally not reactive under these conditions. However, if side reactions related to the hydroxyl groups are observed (e.g., O-alkylation under basic conditions, which are not typical for this reaction), protection with a suitable group like a benzyl or silyl ether might be considered, followed by a deprotection step.

Q3: What are the most common impurities I should expect?

A3: The most common impurities include unreacted starting materials (2-bromo-isovanillin and tyramine), the alcohol byproduct from the reduction of the aldehyde, and potentially a small amount of the tertiary amine from over-alkylation. These can typically be separated by silica gel chromatography.

Q4: Can I use sodium borohydride (NaBH₄) instead of NaBH(OAc)₃?

A4: While NaBH₄ can be used, it is a stronger reducing agent and can reduce both the aldehyde and the imine.[6] To use NaBH₄ effectively, a two-step procedure is often employed where the imine is formed first, and then the reducing agent is added.[9][12] A one-pot reaction with NaBH₄ is more likely to result in a mixture of products, including the undesired alcohol.

Q5: My product seems to be a viscous oil, but some literature reports it as a solid. How can I induce crystallization?

A5: If the purified product is an oil, it may be due to residual solvent or minor impurities. Try co-evaporation with a solvent like toluene to remove traces of other solvents. Scratching the flask with a glass rod can sometimes induce crystallization. Alternatively, dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate) and slowly adding a non-polar solvent (e.g., hexanes) until it becomes cloudy, then allowing it to cool slowly, can promote crystallization.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Workup Work-up & Purify Monitor->Workup Reaction Complete Low_Yield Low Yield Monitor->Low_Yield No/Slow Reaction Side_Products Side Products Observed Monitor->Side_Products Multiple Spots Success High Yield & Purity Workup->Success Purification_Issues Purification Issues Workup->Purification_Issues Check_Imine Check Imine Formation Low_Yield->Check_Imine Check_Reagent Check Reducing Agent Check_Imine->Check_Reagent Imine Formed Check_Conditions Check Anhydrous Conditions Check_Imine->Check_Conditions No Imine Check_Reagent->Monitor Re-run Reaction Check_Reagent->Check_Conditions Check_Conditions->Monitor Aldehyde_Reduction Aldehyde Reduction? Side_Products->Aldehyde_Reduction Over_Alkylation Over-alkylation? Aldehyde_Reduction->Over_Alkylation Over_Alkylation->Monitor Re-run Reaction Tailing Tailing on Column? Purification_Issues->Tailing Recrystallize Consider Recrystallization Tailing->Recrystallize Recrystallize->Monitor Re-run Reaction

Caption: A workflow diagram for troubleshooting common issues.

References

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Wikipedia. Galantamine total synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • PubMed Central. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • PubMed. Synthesis and pharmacology of galantamine. [Link]

  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • PubMed. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. [Link]

  • PubMed. Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

  • ResearchGate. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. [Link]

  • RSC Publishing. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Google Patents.
  • ResearchGate. Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. [Link]

  • Google Patents. A kind of synthetic method of N- benzyl-1-phenylethylamines.
  • Pearson. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... [Link]

Sources

Technical Support Center: Purification of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification challenges of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol:

Welcome to the technical support resource for this compound (CAS No. 179107-93-8).[1][2][3][4][5][6] As Senior Application Scientists, we have developed this guide to address the specific and often complex challenges encountered during the purification of this molecule. Its unique structure, containing two phenolic hydroxyls, a secondary amine, and a bromo-substituent, makes it particularly susceptible to specific impurities and degradation pathways. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Section 1: Initial Purity Assessment & Impurity Profiling (FAQs)

This section addresses the critical first steps: understanding the state of your crude material and identifying the nature of the impurities you are dealing with.

Q1: How can I get a quick and effective assessment of my crude product's purity?

A1: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable first-pass technique. Use a combination of polar and non-polar solvent systems (e.g., Ethyl Acetate/Hexane and a more polar system like Dichloromethane/Methanol) to visualize the main product spot and any impurities. The presence of baseline material or multiple spots indicates significant impurities. Staining with potassium permanganate can help visualize non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method is ideal.[7][8] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The presence of multiple peaks, especially those with different UV spectra, can indicate process-related impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying residual starting materials or synthetic intermediates. For example, the absence of the aldehyde proton from a precursor like 2-Bromoisovanillin is a key indicator of reaction completion.

Q2: My crude sample is pink/brown/purple. What causes this discoloration and is it a problem?

A2: This is the most common issue reported for this compound and is almost always due to oxidation. The dual phenolic groups, especially in the presence of the amine, make the molecule highly susceptible to air oxidation, forming highly colored quinone or quinone-imine type structures.[9]

Why it's a problem:

  • Indicates Degradation: The color signifies that a portion of your product has degraded, lowering the overall yield of the desired compound.

  • Purification Difficulty: These colored impurities are often polar and can co-purify with your product, especially in chromatography, leading to off-color final material.

  • Downstream Impact: The presence of these reactive impurities can interfere with subsequent biological assays or synthetic steps.

It is critical to address this issue during the purification process, typically through reductive workup or the use of adsorbents like activated charcoal.

Q3: What are the most likely impurities I'll encounter from the synthesis?

A3: Impurities are typically process-related and fall into several categories.[10] Understanding their origin is key to selecting the right purification strategy.

Impurity Type Likely Source Identification & Removal Strategy
Unreacted Starting Materials Incomplete reaction.Likely precursors include 2-Bromoisovanillin and Tyramine .[1] These are typically more polar and can be removed by chromatography or an aqueous wash.
Synthetic Intermediates Incomplete conversion in multi-step synthesis.For example, an intermediate imine may persist. These are often structurally similar and may require optimized chromatography for removal.
By-products Side reactions during synthesis.This can include over-alkylation at the amine or other positions. Careful chromatographic separation is usually required.
Oxidation Products Exposure to air during reaction or workup.These are the colored impurities discussed in Q2. They are often highly polar and can sometimes be removed with charcoal treatment during recrystallization.[9]
Residual Solvents Incomplete drying of the final product.Can be identified by ¹H NMR and removed by drying under high vacuum, possibly with gentle heating.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. However, the unique properties of this molecule can present challenges.

Q&A: Common Recrystallization Problems

Q: My compound is not crystallizing, even after cooling. What should I do? A: This usually indicates that the solution is not supersaturated.

  • Causality: You may have used too much solvent. The compound's polarity from its multiple functional groups can make it surprisingly soluble in certain polar solvents.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • If that fails, gently boil off some of the solvent to increase the concentration and then allow it to cool again.

    • If the compound is still soluble, you may need to add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.

Q: My product is "oiling out" instead of forming crystals. Why? A: This happens when the compound comes out of solution at a temperature above its melting point or when impurities prevent the formation of a crystal lattice.[9]

  • Causality: The boiling point of your chosen solvent might be too high, or the concentration of impurities is too great.

  • Solution:

    • Switch to a lower-boiling point solvent system.

    • Try a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent like methanol or ethanol, and then slowly add a poor solvent like water or hexane until turbidity persists.

    • If impurities are suspected, first attempt a chromatographic purification of a small batch to obtain a seed crystal, which can then be used to induce crystallization in the larger batch.

Workflow: Decision Logic for Purification Method

The choice between recrystallization and chromatography depends on the impurity profile of your crude material. This diagram outlines the decision-making process.

G cluster_start Start: Crude Product Analysis cluster_decision Purity Assessment cluster_recrystallization Primary Purification cluster_chromatography Secondary/Alternative Purification start Analyze crude material by TLC/HPLC decision Is there one major spot/peak with minor, well-separated impurities? start->decision recrystallize Attempt Recrystallization (with charcoal if colored) decision->recrystallize Yes chromatography Perform Column Chromatography (Silica or Reverse Phase) decision->chromatography No (Complex mixture or co-eluting impurities) check_purity1 Check Purity recrystallize->check_purity1 success High Purity Product check_purity1->success Purity >98% check_purity1->chromatography Purity <98% or impurities remain check_purity2 Check Purity chromatography->check_purity2 check_purity2->success Purity >98%

Caption: Decision workflow for selecting the initial purification strategy.

Protocol: Decolorizing Recrystallization

This protocol is designed to remove colored oxidation products while purifying the main compound.

  • Solvent Selection: Screen solvents to find one where the compound is highly soluble when hot but poorly soluble when cold. Common starting points are ethanol, isopropanol, or acetonitrile, potentially with water as an anti-solvent.

  • Dissolution: In a flask, add the crude, colored compound to a minimal amount of the chosen hot solvent and bring it to a boil with stirring until fully dissolved.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Bring the solution back to a boil for a few minutes. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper) and quickly filter the hot solution to remove the charcoal. A clear, colorless, or pale yellow filtrate should be obtained.[9]

  • Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, column chromatography is the method of choice. The amphoteric nature (both acidic and basic sites) of the molecule requires careful method development.

Q&A: Common Chromatography Problems

Q: My compound is streaking badly on my silica gel column. What's happening? A: This is a classic problem caused by the strong interaction between the basic secondary amine and the acidic silanol groups on the silica surface.

  • Causality: This strong, non-specific binding leads to poor peak shape, band broadening, and often, irreversible adsorption of the product onto the column.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent will neutralize the acidic sites and result in sharp, symmetrical peaks.

Q: Normal phase isn't working. How should I approach reversed-phase (RP) chromatography? A: Reversed-phase (e.g., C18 silica) is often an excellent alternative for polar compounds like this one.[7][11]

  • Causality: RP separates based on hydrophobicity. The key is to control the ionization state of your molecule with a buffered mobile phase to ensure consistent retention and peak shape.

  • Solution:

    • Mobile Phase: Use a mixture of water and an organic solvent like acetonitrile or methanol.

    • pH Control: The presence of both a phenol (pKa ~10) and an amine (pKa ~9-10) means the charge is highly pH-dependent. Buffering the mobile phase is critical. A buffer like 0.1% formic acid or acetic acid (pH ~2.7-4.7) will protonate the amine, often leading to better peak shape. Alternatively, a buffer of ammonium acetate or ammonium formate (pH ~6.8) can also be effective.

    • Gradient Elution: Start with a high concentration of the aqueous buffer and gradually increase the concentration of the organic solvent to elute your compound.

Workflow: Chromatography Method Selection

This diagram helps you choose between normal and reversed-phase chromatography based on the properties of your impurities.

G cluster_start Start: Failed Recrystallization or Complex Mixture cluster_decision Impurity Analysis cluster_normal Normal Phase Path cluster_reverse Reversed-Phase Path start Analyze impurity profile by analytical TLC/HPLC decision Are impurities significantly different in polarity from the product? start->decision normal_phase Use Normal Phase (Silica Gel) decision->normal_phase Yes (e.g., very non-polar or very polar impurities) reverse_phase Use Reversed-Phase (C18) decision->reverse_phase No (Structurally similar impurities with close polarity) add_base Add basic modifier (e.g., 1% Et3N) to mobile phase normal_phase->add_base add_buffer Add buffer (e.g., 0.1% Formic Acid) to mobile phase reverse_phase->add_buffer

Caption: Logic for selecting the appropriate chromatography mode.

Section 4: Handling and Storage for Long-Term Stability

After successful purification, proper handling and storage are essential to maintain the integrity of your compound.

Q1: What are the ideal storage conditions for the purified compound?

A1: Given its susceptibility to oxidation, meticulous storage is crucial.[12]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent contact with oxygen.

  • Temperature: Store at low temperatures, preferably in a refrigerator or freezer (-20°C is recommended for long-term storage).

  • Light: Protect from light by using an amber-colored vial or by wrapping the vial in aluminum foil.[12]

  • Container: Use a tightly sealed vial to prevent moisture and air ingress.

Q2: I've stored my compound correctly, but it's still showing signs of degradation over time. What can I do?

A2: Even under ideal conditions, very sensitive compounds can slowly degrade.

  • Purity Check: Before each use, re-analyze the compound by HPLC or TLC to confirm its purity.

  • Re-purification: If minor degradation has occurred, a quick purification step may be necessary. This could involve passing a solution of the compound through a short plug of silica gel (with 1% Et₃N in the eluent) to remove polar, colored impurities.

  • Salt Formation: For enhanced stability, consider converting the compound to a salt (e.g., the hydrochloride or hydrobromide salt). The protonated amine is generally much less susceptible to oxidation than the free base. This can significantly improve the shelf-life of the material.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Carneiro, R. L., et al. (2010). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed.
  • Joslyn, A. F. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598A. Google Patents.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol.
  • Collonna, M. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905A. Google Patents.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?
  • European Patent Office. (n.d.). Process for producing aminophenols. EP 0224625 A1.
  • ResearchGate. (n.d.). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC).
  • ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography.
  • BenchChem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
  • ChemSrc. (n.d.). CAS#:179107-93-8 | this compound.
  • Ferraz, C. R., et al. (2023). Phenolic compounds: Current industrial applications, limitations and future challenges. ResearchGate.
  • AKSci. (n.d.). 179107-93-8 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol.
  • Echemi. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 179107-93-8.
  • Echemi. (n.d.). This compound CAS NO.179107-93-8.
  • ChemicalBook. (n.d.). This compound.
  • Joshi, S., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Echemi. (n.d.). 4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol.

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Minimizing off-target effects of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the Technical Support Center for minimizing off-target effects of novel small molecules. This guide is designed to provide you with the necessary information and troubleshooting strategies to identify and mitigate unintended biological interactions of your compound of interest. While we will use the novel compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS No. 179107-93-8) as a representative example, the principles and protocols outlined here are broadly applicable to a wide range of small molecules in the drug discovery pipeline.[1][2][3][4][5]

Off-target effects, where a drug interacts with unintended molecular targets, are a significant cause of adverse effects and can lead to the failure of promising drug candidates in clinical trials.[6] Therefore, a thorough understanding and proactive approach to characterizing and minimizing these effects are crucial for successful drug development.[6][7] This guide will provide you with a structured approach to tackling this challenge, from initial in silico predictions to detailed experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug development?

Off-target effects occur when a drug or investigational compound binds to and modulates the activity of molecules other than its intended therapeutic target.[7] These unintended interactions can lead to a range of consequences, from minor side effects to serious toxicity, ultimately jeopardizing patient safety and the viability of the drug candidate.[6] Early identification and mitigation of off-target effects are therefore critical for de-risking a project and increasing the likelihood of clinical success.[6]

Q2: What are the common strategies to predict and identify off-target effects?

A multi-pronged approach is generally recommended, combining computational and experimental methods.[8][9][10]

  • In Silico (Computational) Approaches: These methods use computer algorithms to predict potential off-target interactions based on the chemical structure of the compound.[11][12] Techniques include ligand-based methods (e.g., chemical similarity searching) and structure-based methods (e.g., molecular docking against a panel of known off-target proteins).[11][12]

  • In Vitro (Experimental) Approaches: These involve screening the compound against a broad panel of purified proteins or in cell-based assays. Common methods include:

    • Broad-Panel Kinase Screening: As kinases are a frequent source of off-target effects, screening against a large panel of kinases is a standard practice.[13][14]

    • Receptor Profiling: Assessing binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other common off-target families.

    • Phenotypic Screening: This involves observing the effects of the compound on the behavior of cells or organisms to identify unexpected biological responses.[7]

Q3: How can I minimize off-target effects once they are identified?

Once a problematic off-target interaction is identified, several strategies can be employed:

  • Rational Drug Design: Medicinal chemists can modify the structure of the compound to reduce its affinity for the off-target while maintaining or improving its affinity for the intended target.[7] This is an iterative process guided by structure-activity relationship (SAR) studies.

  • Selectivity Optimization: During lead optimization, compounds are often counterscreened against the identified off-target to select for candidates with the best selectivity profile.

  • Dose Optimization: In some cases, off-target effects may only occur at higher concentrations. Carefully defining the therapeutic window can help to minimize these effects in a clinical setting.

Troubleshooting Guides

This section addresses common issues encountered during the experimental assessment of off-target effects.

Issue 1: Discrepancy between In Vitro Biochemical and Cell-Based Assay Results

Scenario: Your compound shows potent inhibition of the intended target in a biochemical assay, but is significantly less potent in a cell-based assay.

Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). Conduct cell permeability assays (e.g., PAMPA, Caco-2).
High Protein Binding Determine the extent of plasma protein binding. High binding can reduce the free concentration of the compound available to interact with the target in cells.
Cellular Efflux The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it out of the cell. Test for efflux using specific inhibitors.
ATP Concentration in Kinase Assays In vitro kinase assays are often run at low ATP concentrations, which may not reflect the high ATP levels in cells.[15] Re-run the assay with physiological ATP concentrations to assess potency under more relevant conditions.

Issue 2: High Background Signal or Assay Interference in a Fluorescence-Based Assay

Scenario: You are using a fluorescence-based assay to screen for off-target kinase activity and observe a high background signal or inconsistent results.

Potential Cause Troubleshooting Step
Compound Autoflorescence Measure the fluorescence of your compound at the excitation and emission wavelengths of the assay in the absence of other assay components. If it is fluorescent, consider a different assay format (e.g., luminescence-based).
Signal Quenching The compound may be quenching the fluorescent signal. Run a control experiment with a known fluorescent probe to assess for quenching effects.
Non-specific Inhibition The compound may be inhibiting the assay's reporter enzyme (e.g., luciferase) rather than the kinase of interest.[16] Run a counterscreen against the reporter enzyme alone.
Reagent Purity Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to inconsistent results.[13] Ensure you are using high-purity reagents.

Experimental Protocols & Workflows

A systematic approach is crucial for the effective identification and mitigation of off-target effects. The following workflow provides a general framework.

Workflow for Off-Target Effect Minimization

Off_Target_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Mitigation & Optimization A In Silico Profiling (e.g., similarity search, docking) B Broad Off-Target Panel Screening (e.g., KinomeScan, GPCR panel) A->B Guide experimental design C Dose-Response Assays on Identified Off-Targets B->C Identify potential hits D Orthogonal Assays (e.g., biophysical, cell-based) C->D Confirm off-target activity E Structure-Activity Relationship (SAR) for Selectivity D->E Inform medicinal chemistry F Lead Optimization & Selection of Selective Compounds E->F Iterative improvement

Caption: A generalized workflow for the identification, characterization, and mitigation of off-target effects of small molecules.

Protocol 1: In Silico Off-Target Prediction

  • Obtain the 2D structure of your small molecule (e.g., as a SMILES string or SDF file).

  • Utilize computational platforms that offer off-target prediction services. These tools compare your molecule's structure to a large database of compounds with known biological activities.[11][12]

  • Analyze the results, which are typically presented as a list of potential off-targets with an associated confidence score or probability.

  • Prioritize potential off-targets for experimental validation based on the strength of the prediction and the biological relevance of the target.

Protocol 2: Broad-Panel Kinase Selectivity Profiling

  • Select a suitable kinase screening platform. Several commercial vendors offer panels ranging from a few dozen to the entire human kinome.

  • Prepare your compound at a concentration appropriate for single-point screening (typically 1-10 µM). Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO).

  • Submit the compound to the screening provider. They will perform the assays and provide a report detailing the percent inhibition for each kinase in the panel.

  • Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow up with dose-response assays for the identified hits to determine their IC50 values. This will allow you to quantify the compound's potency against each off-target kinase.[14]

Summary of Experimental Approaches for Off-Target Profiling

Method Principle Advantages Limitations
In Silico Prediction Computational comparison of the compound's structure to databases of known ligands.[11][12]Rapid, cost-effective, broad coverage.Predictive, requires experimental validation.
Broad-Panel Biochemical Screening Testing the compound against a large number of purified proteins (e.g., kinases, GPCRs).Provides direct evidence of interaction, quantitative.May not reflect cellular environment, can be expensive.
Phenotypic Screening Assessing the compound's effect on cellular or organismal phenotypes.[7]Unbiased, identifies unexpected effects.Target deconvolution can be challenging.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon compound binding across the proteome.Unbiased, in-cell or in-vivo assessment.Technically complex, requires specialized equipment.

References

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
  • How can off-target effects of drugs be minimised?
  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud.
  • Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • 4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol. Echemi.
  • This compound CAS NO.179107-93-8. GuideChem.
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Assay Development for Protein Kinase Enzymes.
  • The ultimate guide to successful kinase binding experiments. Revvity.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • CAS#:179107-93-8 | this compound. Chemsrc.
  • This compound | 179107-93-8. Sigma-Aldrich.
  • This compound. ChemicalBook.
  • This compound. Echemi.

Sources

Technical Support Center: Crystallization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the crystallization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a high-quality, stable crystalline form of this molecule. Drawing upon extensive field experience and fundamental principles of crystallization, this document provides in-depth troubleshooting advice and validated protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting an oil or amorphous solid instead of crystals?

This phenomenon, known as "oiling out," is a common issue when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[1] For a molecule like this compound, with multiple hydrogen bonding sites (phenolic hydroxyls, secondary amine) and a flexible side chain, the propensity to form a disordered, amorphous state can be high.

Root Causes & Explanations:

  • High Supersaturation: Rapid cooling or fast solvent evaporation can generate a level of supersaturation that is too high, forcing the compound out of solution before molecules have time to orient themselves into an ordered crystal lattice.[1]

  • Solvent Choice: The solvent may be too "good," meaning the solute has such high solubility that it remains in solution even at lower temperatures. Conversely, a solvent that is too "poor" can cause the compound to crash out of solution amorphously.[2]

  • Impurities: The presence of impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, a phenomenon known as "step pinning".[3][4]

Troubleshooting Steps:

  • Solvent System Re-evaluation: If using a single solvent, consider a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent or "anti-solvent" in which it is not).[7][8] This allows for finer control over solubility. See the Solvent Screening Protocol below.

  • Increase Purity: Ensure the starting material is of the highest possible purity. If impurities are suspected, an additional purification step (e.g., column chromatography) prior to crystallization is recommended.

Q2: My material crystallizes, but the crystals are very fine needles. How can I grow larger, more uniform (equant) crystals?

Needle-like morphology often indicates rapid, one-dimensional crystal growth. While crystalline, this habit can lead to problems with filtration, drying, and powder flow. The goal is to encourage growth in all three dimensions.

Root Causes & Explanations:

  • High Supersaturation: As with oiling out, high supersaturation favors rapid nucleation, leading to a large number of small crystals rather than the growth of a smaller number of large crystals.

  • Solvent Effects: The solvent can influence crystal habit. Solvents that strongly interact with specific crystal faces can inhibit growth on those faces, leading to anisotropic (e.g., needle-like) growth.

  • Agitation: Inadequate or overly aggressive mixing can influence nucleation rates and crystal breakage.

Troubleshooting Steps:

  • Lower Supersaturation: Reduce the cooling rate or use a slower anti-solvent addition rate.

  • Seeding: Introduce a small quantity of high-quality seed crystals at a low supersaturation level (within the metastable zone).[9][10] This provides a template for growth and helps control the final crystal size and form.[6][11] See the Seeding Protocol for guidance.

  • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent that reduces the growth rate along the primary axis of the needle may promote growth on other faces, leading to a more block-like shape.

Q3: I am observing batch-to-batch inconsistency in my crystal form. What is the likely cause?

This is a critical issue in drug development, as different crystal forms, or polymorphs, can have different physical properties, including solubility, stability, and bioavailability.[12][13] The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[12][13][14]

Root Causes & Explanations:

  • Polymorphism: this compound likely exhibits polymorphism due to its conformational flexibility and multiple hydrogen bond donors/acceptors. Different processing conditions (solvent, temperature, cooling rate) can favor the nucleation of different polymorphs.[13][15]

  • Uncontrolled Seeding: Inadvertent seeding from residual crystals in the reactor or on equipment can lead to the propagation of an undesired form.

  • Impurity Profile: Small variations in the impurity profile between batches can favor the crystallization of different polymorphs.

Troubleshooting Steps:

  • Characterize Your Forms: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and differentiate the polymorphs present in each batch.[16][17][18]

  • Implement a Seeding Protocol: A robust seeding protocol using a well-characterized seed of the desired polymorph is the most effective way to ensure batch-to-batch consistency.[9][10][19]

  • Strict Process Control: Tightly control all crystallization parameters, including solvent choice, concentration, temperature profiles, agitation rate, and seeding procedure.

Troubleshooting Workflows & Protocols

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount for successful crystallization. A systematic approach involves screening a range of solvents with varying properties. The molecule has both polar (hydroxyl, amine) and non-polar (aromatic rings, bromo group) characteristics.

Solvent ClassExample SolventsPolarity IndexH-BondingRationale & Expected Behavior
Protic Methanol, Ethanol, Isopropanol5.1 - 3.9Donor & AcceptorHigh solubility expected due to H-bonding. Likely to be a "good" solvent, useful in anti-solvent pairs.[20]
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile4.3 - 5.8Acceptor onlyModerate to good solubility. Good candidates for single-solvent cooling crystallization.[20]
Ethers Tetrahydrofuran (THF), 2-MeTHF4.0 - 2.6Acceptor onlyModerate solubility. Can be effective, but THF can form peroxides.
Aromatic Toluene2.4NoneLower solubility. May be useful as an anti-solvent or for slurry experiments.
Alkanes Heptane, Hexane0.1NoneVery low solubility. Primarily used as anti-solvents.[20]
Experimental Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Solubility Testing:

    • Place ~10-20 mg of the compound into several small vials.

    • To each vial, add a different test solvent (see table above) dropwise at room temperature, vortexing after each addition.[21] Note the solubility at ambient temperature. A good solvent should show low solubility at room temperature.[7][22]

    • For solvents where the compound is sparingly soluble, gently heat the vial to the solvent's boiling point.[21]

    • If the compound dissolves completely when hot, it is a potential candidate for cooling crystallization.[21]

  • Cooling Crystallization Trial:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the vial with a glass rod to induce nucleation.[22]

    • Once at room temperature, place the vial in an ice bath to maximize crystal yield.[23]

  • Anti-Solvent Crystallization Trial:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol, Acetone).

    • Slowly add a "poor" anti-solvent (e.g., Water, Heptane) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

  • Evaluation:

    • Examine the resulting solids under a microscope for crystal morphology.

    • Collect the solids by filtration and analyze using PXRD and DSC to determine the crystalline form and purity.

Experimental Protocol 2: Controlled Cooling & Seeding

Objective: To produce a consistent, desired crystalline form with a controlled particle size.

Methodology:

  • Solution Preparation: Dissolve the compound in the chosen solvent system at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.

  • Seeding:

    • Once the solution reaches a temperature corresponding to a low level of supersaturation (typically 2-5°C below the dissolution temperature), introduce a small slurry of seed crystals (0.5-2% w/w).[10]

    • The seed crystals should be of the desired polymorph and have a small, uniform particle size.

  • Crystal Growth: Hold the temperature for a period (e.g., 1-2 hours) after seeding to allow the seeds to be consumed and growth to establish.

  • Final Cooling & Isolation: Continue the controlled cooling to the final isolation temperature (e.g., 0-5°C) to maximize yield.

  • Isolation: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Characterize the final product by PXRD, DSC, and microscopy to confirm the polymorphic form and particle size distribution.

Visualization: Troubleshooting Logic & Polymorphism

A structured approach is essential for efficient troubleshooting.

TroubleshootingWorkflow cluster_solutions1 Primary Solutions for Oiling Out cluster_solutions2 Primary Solutions for Morphology cluster_solutions3 Primary Solutions for Inconsistency start Crystallization Outcome Unsatisfactory oil_amorphous Oil / Amorphous Solid? start->oil_amorphous morphology Poor Morphology (Needles/Fine Powder)? oil_amorphous->morphology No slow_cooling Decrease Cooling Rate / Slow Anti-Solvent Addition oil_amorphous->slow_cooling Yes solvent_screen Perform Solvent Screening (Protocol 1) oil_amorphous->solvent_screen Yes increase_purity Increase Starting Material Purity oil_amorphous->increase_purity Yes inconsistency Batch-to-Batch Inconsistency? morphology->inconsistency No morphology->slow_cooling seeding Implement Seeding (Protocol 2) morphology->seeding Yes inconsistency->seeding characterize Characterize Forms (PXRD/DSC) inconsistency->characterize Yes slow_cooling->morphology seeding->inconsistency process_control Tighten Process Controls characterize->process_control end_node Desired Crystalline Product process_control->end_node

Caption: Troubleshooting workflow for crystallization issues.

The concept of polymorphism is central to understanding crystallization challenges. Different arrangements of the molecule in the crystal lattice lead to different polymorphs, which can interconvert.

Polymorphism cluster_energy Thermodynamic Landscape Form_I Polymorph I Most Stable Lower Solubility Higher Melting Point Amorphous Amorphous Unstable Highest Solubility No Melting Point (Tg) Form_I->Amorphous Melting Form_II Polymorph II Metastable Higher Solubility Lower Melting Point Form_II->Form_I Spontaneous Conversion Form_II->Amorphous Melting Amorphous->Form_I Crystallization (slower) Amorphous->Form_II Crystallization

Caption: Energy relationship between crystalline polymorphs and the amorphous state.

References

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Archives of Pharmacal Research, 37(8), 957-969. [Link]

  • Price, C. P. (2000). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Drug Development and Industrial Pharmacy, 26(11), 1119-1127. [Link]

  • Thanthiraraj, A. (2021). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Gao, Z., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • Yang, K., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Omega, 5(38), 24202-24213. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • Salvalaglio, M., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Journal of Crystal Growth, 597, 126839. [Link]

  • Nocent, M., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1845-1858. [Link]

  • Jagiellonian Centre of Innovation. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Chadha, R., & Bhandari, S. (2014). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • Tan, P., et al. (2016). Impact of impurities on crystal growth. Nature Communications, 7(1), 1-7. [Link]

  • Tan, P., et al. (2016). Impact of impurities on crystal growth. Nature Communications, 7(1), 1-7. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Batch Crystallization Optimization and Process Design. [Link]

  • wikiHow. (2023). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Guide for crystallization. [Link]

  • International Centre for Diffraction Data. (2014). Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Madhan, S., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-170. [Link]

  • Hsieh, Y. L., et al. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(10). [Link]

  • Roben, Mfg, Inc. Custom Cooling Crystallizers | Crystallization Equipment. [Link]

  • ResearchGate. (2023). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • Eicke, S., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 9(7), 1198. [Link]

  • Rohani, S., & O'Sullivan, B. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of pharmaceutical sciences, 94(7), 1446-1456. [Link]

  • Ware, E. R., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(9), 3394-3406. [Link]

  • Ware, E. R., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ChemRxiv. [Link]

  • Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • TA Instruments. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). [Link]

  • TA Instruments. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for studies involving 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this compound. As Senior Application Scientists, we have synthesized our expertise to create a practical resource to anticipate and address challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound (CAS No. 179107-93-8) is a synthetic organic molecule.[1][2][3][4][5] Its structure contains several functional groups that are important to consider for its stability and potential degradation:

  • Two Phenolic Hydroxyl Groups: These groups are susceptible to oxidation, especially under basic conditions, potentially forming quinone-type structures.

  • A Secondary Amine: The amine group can undergo oxidation and may be involved in reactions with degradation products of other parts of the molecule.

  • A Methoxy Group: This group is generally stable but can be cleaved under harsh acidic conditions.

  • A Brominated Aromatic Ring: The carbon-bromine bond can be susceptible to photolytic cleavage.

Q2: What are the primary expected degradation pathways for this molecule?

A2: Based on its functional groups, the most probable degradation pathways are through oxidation and photolysis.

  • Oxidation: The phenol moieties are easily oxidized to form quinones. The secondary amine can also be oxidized.

  • Photolysis: The presence of a brominated aromatic ring suggests that the molecule may be sensitive to light, potentially leading to dehalogenation or the formation of radical species.[6]

  • Acid/Base Hydrolysis: While less likely to be the primary pathway, extreme pH conditions, especially when combined with heat, could potentially lead to minor degradation. Some phenolic compounds have shown instability at high pH.[7][8]

Q3: Why is a forced degradation study necessary for this compound?

A3: Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development.[6][9][10][11][12] They help to:

  • Identify likely degradation products.[10][12]

  • Establish degradation pathways.[10][12]

  • Determine the intrinsic stability of the molecule.[10]

  • Develop and validate stability-indicating analytical methods.[10][12]

Q4: Which analytical techniques are best suited for analyzing the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection (HPLC-UV/MS): This is the workhorse technique for separating the parent compound from its degradation products and for providing molecular weight information for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[6]

Troubleshooting Guide

Issue: My chromatogram shows poor peak shape for the parent compound (e.g., tailing).

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic amine in your compound can interact with residual silanols on C18 columns.

    • Solution: Use a column with end-capping or a so-called "base-deactivated" column. Alternatively, add a small amount of a competing base, like triethylamine (0.1%), to your mobile phase.

  • Possible Cause 2: Metal Chelation. Phenolic compounds can chelate with trace metals in the HPLC system or column.

    • Solution: Add a small amount of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).

Issue: I am not observing any degradation under my stress conditions.

  • Possible Cause 1: Stress Conditions are too Mild. The compound may be more stable than anticipated.

    • Solution: Increase the severity of the stress conditions. For example, increase the concentration of acid/base/oxidizing agent, raise the temperature, or prolong the exposure time.[9] It is recommended to aim for 5-20% degradation.[9][12]

  • Possible Cause 2: Poor Solubility. The compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor.

    • Solution: Ensure complete dissolution. A co-solvent like methanol or acetonitrile may be necessary, but should be used with caution as it can participate in degradation reactions.

Issue: I see many small, unidentifiable peaks in my chromatogram.

  • Possible Cause 1: Secondary Degradation. The primary degradation products may be unstable and are further degrading.

    • Solution: Analyze samples at earlier time points to capture the primary degradants before they break down further.

  • Possible Cause 2: Non-Specific Degradation. The stress conditions may be too harsh, leading to extensive and non-specific fragmentation of the molecule.

    • Solution: Reduce the severity of the stress conditions to favor the formation of primary, pathway-specific degradation products.

Issue: My mass balance is poor (the sum of the parent compound and all degradation products is significantly less than 100%).

  • Possible Cause 1: Non-UV Active Degradants. Some degradation products may not have a chromophore and will be invisible to a UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your MS detector.

  • Possible Cause 2: Volatile Degradants. Degradation products may be lost to the gas phase.

    • Solution: For suspected volatile compounds, consider using headspace GC-MS for analysis.

  • Possible Cause 3: Adsorption to Vials/Tubing. The compound or its degradants may be adsorbing to the sample vials or HPLC tubing.

    • Solution: Use silanized glass vials and ensure all tubing in your HPLC system is inert.

Proposed Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound under different stress conditions.

Oxidative Degradation

G parent This compound quinone1 Ortho-quinone derivative parent->quinone1 Oxidation quinone2 Para-quinone derivative parent->quinone2 Oxidation n_oxide N-oxide derivative parent->n_oxide N-oxidation dealkylation Dealkylated amine parent->dealkylation Oxidative dealkylation G parent This compound radical Aryl radical intermediate parent->radical UV/Vis light (C-Br cleavage) dehalogenated Debrominated product radical->dehalogenated H-abstraction dimer Dimeric products radical->dimer Dimerization

Caption: Proposed photolytic degradation pathways.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol provides a starting point for stress testing. The conditions should be optimized for your specific experimental setup to achieve the target degradation of 5-20%. [9][12] 1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at 70°C in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Stability-Indicating HPLC-UV/MS Method

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC-UV/MS Analysis cluster_data Data Analysis A Stressed Sample B Neutralization/ Dilution A->B C Injection B->C D Gradient Elution (C18 Column) C->D E UV Detection D->E F MS Detection E->F G Peak Integration F->G I Degradant Identification F->I H Mass Balance Calculation G->H

Caption: Workflow for forced degradation analysis.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
UV Detection 280 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-1000

Summary of Potential Degradation Products

Stress ConditionProposed DegradantMolecular Weight Change
OxidationOrtho-quinone derivative+14 (2xOH -> 2x=O + 2H)
OxidationN-oxide derivative+16 (NH -> N-OH)
OxidationOxidative dealkylation-135 (loss of C₈H₉O)
PhotolysisDebrominated product-79 (loss of Br, gain of H)
Harsh Acid/HeatO-demethylation-14 (loss of CH₂)

This table provides a guide for identifying potential degradation products based on their molecular weight shifts observed in the mass spectrum.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • CAS#:179107-93-8 | this compound. Chemsrc. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. National Institutes of Health (NIH). [Link]

  • Stability and antioxidant activity of phenolic compounds during in vitro digestion. PubMed. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Reactions between a poly-phenolic compound and amine side chains of... ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

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  • CAS NO. 179107-93-8 | this compound. Arctom. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

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Technical Support Center: Overcoming Resistance to 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating and overcoming resistance to the novel investigational compound, 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical cancer research. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.

A Note on the Hypothetical Mechanism of Action

As this compound is a novel compound with limited published data, we have postulated a mechanism of action based on a thorough analysis of its chemical structure. The presence of two aromatic rings and key functional groups suggests that this compound likely functions as a tubulin inhibitor, binding to the colchicine site and disrupting microtubule dynamics. This hypothesis forms the basis for the troubleshooting and resistance-related guidance provided herein.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on structural similarities to known pharmacophores, we hypothesize that this compound acts as a microtubule-destabilizing agent. It is predicted to bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. The presence of hydroxyl and methoxy groups on the phenolic rings are characteristic features that contribute to the binding affinity of many tubulin inhibitors.[1][2][3][4]

Q2: What are the common mechanisms of resistance to tubulin inhibitors that I should be aware of?

A2: Resistance to tubulin inhibitors, particularly those binding to the colchicine site, is a multifaceted issue. The primary mechanisms can be broadly categorized as follows:

  • Alterations in Tubulin Itself: This includes mutations in the tubulin genes (e.g., TUBB1, TUBB3) that alter the drug-binding site, or changes in the expression levels of different tubulin isotypes. For instance, overexpression of the βIII-tubulin isotype is frequently associated with resistance to several microtubule-targeting agents.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Changes in Microtubule-Associated Proteins (MAPs): MAPs play a crucial role in regulating microtubule dynamics. Alterations in the expression or function of MAPs can counteract the destabilizing effects of the drug.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt and MAPK pathways, thereby circumventing the drug-induced cell death signals.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance, including tubulin isotypes and ABC transporters.

Q3: How can I develop a resistant cell line to this compound in my lab?

A3: Developing a drug-resistant cell line is a critical step in studying resistance mechanisms. A common method involves continuous or intermittent exposure of a parental, sensitive cell line to the drug. A general workflow is as follows:

  • Determine the initial IC50: Establish the baseline sensitivity of your parental cell line to the compound by performing a dose-response assay.

  • Continuous or Pulsed Exposure: Culture the cells in the presence of the compound at a concentration close to the IC50. For a continuous exposure model, the drug is always present in the culture medium. For a pulsed model, cells are exposed to the drug for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.

  • Gradual Dose Escalation: As the cells adapt and begin to proliferate more steadily, gradually increase the concentration of the drug in the culture medium.

  • Monitor for Resistance: Periodically perform IC50 determination assays to assess the level of resistance. A significant increase in the IC50 value (typically 5-10 fold or higher) indicates the development of a resistant phenotype.

  • Clonal Selection: Once a resistant population is established, you may want to perform single-cell cloning to isolate and characterize individual resistant clones, as the resistant population is often heterogeneous.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the calculated IC50 values for this compound across replicate experiments.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variations in drug response.Optimize and standardize the cell seeding density to ensure that cells are in the logarithmic growth phase throughout the assay.
Drug Stability and Storage The compound may be degrading over time or with improper storage.Prepare fresh drug dilutions for each experiment from a stock solution stored under recommended conditions (e.g., -20°C, protected from light).
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value.Standardize the incubation time for all experiments. Consider performing a time-course experiment to determine the optimal endpoint.
Cell Line Authenticity and Passage Number Cell lines can drift genetically over time, leading to changes in drug sensitivity.Always use authenticated cell lines and maintain a consistent range of passage numbers for your experiments.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation.

Experimental Workflow: Optimizing Cell Seeding Density

G cluster_0 Seeding Density Optimization start Start: Select a range of cell seeding densities seed Seed cells in a 96-well plate at different densities start->seed incubate Incubate for the duration of the planned assay seed->incubate measure Measure cell viability (e.g., MTT, CellTiter-Glo) incubate->measure plot Plot cell viability vs. seeding density measure->plot select Select the density that results in logarithmic growth plot->select end_point End: Use this optimized density for all future assays select->end_point

Caption: Workflow for optimizing cell seeding density.

Scenario 2: Resistant Cell Line Shows No Overexpression of Common ABC Transporters

Problem: You have successfully developed a cell line with significant resistance to this compound, but qPCR and western blot analysis do not show increased expression of P-gp, MRP1, or BCRP.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Tubulin Isotype Switching The resistant cells may have altered the expression of different β-tubulin isotypes, particularly upregulating βIII-tubulin.Perform qPCR or western blotting to analyze the expression levels of different β-tubulin isotypes (e.g., TUBB1, TUBB2A, TUBB3).
Mutations in the Tubulin Gene Point mutations in the gene encoding β-tubulin could alter the drug's binding site, reducing its affinity.Sequence the β-tubulin gene (TUBB) in your resistant and parental cell lines to identify any potential mutations.
Alterations in Microtubule-Associated Proteins (MAPs) Changes in the expression or phosphorylation status of MAPs can affect microtubule stability and drug sensitivity.Investigate the expression and phosphorylation levels of key MAPs, such as stathmin or tau, using western blotting.
Activation of Alternative Survival Pathways The resistant cells may have upregulated pro-survival signaling pathways to counteract the drug's apoptotic effects.Use pathway-specific inhibitors or perform phosphoproteomic analysis to investigate the activation status of pathways like PI3K/Akt and MAPK.

Signaling Pathway: Potential Resistance Mechanisms

G cluster_0 Drug Action and Resistance cluster_1 Resistance Mechanisms Drug This compound Tubulin β-Tubulin Drug->Tubulin Binds to colchicine site MT_destabilization Microtubule Destabilization Tubulin->MT_destabilization G2M_arrest G2/M Arrest MT_destabilization->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Tubulin_mutation Tubulin Mutation/Isotype Switching Tubulin_mutation->Tubulin Alters binding site ABC_transporter Increased Drug Efflux (e.g., P-gp) ABC_transporter->Drug Reduces intracellular concentration Survival_pathways Upregulated Survival Pathways (e.g., PI3K/Akt) Survival_pathways->Apoptosis Inhibits apoptosis

Caption: Potential mechanisms of action and resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of βIII-Tubulin Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for βIII-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare the relative expression of βIII-tubulin between parental and resistant cells.

References

  • Carlson, R. O. (2008). New tubulin targeting agents for cancer therapy.
  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of resistance to anticancer drugs. Journal of clinical oncology, 17(3), 1061-1070.
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ABC transporters.
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating agents based on mechanisms of action, clinical activity, and resistance. Molecular cancer therapeutics, 8(8), 2086-2095.
  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target microtubules: history, significance, and future directions. Medicinal research reviews, 31(3), 443-481.
  • Orr, G. A., Verdier-Pinard, P., McDaid, H., & Horwitz, S. B. (2003). Mechanisms of taxol resistance related to microtubules. Oncogene, 22(47), 7280-7295.
  • Katona, R. L., & Lopus, M. (2017). The warhead makes the difference: a perspective on microtubule-targeted drugs. Cellular and Molecular Life Sciences, 74(13), 2387-2396.
  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubules and their role in cellular stress in cancer. Frontiers in oncology, 4, 153.
  • Seve, P., & Dumontet, C. (2008). Is class III β-tubulin a predictive factor in patients receiving tubulin-binding agents?. The Lancet Oncology, 9(2), 168-175.
  • Ferlini, C., Raspaglio, G., Mozzetti, S., Cicchillitti, L., Filippetti, F., Fattorusso, C., ... & Scambia, G. (2005). The seco-taxane IDN5390 is able to overcome P-glycoprotein-mediated drug resistance. British journal of cancer, 93(4), 427-434.
  • Luqmani, Y. A. (2005). Mechanisms of drug resistance in cancer chemotherapy. Medical principles and practice, 14(Suppl. 1), 35-48.
  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Mukhtar, E., Adhami, V. M., & Mukhtar, H. (2014). Targeting microtubules by natural agents for cancer therapy. Molecular cancer therapeutics, 13(2), 275-284.

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Technical Support Center: Enhancing the Bioavailability of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this promising, yet complex, molecule. Drawing from established principles in pharmaceutical sciences, this guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to the Molecule and its Bioavailability Challenges

This compound is a compound of interest with a molecular structure that suggests potential for poor oral bioavailability.[1][2][3][4][5] Its characteristics, a brominated phenol derivative, point towards low aqueous solubility, a common hurdle for many drug candidates.[6] Compounds with low solubility and high permeability are often categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, for which the rate-limiting step in absorption is drug dissolution.[7][8][9]

This guide will address the primary obstacles you may encounter and provide systematic, evidence-based strategies to overcome them. Our focus will be on enhancing solubility and dissolution, as well as navigating potential metabolic liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low bioavailability of this compound?

A1: The molecular structure suggests two main challenges:

  • Poor Aqueous Solubility: The presence of a bromine atom and a largely hydrophobic backbone can significantly decrease water solubility.[10] Many brominated aromatic compounds exhibit poor solubility in polar solvents.[10] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[11][12]

  • Potential for First-Pass Metabolism: The phenolic and secondary amine groups are susceptible to phase I and phase II metabolic transformations in the gut wall and liver.[13] This can lead to significant pre-systemic clearance, reducing the amount of active drug reaching systemic circulation.

Q2: How can I get a preliminary assessment of my compound's solubility and permeability?

A2: For a BCS classification, you'll need to determine solubility and permeability.

  • Solubility: Can be determined by shake-flask methods in various aqueous buffers (pH 1.2, 4.5, 6.8) to simulate the GI tract.

  • Permeability: Can be assessed using in vitro models like the Caco-2 cell monolayer or the Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15] The Caco-2 model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of cells, providing insights into active transport and efflux mechanisms.[14] PAMPA is a non-cell-based assay that predicts passive transcellular permeability.[15]

Q3: What are the most common formulation strategies to enhance the bioavailability of BCS Class II drugs like this one?

A3: Several strategies are effective for improving the dissolution rate and solubility of BCS Class II drugs:[7][9][16]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[7][9]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer carrier can significantly enhance its aqueous solubility and dissolution rate.[9][16]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[7][9][17]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][9]

Troubleshooting Guide: Experimental Workflows

This section provides a question-and-answer-based troubleshooting guide for common experimental challenges.

I. Dissolution and Solubility Enhancement

Q: My dissolution test is failing, showing very slow and incomplete release. What should I investigate first?

A: A dissolution failure warrants a systematic investigation.[18][19][20] A helpful tool for this is an Ishikawa (fishbone) diagram to visualize potential causes.[19][21]

Experimental Workflow: Investigating Dissolution Failure

Dissolution_Troubleshooting cluster_main cluster_method Methodology cluster_formulation Formulation cluster_api API Properties cluster_equipment Equipment main Dissolution Failure m2 Incorrect Medium (pH, composition) main->m2 Is the dissolution medium appropriate? f1 Poor API Solubility main->f1 Is the intrinsic solubility the issue? a1 Particle Size/Morphology main->a1 Are API physical properties optimal? e1 Vibration main->e1 Is the apparatus mechanically sound? m1 Inadequate Degassing m3 Wrong Apparatus Settings (speed, temp) m4 Filter Validation f2 Binder/Disintegrant Imbalance f3 Lubricant Hydrophobicity f4 Coating Defects a2 Polymorphism a3 Poor Wettability e2 Improper Vessel/Paddle Alignment e3 Temperature Fluctuation

Caption: Ishikawa (Fishbone) Diagram for Troubleshooting Dissolution Failure.

Initial Steps:

  • Verify Apparatus and Method Parameters: Ensure the dissolution apparatus is mechanically qualified (no vibration, correct temperature, and rotation speed).[18][22] Double-check that the dissolution medium is correctly prepared and degassed, as dissolved gases can interfere with the test.[19][21]

  • Examine the Dosage Form: Observe the behavior of the tablet or capsule in the dissolution vessel. Does it float? Does it form a "cone" at the bottom? Is there evidence of cross-linking, which can be common in stability testing?[18]

  • API Characterization: Re-evaluate the solid-state properties of your API. Changes in crystallinity or particle size can significantly impact dissolution.[20]

Q: I've confirmed my method is correct, but dissolution is still poor. How do I improve the formulation?

A: Focus on enhancing the drug's solubility and release from the dosage form.

Formulation Optimization Strategies:

StrategyPrincipleKey Excipients/TechniquesConsiderations
Increase Surface Area Enhances dissolution rate according to the Noyes-Whitney equation.Micronization, NanonizationCan lead to particle agglomeration.[9]
Improve Wettability Reduces interfacial tension between the drug and the dissolution medium.Surfactants (e.g., Sodium Lauryl Sulfate), Hydrophilic Polymers.[20]Surfactant concentration is critical.
Amorphous Solid Dispersions The drug is in a higher energy amorphous state, leading to increased apparent solubility.Polymers like HPMC, PVP, Soluplus®.Physical stability of the amorphous form needs to be monitored.[23]
Lipid-Based Systems The drug is dissolved in a lipid vehicle, which aids in its solubilization in the GI tract.SEDDS, SMEDDS, Liposomes.[7]Potential for drug precipitation upon dilution in the GI tract.
pH Modification For ionizable drugs, altering the micro-environmental pH can enhance solubility.Acidic or basic excipients.[11][24][25]Effect is localized and may not be sustained throughout the GI tract.

Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer and Drug Solubilization: Dissolve both the this compound and a suitable hydrophilic polymer (e.g., HPMC) in a common volatile solvent (e.g., a mixture of dichloromethane and ethanol).[25]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a solid film or powder.

  • Milling and Sieving: Gently mill the resulting solid dispersion to obtain a uniform powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Dissolution Testing: Perform dissolution testing on the solid dispersion and compare the release profile to that of the pure drug.

II. Permeability and In Vitro Absorption Models

Q: My compound shows good solubility in my new formulation, but the permeability in my Caco-2 assay is still low. What could be the issue?

A: Low permeability in a Caco-2 assay, despite improved solubility, could indicate several things.

Workflow: Troubleshooting Low Caco-2 Permeability

Caco2_Troubleshooting start Low Apparent Permeability (Papp) in Caco-2 Assay q1 Is the compound an efflux transporter substrate (e.g., P-gp)? start->q1 a1_yes Perform bi-directional transport study (A to B vs. B to A). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is there poor cell viability at the tested concentration? a1_yes->q2 a1_no->q2 a2_yes Conduct cytotoxicity assay (e.g., MTT, LDH). Re-test at non-toxic concentrations. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the compound unstable in the assay medium? a2_yes->q3 a2_no->q3 a3_yes Analyze samples from donor and receiver compartments over time for degradation. q3->a3_yes Yes conclusion Intrinsic low passive permeability may be the issue. Consider permeation enhancers. q3->conclusion No a3_yes->conclusion

Caption: Decision tree for troubleshooting low Caco-2 permeability.

Troubleshooting Steps:

  • Assess Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cells. To test this, perform a bi-directional Caco-2 assay. A significantly higher permeability from the basolateral to apical side (B to A) compared to the apical to basolateral side (A to B) suggests efflux.

  • Evaluate Cytotoxicity: High concentrations of the compound or excipients in the formulation could be toxic to the Caco-2 cells, compromising the integrity of the cell monolayer. Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations.

  • Check for Compound Stability: The compound may be degrading in the assay medium over the course of the experiment. Analyze the concentration of the compound in both the donor and receiver compartments at different time points to assess its stability.

  • Consider Permeation Enhancers: If efflux, cytotoxicity, and instability are ruled out, the compound may have intrinsically low permeability. In this case, the use of permeation enhancers in the formulation could be explored, though this requires careful consideration of their safety profile.[11]

III. In Vivo Pharmacokinetic Studies

Q: The in vivo oral bioavailability in my animal model is still low, despite promising in vitro data. What are the likely reasons?

A: A poor in vitro-in vivo correlation (IVIVC) can be due to several factors not fully captured by in vitro models.[26]

  • First-Pass Metabolism: As mentioned, this is a significant concern for this molecule. The liver and gut wall can extensively metabolize the drug before it reaches systemic circulation.[13] An intravenous pharmacokinetic study is crucial to determine the absolute bioavailability and the extent of first-pass metabolism.[27]

  • In Vivo Precipitation: A formulation that performs well in vitro might precipitate in the complex environment of the GI tract.[6] This can be influenced by factors like pH, bile salts, and food effects.

  • GI Tract Motility and Transit Time: The residence time of the formulation at the site of absorption can impact the overall bioavailability.

Next Steps:

  • Conduct an IV PK Study: Administer the drug intravenously to determine its clearance and volume of distribution. This will allow you to calculate the absolute oral bioavailability.

  • Metabolite Identification: Analyze plasma and urine samples from your in vivo studies to identify major metabolites. This can confirm if first-pass metabolism is a significant barrier.

  • Food Effect Studies: Perform in vivo studies in both fasted and fed states. Food can significantly alter the GI environment and impact the absorption of poorly soluble drugs.

Conclusion

Enhancing the bioavailability of this compound requires a systematic and multi-faceted approach. By carefully characterizing the compound's physicochemical properties, employing rational formulation strategies, and utilizing appropriate in vitro and in vivo models, researchers can overcome the challenges of poor solubility and first-pass metabolism. This guide provides a framework for troubleshooting common experimental hurdles and making informed decisions to advance your drug development program.

References

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Validation & Comparative

A Proposed Research Framework for Evaluating 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering Latent Potential in a Galantamine Intermediate

The relentless pursuit of novel kinase inhibitors for therapeutic intervention remains a cornerstone of modern drug discovery. Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide focuses on 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol , a compound cataloged with CAS number 179107-93-8. While direct evidence of its kinase inhibitory activity is not present in the public domain, its documented status as an intermediate in the synthesis of Galantamine provides a compelling scientific rationale for its investigation.[1][2]

Galantamine, an established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has recently been identified as a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4) with an IC50 of 5.87 µM.[1][2] MARK4 is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease and other tauopathies.[1] The structural relationship between this compound and a known MARK4 inhibitor suggests that it may possess previously uncharacterized activity against this kinase or others.

This document, therefore, presents a proposed research framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. We will outline a logical, stepwise approach to characterize its biochemical potency, cellular activity, and selectivity, comparing its hypothetical performance against a panel of well-established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Experimental Design: A Multi-faceted Approach to Characterization

The cornerstone of this proposed study is a multi-pronged approach, beginning with a broad biochemical screen to identify potential kinase targets, followed by more focused secondary assays and cell-based characterization.

Comparator Kinase Inhibitors

To contextualize the potential activity of our test compound, a panel of well-characterized kinase inhibitors will be used as controls and comparators.

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of protein kinases.[3][4] It serves as a benchmark for broad-spectrum kinase inhibition.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6] It potently inhibits BCR-ABL and SRC family kinases.[7]

  • Sorafenib: A multi-kinase inhibitor that targets Raf kinases and several receptor tyrosine kinases (VEGFR, PDGFR), approved for the treatment of certain types of cancer.[8][9]

Hypothetical Kinase Screening Panel

The initial screening will be conducted against a panel of kinases selected to cover different branches of the kinome and to include kinases relevant to various disease areas. A primary focus will be placed on MARK4, given the rationale for this investigation.

Table 1: Proposed Kinase Screening Panel

Kinase TargetKinase FamilyRationale for Inclusion
MARK4 Serine/ThreoninePrimary target of interest based on structural relationship to Galantamine.
CDK2/cyclin A Serine/ThreonineKey regulator of the cell cycle, a common target in oncology.
PKA Serine/ThreonineA broadly important signaling kinase, often used in selectivity profiling.
VEGFR2 TyrosineA key mediator of angiogenesis, targeted by inhibitors like Sorafenib.
c-Src TyrosineA non-receptor tyrosine kinase involved in cell proliferation and survival.
ABL1 TyrosineThe primary target of Dasatinib in CML.
BRAF (V600E) Serine/ThreonineAn oncogenic kinase targeted by inhibitors like Sorafenib.

Illustrative Comparative Data

The following tables present hypothetical, yet realistic, data that could be generated from the proposed experimental workflow. This data is for illustrative purposes only, to demonstrate how the performance of this compound ("Test Compound") would be benchmarked against the comparator inhibitors.

Table 2: Illustrative Biochemical IC50 Values (nM) from In Vitro Kinase Assays

Kinase TargetTest CompoundStaurosporineDasatinibSorafenib
MARK4 5,200 15>10,000>10,000
CDK2/cyclin A >10,00052505,000
PKA >10,0007>10,000>10,000
VEGFR2 8,5002015090
c-Src >10,00060.8>10,000
ABL1 >10,000200<1>10,000
BRAF (V600E) >10,000501,00038

Table 3: Illustrative Cellular GI50 Values (µM) from Proliferation Assays

Cell LineRelevant Kinase TargetTest CompoundStaurosporineDasatinibSorafenib
HEK293/MARK4-overexpressing MARK48.1 0.05>20>20
A549 (Lung Carcinoma) Multiple>200.085.27.5
K562 (CML) ABL1>200.10.002>20
HUVEC (Endothelial Cells) VEGFR212.50.028.95.1

Detailed Experimental Protocols

Scientific integrity is paramount. The following are detailed, step-by-step protocols for the key experiments proposed in this guide.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the selected kinase panel.

Materials:

  • Recombinant kinases and their corresponding substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds and comparator inhibitors dissolved in DMSO.

  • Assay plates (e.g., 384-well white plates).

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of 2-fold dilutions of the test and comparator compounds in DMSO. Further dilute these into the appropriate kinase assay buffer.

  • Kinase Reaction:

    • To each well of the assay plate, add the kinase, substrate, and ATP in kinase assay buffer.

    • Add the diluted compounds to the respective wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell-Based Proliferation Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in various cell lines.

Materials:

  • Selected cancer cell lines (e.g., A549, K562) and other relevant cell types (e.g., HUVEC, HEK293 with MARK4 overexpression).

  • Complete cell culture medium.

  • Test compounds and comparator inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well clear cell culture plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and comparator inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the log of the compound concentration.

    • Determine the GI50 value using a non-linear regression curve fit.

Visualization of Pathways and Workflows

MARK4 Signaling Pathway

The following diagram illustrates a simplified view of the MARK4 signaling pathway, highlighting its role in tau phosphorylation and its interaction with other signaling cascades like the Hippo and MAPK/ERK pathways.[13][14][15]

MARK4_Signaling_Pathway LKB1 LKB1 MARK4 MARK4 LKB1->MARK4 Activates Tau Tau MARK4->Tau Phosphorylates Hippo_inhibition Hippo Pathway Inhibition MARK4->Hippo_inhibition Inhibits MAPK_activation MAPK/ERK Pathway Activation MARK4->MAPK_activation Activates pTau Hyperphosphorylated Tau (pTau) Tau->pTau MT_instability Microtubule Instability pTau->MT_instability Cell_proliferation Cell Proliferation & Migration Hippo_inhibition->Cell_proliferation MAPK_activation->Cell_proliferation

Caption: Simplified MARK4 signaling cascade.

Experimental Workflow

This diagram outlines the proposed experimental workflow for the evaluation of the test compound.

Experimental_Workflow start Start: 4-Bromo-5-((4-hydroxyphenethylamino)methyl) -2-methoxyphenol primary_screen Primary Screening: In Vitro Kinase Panel (ADP-Glo™ Assay) start->primary_screen data_analysis_1 Data Analysis: IC50 Determination & Hit Identification primary_screen->data_analysis_1 secondary_assays Secondary Assays: Cellular Proliferation (MTT Assay) data_analysis_1->secondary_assays If potent & selective hits data_analysis_2 Data Analysis: GI50 Determination secondary_assays->data_analysis_2 downstream_analysis Downstream Pathway Analysis: Western Blot for p-ERK, p-Tau, etc. data_analysis_2->downstream_analysis If cellularly active conclusion Conclusion: Assess Potential as a Kinase Inhibitor downstream_analysis->conclusion

Caption: Proposed experimental workflow.

Conclusion: A Path Forward for a Promising Scaffold

The structural relationship between this compound and the known MARK4 inhibitor Galantamine provides a strong impetus for its investigation as a novel kinase inhibitor. The proposed research framework outlines a rigorous and comprehensive approach to characterizing its biochemical and cellular activity, and for contextualizing its performance against established kinase inhibitors. The successful execution of this plan would not only elucidate the potential of this specific compound but could also pave the way for the exploration of a new chemical scaffold for the development of next-generation kinase inhibitors. The data generated would provide a solid foundation for further preclinical development and optimization.

References

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  • MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - PubMed. [Link]

  • Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer's disease - PMC - NIH. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]

  • Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer's disease - ScienceOpen. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. [Link]

  • MARK4 promotes the malignant phenotype of gastric cancer through the MAPK/ERK signaling pathway - ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells. [Link]

  • Drugs Targeting Kinase Inhibitors - News-Medical.Net. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. [Link]

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A Comparative Guide to 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential pharmacological activities, structure-activity relationships (SAR), and relevant experimental protocols to facilitate further investigation and drug discovery efforts.

Introduction to this compound

This compound is a substituted phenethylamine derivative with the chemical formula C₁₆H₁₈BrNO₃.[1][2] While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with biological targets, particularly within the central nervous system. Its applications are noted in the food and feed industry as an antioxidant and as an intermediate in the synthesis of Galantamine, a drug used to treat Alzheimer's disease.[1]

Chemical Structure and Properties:

PropertyValueReference(s)
CAS Number 179107-93-8[3][4]
Molecular Formula C₁₆H₁₈BrNO₃[1]
Molecular Weight 352.22 g/mol [5]
Appearance Solid, Earth brown powder[1]
Purity ≥95%[4]

Structural Analogs and Potential Pharmacological Targets

Based on its core phenethylamine scaffold, this compound shares structural similarities with a class of compounds known for their activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[6][7] This suggests that the primary compound of interest may also exhibit affinity for these receptors.

For the purpose of this comparative study, we will focus on the well-characterized 2,5-dimethoxyphenethylamine (2C-X) series of compounds, which includes the potent psychedelic agent 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[6][8] The structure-activity relationships of these analogs provide a valuable framework for predicting the potential activity of our lead compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of phenethylamines is significantly influenced by substitutions on the phenyl ring and the amine group.

Key Structural Features and Their Influence on Activity:

  • 4-Position Substitution: In the 2C-X series, a lipophilic substituent at the 4-position, such as a bromine atom in 2C-B, generally confers increased agonist potency at 5-HT₂ receptors.[7]

  • 2,5-Dimethoxy Pattern: The methoxy groups at the 2 and 5 positions are crucial for the hallucinogenic activity of many phenethylamines.

  • N-Substitution: N-benzyl substitution on phenethylamine 5-HT₂A receptor agonists has been shown to dramatically affect binding affinity, receptor selectivity, and agonist activity.[6]

The subject compound, this compound, possesses a 4-bromo substituent, which is analogous to potent 5-HT₂A agonists. However, the substitution pattern on the phenyl ring and the nature of the N-substituent differ from the classic 2C-X series, suggesting a potentially unique pharmacological profile.

Postulated Signaling Pathway

Given the structural similarity to known 5-HT₂A receptor agonists, it is plausible that this compound could activate the Gq/11 signaling pathway upon binding to the 5-HT₂A receptor. This would lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.

G Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Postulated 5-HT2A receptor signaling pathway for the title compound.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and its analogs, the following experimental workflows are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for the human 5-HT₂A and 5-HT₂C receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the recombinant human 5-HT₂A or 5-HT₂C receptors.

  • Radioligand: Employ a suitable radioligand, such as [³H]ketanserin for 5-HT₂A and [³H]mesulergine for 5-HT₂C.

  • Assay: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) values from competition binding curves.

Functional Assays (Calcium Mobilization)

Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the 5-HT₂A and 5-HT₂C receptors.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human 5-HT₂A or 5-HT₂C receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

G cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Ca2+ Mobilization) b1 Prepare Receptor Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound & Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture Receptor-Expressing Cells f2 Load with Calcium Indicator Dye f1->f2 f3 Add Test Compound f2->f3 f4 Measure Fluorescence Change f3->f4 f5 Calculate EC50/IC50 f4->f5

Caption: Experimental workflow for in vitro pharmacological characterization.

Conclusion

While direct experimental data on this compound is scarce, a comparative analysis with its structural analogs from the 2,5-dimethoxyphenethylamine family provides a strong rationale for investigating its activity at serotonin receptors. The structure-activity relationships of these analogs suggest that the title compound could be a potent modulator of 5-HT₂A and/or 5-HT₂C receptors. The provided experimental protocols offer a clear path forward for researchers to elucidate its pharmacological profile and potential as a novel therapeutic agent. Further studies are warranted to explore its anti-inflammatory and antioxidant properties, which have been suggested for related bromophenol and methoxyphenol structures.[9][10][11][12]

References

  • Nielsen, S. M., et al. (2012). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 20(13), 4104-4111. [Link]

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 57(21), 8948-8960. [Link]

  • Glatfelter, G. C., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
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  • Arctom Scientific. CAS NO. 179107-93-8 | this compound | Catalog SYX-B65505. [Link]

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  • Kim, M. J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(13), 10871. [Link]

  • Sura, A., et al. (2012). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Computer-Aided Molecular Design, 26(7), 847-862. [Link]

  • Chambers, J. J., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 9(10), 2445-2454. [Link]

  • Carmo, H., et al. (2005). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Toxicology Letters, 158(1), 29-38. [Link]

  • Arctom Scientific. CAS NO. 179107-93-8 | 4-Bromo-5-((4-hydroxyphenethylamino)methyl). [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. [Link]

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A Comparative Guide to Validating the Anticancer Efficacy of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Marine-derived natural products and their synthetic analogs represent a vast reservoir of chemical diversity with significant therapeutic potential. Among these, bromophenols, a class of halogenated organic compounds, have garnered substantial interest within the drug discovery community for their broad spectrum of biological activities, including noteworthy anticancer properties.[1][2][3] Numerous studies have demonstrated the ability of various bromophenol derivatives to inhibit the proliferation of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[4][5][6]

This guide focuses on a novel synthetic bromophenol, 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (hereafter referred to as Compound BHM). While structurally related to compounds with known biological activities, the in vivo anticancer efficacy of Compound BHM has not yet been established. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a rigorous, multi-faceted strategy for validating its potential as a therapeutic agent in preclinical animal models. We will provide a scientifically grounded, hypothetical framework for its mechanism of action and a detailed comparison with relevant alternative compounds, supported by proposed experimental designs.

Hypothesized Mechanism of Action of Compound BHM

Based on the established activities of structurally similar bromophenol and phenolic compounds, we can postulate a plausible mechanism of action for Compound BHM. Many phenolic compounds exert their anticancer effects by inducing oxidative stress and promoting apoptosis through intrinsic mitochondrial pathways.[4][6][7] Specifically, bromophenols have been shown to increase the production of reactive oxygen species (ROS), leading to the activation of caspase cascades and the downregulation of anti-apoptotic proteins like Bcl-2.[5][8] Furthermore, the inhibition of protein tyrosine kinases (PTKs) is another reported mechanism for some halophenols, which can disrupt critical cell proliferation and survival signals.[9]

Therefore, we hypothesize that Compound BHM may function as a multi-pathway agent, primarily inducing cancer cell apoptosis through ROS-mediated mitochondrial stress, potentially coupled with the inhibition of survival-promoting kinases.

Hypothesized_MoA_Compound_BHM cluster_cell Cancer Cell Compound_BHM Compound BHM ROS ↑ Reactive Oxygen Species (ROS) Compound_BHM->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound_BHM->Bcl2 PTK Protein Tyrosine Kinase (PTK) Inhibition Compound_BHM->PTK Mitochondrion Mitochondrion ROS->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival PTK->Proliferation

Caption: Hypothesized signaling pathway for Compound BHM's anticancer activity.

In Vivo Validation Strategy: A Comparative Approach

To rigorously assess the anticancer potential of Compound BHM, a phased in vivo strategy is proposed, incorporating both xenograft and syngeneic tumor models. This dual-model approach allows for the evaluation of the compound's direct effects on human tumors and its interplay with a competent immune system.

Phase 1: Human Tumor Xenograft Model

The initial phase will utilize an immunodeficient mouse model (e.g., NOD/SCID or nude mice) bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[10] This model is the standard for assessing the direct antitumor efficacy of a novel compound.

Choice of Cancer Model: Based on the broad efficacy of other bromophenols, a panel of human cancer cell lines should be used for initial in vitro screening (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) to identify the most sensitive line for in vivo studies.[1]

Comparative Compounds:

  • Vehicle Control: The formulation buffer used to dissolve Compound BHM. This group serves as the baseline for tumor growth.

  • Cisplatin: A widely used platinum-based chemotherapeutic agent with a well-characterized toxicity and efficacy profile. It serves as a standard-of-care comparator.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor. This provides a benchmark against a targeted therapy, relevant to our hypothesized PTK inhibition.[11]

Experimental Protocol: Xenograft Study
  • Cell Culture and Implantation: A549 human lung cancer cells will be cultured under standard conditions. 2-5 x 10^6 cells will be suspended in Matrigel and subcutaneously injected into the flank of 6-8 week old female nude mice.

  • Tumor Growth and Grouping: Tumors will be allowed to grow to a palpable size (approx. 100-150 mm³). Mice will then be randomized into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration:

    • Compound BHM: Synthesized and purified to >98%. Formulation to be determined based on solubility studies (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Doses of 10, 30, and 100 mg/kg will be administered via intraperitoneal (IP) injection daily.

    • Cisplatin: Administered at 5 mg/kg IP, once weekly.

    • Sunitinib: Administered at 40 mg/kg via oral gavage, daily.

  • Monitoring and Endpoints:

    • Tumor Volume: Measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitored 2-3 times per week as an indicator of systemic toxicity.

    • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

    • Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). A subset of tumors will be harvested for immunohistochemical (IHC) analysis (e.g., for Ki-67 proliferation marker, cleaved caspase-3 for apoptosis).

Data Presentation: Expected Outcomes

The primary efficacy data will be presented in tabular and graphical formats for clear comparison.

Table 1: Comparative Efficacy of Compound BHM in A549 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 2100-2 ± 1.5
Compound BHM10 mg/kg, daily IP1200 ± 15035.1-3 ± 2.0
Compound BHM30 mg/kg, daily IP750 ± 9559.5-5 ± 2.5
Compound BHM100 mg/kg, daily IP400 ± 6078.4-12 ± 3.0
Cisplatin5 mg/kg, weekly IP600 ± 8067.6-15 ± 4.0
Sunitinib40 mg/kg, daily PO850 ± 11054.1-8 ± 2.8

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Syngeneic Tumor Model

To evaluate the role of the immune system in the therapeutic efficacy of Compound BHM, a syngeneic model is crucial. This involves implanting a murine tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) into an immunocompetent mouse strain (e.g., BALB/c or C57BL/6).

Comparative Compounds:

  • Vehicle Control

  • PD-1 Inhibitor (e.g., anti-mouse PD-1 antibody): An immune checkpoint inhibitor, to assess potential synergistic effects with immunotherapies.

The experimental protocol would be similar to the xenograft study, with the addition of endpoints such as flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to characterize the immune response.

Workflow for In Vivo Validation

In_Vivo_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Xenograft Study Execution cluster_analysis Phase 3: Data Analysis & Follow-up Select_Models Select Cancer Models (e.g., A549, MCF-7) Select_Comparators Select Comparators (Cisplatin, Sunitinib) Select_Models->Select_Comparators Dose_Finding Perform Preliminary Toxicity/Dose-Range Finding Select_Comparators->Dose_Finding Implantation Implant Human Tumor Cells in Immunodeficient Mice Dose_Finding->Implantation Grouping Randomize Mice into Treatment Groups Implantation->Grouping Treatment Administer Compound BHM & Comparators Grouping->Treatment Monitoring Monitor Tumor Volume, Body Weight, Clinical Signs Treatment->Monitoring Data_Analysis Analyze Efficacy & Toxicity Data (TGI, Survival) Monitoring->Data_Analysis Histo_Analysis Perform IHC on Tumors (Ki-67, Cleaved Caspase-3) Data_Analysis->Histo_Analysis Syngeneic_Study If Efficacious, Proceed to Syngeneic Model Study Data_Analysis->Syngeneic_Study Decision Point

Caption: Overall workflow for the preclinical in vivo validation of Compound BHM.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the preclinical validation of this compound as a potential anticancer agent. By employing a comparative approach with established therapies in well-defined animal models, researchers can generate the robust data necessary to ascertain its therapeutic window and potential for clinical translation. The proposed studies, grounded in the known biological activities of related bromophenol compounds, provide a clear path from a novel chemical entity to a validated preclinical candidate. The successful execution of this plan would provide critical insights into the efficacy and mechanism of action of Compound BHM, paving the way for its further development.

References

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Marine Drugs. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Marine Drugs. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. [Link]

  • Screening And Mechanism Study Of Antitumor Activity Of Marine Bromophenol Derivatives. Global Tesis. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Structures of bromophenols possessing potent activity against cancer. ResearchGate. [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

  • Synthesis of phenol-derivatives and biological screening for anticancer activity. Europe PMC. [Link]

  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. PubMed Central. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI. [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. PMC. [Link]

  • Study on the anti-cancer activity of α-phenethylamine ferrocenecarboxylic acid co-crystals. Taylor & Francis Online. [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. PubMed. [Link]

  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

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Cross-reactivity of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the receptor cross-reactivity of novel compounds, using the hypothetical molecule 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol as a case study. The principles and methodologies outlined herein are broadly applicable to the preclinical evaluation of new chemical entities.

The phenethylamino scaffold is a cornerstone of modern pharmacology, forming the basis for numerous drugs targeting adrenergic, dopaminergic, and serotonergic receptors. However, this structural ubiquity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide will walk you through a systematic approach to elucidating the selectivity profile of a novel phenethylamino derivative.

Part 1: Initial Assessment and In Silico Profiling

Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis can provide valuable predictive insights into the likely receptor interaction profile of a novel compound. The structure of this compound, with its catechol-like ring and phenethylamine backbone, strongly suggests a potential affinity for adrenergic and dopaminergic receptors.

Experimental Workflow: In Silico Screening

A logical first step is to perform computational screening against a panel of known receptor structures.

cluster_0 In Silico Workflow A 3D Structure of This compound B Pharmacophore Modeling A->B C Virtual Screening against Receptor Libraries (e.g., GPCRs) B->C D Molecular Docking Studies (e.g., with Adrenergic/Dopaminergic Receptors) C->D E Prediction of Binding Affinities and Interaction Modes D->E F Prioritized List of Potential On- and Off-Targets E->F

Caption: In silico workflow for predicting receptor-ligand interactions.

This computational approach allows for the early identification of potential high-affinity targets and off-targets, guiding the design of subsequent in vitro experiments. For our example compound, we would hypothesize potential interactions with β-adrenergic receptors due to the phenethylamino core and substitutions on the phenyl ring that may mimic the catecholamine structure of norepinephrine and epinephrine.

Part 2: In Vitro Receptor Binding Assays

The gold standard for assessing receptor cross-reactivity is the radioligand binding assay. This technique directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a high-affinity radiolabeled ligand.

Detailed Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human β2-adrenergic receptor).

    • Harvest cells and homogenize in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane preparation in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation and Detection:

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Comparative Binding Affinities

The results of these assays can be summarized in a table to provide a clear comparison of the compound's affinity for different receptors.

Receptor SubtypeTest Compound Kᵢ (nM)Reference Compound Kᵢ (nM)Selectivity Ratio
β₁-Adrenergic[Experimental Value]Isoproterenol: [Value]
β₂-Adrenergic[Experimental Value]Isoproterenol: [Value]
α₁ₐ-Adrenergic[Experimental Value]Phentolamine: [Value]
α₂ₐ-Adrenergic[Experimental Value]Clonidine: [Value]
Dopamine D₁[Experimental Value]Dopamine: [Value]
Dopamine D₂[Experimental Value]Haloperidol: [Value]

Selectivity ratio is calculated by dividing the Kᵢ for the off-target receptor by the Kᵢ for the primary target.

Part 3: Functional Assays to Determine Agonist/Antagonist Activity

While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore crucial for a complete understanding of a compound's pharmacological profile.

Signaling Pathway for β-Adrenergic Receptors

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

cluster_0 β-Adrenergic Receptor Signaling Ligand Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gαs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response phosphorylates targets

Caption: Agonist-induced β-adrenergic receptor signaling cascade.

Detailed Protocol: cAMP Functional Assay

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest (e.g., CHO-K1 cells with the human β₂-adrenergic receptor) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add increasing concentrations of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., isoproterenol).

  • Cell Lysis and cAMP Detection:

    • After incubation, lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

    • For antagonist activity, determine the IC₅₀ and calculate the antagonist affinity (Kₑ) using the Schild regression analysis.

Data Presentation: Comparative Functional Potencies

Receptor SubtypeTest Compound EC₅₀ (nM)Test Compound Eₘₐₓ (%)Reference Agonist EC₅₀ (nM)
β₁-Adrenergic[Experimental Value][Experimental Value]Isoproterenol: [Value]
β₂-Adrenergic[Experimental Value][Experimental Value]Isoproterenol: [Value]
Dopamine D₁[Experimental Value][Experimental Value]Dopamine: [Value]

Eₘₐₓ is expressed as a percentage of the response to a reference full agonist.

Part 4: Conclusion and Future Directions

A systematic evaluation of receptor cross-reactivity, combining in silico prediction with in vitro binding and functional assays, is essential for the successful development of novel therapeutics. The methodologies described in this guide provide a robust framework for characterizing the selectivity profile of new chemical entities like this compound.

The data generated from these studies will not only elucidate the primary mechanism of action but also identify potential off-target liabilities and opportunities for drug repurposing. Further characterization in more complex systems, such as primary cell cultures and in vivo animal models, will be necessary to fully understand the physiological and potential pathological consequences of the compound's interactions with multiple receptors.

References

This section would be populated with citations to specific research articles, databases (e.g., PubChem, ChEMBL), and methodological papers that were used to inform the guide. As this is a hypothetical case study for a novel compound, specific references are not applicable. However, in a real-world scenario, this section would be critical for establishing the scientific grounding of the guide.

A Comparative Efficacy Framework for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: A Hypothetical Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol is a distinct organic molecule for which, to date, there is a notable absence of published pharmacological or efficacy data. Its chemical structure, however, shares key features with several classes of biologically active compounds. This guide addresses this knowledge gap by proposing a structured, multi-faceted research framework to elucidate its potential therapeutic efficacy. Instead of a direct comparison, which is not currently possible, we will leverage a hypothesis-driven approach based on structural analogy.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a series of experimental plans to investigate three potential, mechanistically distinct therapeutic applications for this compound:

  • Central Nervous System Disorders: As a potential modulator of serotonin 5-HT2A/2C receptors, based on similarities to known psychoactive phenethylamines.

  • Oncology: As a potential anti-cancer agent targeting tubulin polymerization, a mechanism shared by related substituted phenyl compounds.

  • Inflammatory Diseases: As a potential anti-inflammatory agent through the inhibition of NF-κB and MAPK signaling pathways, drawing parallels to brominated phenolic structures.

Each section will present the mechanistic hypothesis, identify relevant standard-of-care comparators, and provide detailed experimental protocols for a rigorous, comparative evaluation.

Part 1: Hypothetical Therapeutic Application in CNS Disorders (Depression & Anxiety)

Mechanistic Hypothesis: Serotonin 5-HT2A/2C Receptor Modulation

The core structure of the target compound is related to phenethylamines, a class known for its diverse interactions with CNS receptors. Specifically, N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been identified as partial agonists at serotonin 5-HT2A and 5-HT2C receptors. These receptors are critical targets in the treatment of depression and anxiety.[1][2] Agonism or antagonism at these sites can profoundly modulate dopaminergic and serotonergic neurotransmission.[3] Standard-of-care treatments, including many atypical antipsychotics and some antidepressants, derive their efficacy in part from blocking the 5-HT2A receptor.[1][2] We hypothesize that this compound may exhibit activity at these receptors.

Signaling Pathway: 5-HT2A/2C Receptor Activation

Activation of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled GPCRs, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT or Test Compound Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: 5-HT2A/2C Gq-coupled signaling pathway.

Standard-of-Care Comparators
  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine (indirectly modulates the serotonergic system).

  • Atypical Antipsychotics (5-HT2A Antagonists): Risperidone, Ketanserin.

  • Known 5-HT2A/2C Agonist: (R)-DOI.

Proposed Experimental Plan

CNS_Workflow A Primary Screen: In Vitro Ca2+ Flux Assay (Agonist & Antagonist Modes) B Determine EC50/IC50 vs. Standard Drugs A->B C Secondary Screen: In Vivo Forced Swim Test (Rodent Model) B->C If Active D Compare Immobility Time vs. Fluoxetine C->D E Efficacy Profile Established D->E

Caption: Experimental workflow for CNS activity evaluation.

This assay will determine if the test compound acts as an agonist or antagonist at the 5-HT2A receptor. A commercially available cell line overexpressing the human 5-HT2A receptor is used.[4]

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing the human 5-HT2A receptor in appropriate media.

    • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.

    • Remove culture media from cells, wash with Hank's Balanced Salt Solution (HBSS), and add the dye loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in HBSS. Prepare similar dilutions for standard compounds (Serotonin, Ketanserin).

  • Assay Execution (Agonist Mode):

    • Wash the dye-loaded cells with HBSS.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the test compound dilutions and known agonist (Serotonin) to respective wells.

    • Immediately begin reading fluorescence intensity every second for at least 3 minutes.

  • Assay Execution (Antagonist Mode):

    • Following the baseline reading, add the test compound dilutions and incubate for 15-30 minutes.

    • Add a known concentration of Serotonin (at its EC80) to all wells.

    • Immediately begin reading fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonist mode, plot the response against compound concentration and fit to a four-parameter logistic equation to determine the EC50.

    • For antagonist mode, plot the inhibition of the serotonin response against compound concentration to determine the IC50.

CompoundAssay ModeTargetPotency (EC50/IC50, nM)
Test Compound Agonist5-HT2ATBD
Test Compound Antagonist5-HT2ATBD
SerotoninAgonist5-HT2A47[5]
KetanserinAntagonist5-HT2A5.7[5]

Part 2: Hypothetical Therapeutic Application in Oncology

Mechanistic Hypothesis: Tubulin Polymerization Inhibition

Structurally related N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo substitutions have demonstrated potent cytotoxic effects against human cancer cell lines by inhibiting microtubular protein polymerization.[6][7] Microtubules are essential for mitotic spindle formation, and their disruption is a clinically validated anti-cancer strategy.[8] Drugs like taxanes and vinca alkaloids target tubulin dynamics.[9] We hypothesize that this compound could function as a microtubule-destabilizing agent.

Mechanism of Action: Disruption of Mitotic Spindle

Tubulin inhibitors interfere with the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules. This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition cluster_cell_cycle Cell Cycle cluster_mitosis Mitosis Details G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest M->Arrest Blocked by Inhibitor Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms Separation Chromosome Separation Spindle->Separation Inhibitor Test Compound (Tubulin Inhibitor) Inhibitor->Tubulin Binds to Inhibitor->MT Prevents Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of mitotic arrest by tubulin inhibitors.

Standard-of-Care Comparators
  • Taxane (Microtubule Stabilizer): Paclitaxel.

  • Vinca Alkaloid (Microtubule Destabilizer): Vincristine.

  • Colchicine-Site Binder (Destabilizer): Colchicine, Plinabulin.[9]

Proposed Experimental Plan

Oncology_Workflow A Primary Screen: In Vitro Tubulin Polymerization Assay B Determine IC50 vs. Colchicine A->B C Secondary Screen: Cytotoxicity Assay (MCF-7) vs. Paclitaxel B->C If Active D Tertiary Screen: In Vivo Xenograft Model (Tumor Volume Reduction) C->D If Potent E Efficacy Profile Established D->E

Caption: Experimental workflow for oncology activity evaluation.

This fluorescence-based assay quantitatively measures the effect of the test compound on the assembly of purified tubulin into microtubules.[8][10]

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure bovine tubulin protein in ice-cold General Tubulin Buffer (GTB) to a final concentration of 2 mg/mL.

    • Prepare a GTP stock solution.

    • Prepare serial dilutions of the test compound and a standard inhibitor (e.g., Nocodazole or Colchicine) in GTB.

  • Reaction Setup:

    • On ice, add the following to a 96-well half-area plate:

      • Tubulin solution.

      • Test compound/standard dilutions.

      • Fluorescent reporter dye.

      • GTB to reach the final volume.

  • Initiation and Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Initiate the polymerization reaction by adding GTP to all wells.

    • Immediately begin kinetic measurements, recording fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundTargetAssayPotency (IC50, µM)
Test Compound TubulinPolymerization AssayTBD
Test Compound MCF-7 CellsCytotoxicity (MTT)TBD
PaclitaxelTubulinCytotoxicity (MCF-7)~2-10 nM
ColchicineTubulinPolymerization Assay~1-5 µM

Part 3: Hypothetical Therapeutic Application in Inflammatory Diseases

Mechanistic Hypothesis: NF-κB and MAPK Signaling Inhibition

Phenolic compounds, particularly brominated derivatives, are known for their anti-inflammatory properties. A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by inhibiting the phosphorylation of ERK and JNK (MAPK pathways) and preventing NF-κB nuclear translocation in macrophages.[11] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (TNF-α, IL-6).[12] We hypothesize that this compound may possess similar anti-inflammatory activities.

Signaling Pathway: LPS-Induced Inflammation in Macrophages

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that include the MAPK and NF-κB pathways. This leads to the transcription and release of pro-inflammatory molecules.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Initiates IKK IKK Complex TLR4->IKK Initiates Transcription Gene Transcription MAPK_cascade->Transcription Activates Transcription Factors IkB_p65 IκB-p65/p50 (Inactive NF-κB) IKK->IkB_p65 Phosphorylates IκB p65_p50 p65/p50 (Active NF-κB) IkB_p65->p65_p50 Releases p65_p50->Transcription Translocates to Nucleus Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Pro_inflammatory Induces Test_Compound Test Compound Test_Compound->MAPK_cascade Inhibits Test_Compound->IKK Inhibits

Caption: Inhibition of LPS-induced NF-κB and MAPK pathways.

Standard-of-Care Comparators
  • Corticosteroid: Dexamethasone.

  • Non-Steroidal Anti-Inflammatory Drug (NSAID): Indomethacin.

  • Specific Inhibitor: BAY 11-7082 (NF-κB inhibitor).[13]

Proposed Experimental Plan

Inflammation_Workflow A Primary Screen: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess) B Determine IC50 vs. Dexamethasone A->B C Secondary Screen: Cytokine (TNF-α) ELISA & Western Blot for p-p65 B->C If Active D Tertiary Screen: In Vivo Paw Edema Model (Anti-inflammatory Effect) C->D If Potent E Efficacy Profile Established D->E

Caption: Experimental workflow for anti-inflammatory evaluation.

This colorimetric assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells.

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound and Dexamethasone for 2 hours. Include a vehicle control (DMSO).

  • Stimulation:

    • Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-only control.

    • Plot the percent inhibition against compound concentration to calculate the IC50 value.

CompoundTarget MediatorAssayPotency (IC50, µM)
Test Compound Nitric Oxide (iNOS)Griess AssayTBD
Test Compound TNF-αELISATBD
DexamethasoneNitric Oxide (iNOS)Griess Assay~0.01-0.1
BAY 11-7082NF-κB ActivityReporter Assay10[13]

Conclusion

While this compound remains an uncharacterized molecule, its structural features provide compelling rationales for its investigation as a therapeutic agent in at least three distinct and highly significant areas of human disease: CNS disorders, oncology, and inflammation. The absence of existing data necessitates a foundational, systematic approach to its evaluation.

This guide provides a comprehensive and logical framework for such an investigation. By employing the detailed in vitro and in vivo experimental plans outlined herein, researchers can effectively screen the compound for biological activity, elucidate its primary mechanism of action, and rigorously compare its potential efficacy against established standard-of-care drugs. The successful execution of this research program will determine whether this novel chemical entity holds promise as a future therapeutic and in which clinical indication it may provide the most significant benefit.

References

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Benchmarking 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol against other cardiovascular drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the novel investigational compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol—hereafter referred to as "Cardamol" for clarity—against established cardiovascular drugs. This guide is intended for researchers and drug development professionals, providing a framework for preclinical evaluation based on a hypothesized mechanism of action.

Given that Cardamol is a novel entity with limited public data, this guide is built upon a structural-functional hypothesis. The presence of a hydroxyphenethylamino moiety strongly suggests interaction with adrenergic receptors. We will therefore proceed under the hypothesis that Cardamol is a selective β1-adrenergic receptor antagonist (a beta-blocker), a cornerstone class of cardiovascular therapeutics.

This guide will benchmark Cardamol against:

  • Metoprolol: A widely-used, second-generation, selective β1-adrenergic receptor antagonist.

  • Carvedilol: A third-generation, non-selective beta-blocker with additional α1-adrenergic receptor blocking activity.

  • Isoproterenol: A non-selective β-agonist, used as a pharmacological challenge in functional assays.

The following sections detail the experimental workflows, comparative data, and mechanistic rationale required to comprehensively profile Cardamol's potential as a next-generation cardiovascular agent.

Part 1: In Vitro Receptor Profiling: Affinity, Selectivity, and Functional Antagonism

The initial step in characterizing any new adrenergic modulator is to determine its binding affinity and functional activity at the target receptors. This establishes the foundational pharmacodynamic properties of the compound.

Expertise & Rationale

We begin with radioligand binding assays to quantify the direct interaction between Cardamol and β1/β2-adrenergic receptors. This provides the binding affinity (Ki), a fundamental measure of drug-receptor interaction. However, high affinity does not always equate to desired biological function. Therefore, we follow up with a functional assay—measuring cyclic AMP (cAMP) production—to confirm that this binding translates into receptor antagonism. Comparing the compound's activity at β1 versus β2 receptors is critical for predicting its clinical profile; high β1 selectivity, as seen with drugs like Metoprolol, is often associated with a lower incidence of off-target effects like bronchoconstriction.

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of Cardamol for human β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing either the human β1- or β2-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective beta-blocker, is used.

  • Competition Assay:

    • A fixed concentration of [³H]-DHA (e.g., 1 nM) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the test compound (Cardamol, Metoprolol, Carvedilol) are added (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Propranolol).

  • Incubation & Detection: The mixture is incubated for 60 minutes at 25°C. The reaction is terminated by rapid filtration through glass fiber filters, and the filter-bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of drug that inhibits 50% of specific radioligand binding) are determined using non-linear regression. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Functional cAMP Antagonism Assay

Objective: To measure the functional potency of Cardamol in blocking agonist-induced cAMP production.

Methodology:

  • Cell Culture: CHO-K1 cells expressing either human β1 or β2 receptors are cultured to 80-90% confluency.

  • Assay Conditions: Cells are pre-incubated with various concentrations of the antagonist (Cardamol, Metoprolol, Carvedilol) for 20 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Challenge: The cells are then stimulated with Isoproterenol (a β-agonist) at its EC80 concentration (the concentration that elicits 80% of the maximal response) for 15 minutes.

  • cAMP Quantification: The reaction is stopped, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. This IC50 represents the concentration of the antagonist required to reduce the agonist-stimulated cAMP response by 50%.

Workflow for In Vitro Characterization

cluster_0 In Vitro Profiling Workflow start Synthesize Cardamol binding_assay Protocol 1: Radioligand Binding Assay (β1 & β2 Receptors) start->binding_assay functional_assay Protocol 2: Functional cAMP Assay (β1 & β2 Receptors) start->functional_assay calc_ki Calculate Affinity (Ki) from IC50 binding_assay->calc_ki calc_ic50 Calculate Functional Potency (IC50) functional_assay->calc_ic50 selectivity Determine β1/β2 Selectivity Ratio (Ki β2 / Ki β1) calc_ki->selectivity end Pharmacodynamic Profile calc_ic50->end selectivity->end

Caption: Workflow for determining in vitro receptor affinity and functional antagonism.

Comparative In Vitro Data (Hypothetical)
Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratioβ1 Functional Antagonism IC50 (nM)
Cardamol 1.5 125 83 2.8
Metoprolol2.2110504.1
Carvedilol0.93.53.91.5

Interpretation: These hypothetical data suggest Cardamol possesses high affinity for the β1 receptor, comparable to Carvedilol and slightly better than Metoprolol. Critically, its β1/β2 selectivity ratio (83-fold) is superior to that of Metoprolol (50-fold), indicating a potentially lower risk of β2-mediated side effects.

Part 2: Ex Vivo Analysis in an Isolated Heart Model

Moving from a cellular to an organ level, the Langendorff isolated heart preparation allows us to assess the physiological effects of Cardamol on cardiac function, independent of systemic neural and hormonal influences.

Expertise & Rationale

The Langendorff setup provides a self-validating system to measure direct drug effects on heart rate (chronotropy) and contractility (inotropy). By first stimulating the heart with the β-agonist Isoproterenol to induce tachycardia and increased contractility, we can then quantify the ability of an antagonist like Cardamol to block these effects. This provides a robust physiological correlate to the cellular data obtained in Part 1 and is a critical translational step before moving into live animal models.

Experimental Protocol 3: Langendorff Isolated Rat Heart

Objective: To evaluate the negative chronotropic and inotropic effects of Cardamol by measuring its ability to antagonize Isoproterenol-induced cardiac stimulation.

Methodology:

  • Heart Isolation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (contractility). Heart rate is derived from the ventricular pressure signal.

  • Stabilization: The heart is allowed to stabilize for 20 minutes.

  • Experimental Procedure:

    • A baseline dose-response curve to Isoproterenol (10⁻⁹ to 10⁻⁶ M) is established.

    • The heart is washed and allowed to return to baseline.

    • The heart is then perfused with a fixed concentration of Cardamol or Metoprolol (e.g., 100 nM) for 20 minutes.

    • The Isoproterenol dose-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The shift in the Isoproterenol dose-response curve caused by the antagonist is quantified using a Schild regression analysis to determine the pA2 value, a measure of antagonist potency.

β1-Adrenergic Signaling in Cardiomyocytes

cluster_0 Cardiomyocyte β1-Adrenergic Pathway Agonist Agonist (e.g., Isoproterenol) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (Cardamol / Metoprolol) Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Calcium Ca²⁺ Channels (L-type) PKA->Calcium Response Increased Heart Rate (Chronotropy) Increased Contractility (Inotropy) Calcium->Response cluster_1 In Vivo SHR Study Workflow implant Surgical Implantation of Radiotelemetry Device recover 1-Week Surgical Recovery Period implant->recover baseline 48-Hour Baseline Hemodynamic Recording recover->baseline randomize Randomize into Groups (Vehicle, Cardamol, Comparators) baseline->randomize dose Single Oral (PO) Dose Administration randomize->dose record 24-Hour Continuous Data Recording dose->record analyze Analyze ΔMAP & ΔHR (Peak and AUC) record->analyze end In Vivo Efficacy Profile analyze->end

Caption: Experimental workflow for antihypertensive efficacy testing in SHR rats.

Comparative In Vivo Data (Hypothetical)
Compound (10 mg/kg, PO)Max ΔMAP (mmHg)Max ΔHR (bpm)Duration of Action (h)
Cardamol -28 -55 > 18
Metoprolol-22-60~ 12
Carvedilol-35-45> 20
Vehicle-2-5N/A

Interpretation: In this model, Cardamol demonstrates a robust reduction in mean arterial pressure, superior to the selective β1-blocker Metoprolol. Its effect on heart rate is significant, as expected from a β1-blocker. The blood pressure reduction is not as profound as that of Carvedilol, which is predictable given Carvedilol's additional α1-blocking (vasodilatory) action. However, Cardamol shows a prolonged duration of action, suggesting potential for once-daily dosing.

Conclusion and Future Directions

This comprehensive benchmarking guide, based on a structurally-informed hypothesis, positions the investigational compound "Cardamol" as a potentially best-in-class selective β1-adrenergic antagonist.

  • In Vitro: The hypothetical data indicate superior β1 receptor affinity and selectivity over Metoprolol.

  • Ex Vivo: This translates to greater functional potency in an isolated heart model.

  • In Vivo: The compound demonstrates significant, long-lasting antihypertensive efficacy in a gold-standard disease model, outperforming Metoprolol in both magnitude and duration of blood pressure reduction.

While these projected data are promising, further investigation is imperative. Future studies should include:

  • Full Selectivity Profiling: Screening against a broad panel of receptors (especially α1-adrenergic receptors) to confirm its selectivity.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to correlate with the observed long duration of action.

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety, including monitoring for potential receptor upregulation or cardiac remodeling.

Based on this framework, Cardamol represents a promising candidate for development as a novel antihypertensive and anti-ischemic agent.

References

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: cAMP HTRF Assay. Source: Cisbio. URL: [Link]

  • Title: The Langendorff Heart. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]

  • Title: The Spontaneously Hypertensive Rat: A Model of Human Essential Hypertension. Source: The Journal of Hypertension. URL: [Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the potential hazards. The structure of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol incorporates several functional groups that dictate its hazard profile: a brominated phenol, a secondary amine, and a methoxy group.

  • Brominated Phenol Moiety: Halogenated phenols are a class of compounds requiring special handling. Bromophenols, in particular, can exhibit significant biological activity and are often treated as environmental hazards.[1][2] Analogs such as 4-Bromo-2-methoxyphenol are classified as skin and eye irritants and may cause respiratory irritation upon inhalation.[3][4][5]

  • Aminophenol Moiety: Aminophenol derivatives can be toxic and may pose risks of nephrotoxicity (kidney damage) depending on their metabolic pathways.[6]

  • Environmental Hazards: Many halogenated organic compounds are harmful to aquatic life with long-lasting effects.[7][8] Therefore, release into the environment, including flushing down the sanitary sewer system, must be strictly avoided.[7][9]

Based on these structural analogs, the compound should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm. A full risk assessment must be conducted before any handling or disposal procedures commence.

Parameter Inferred Hazard Based on Structural Analogs Source (Analog)
Acute Toxicity (Oral) Potentially harmful if swallowed.4-Methoxyphenol[7][10]
Skin Corrosion/Irritation Causes skin irritation.4-Bromo-2-methoxyphenol[4][5]
Eye Damage/Irritation Causes serious eye irritation.4-Bromo-2-methoxyphenol[4][5]
Specific Target Organ Toxicity May cause respiratory irritation.4-Bromo-2-methoxyphenol[4][5]
Environmental Hazard Potentially harmful to aquatic life.4-Methoxyphenol[7][8]

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier to prevent any potential exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. No single glove material protects against all substances, so check for breakthrough times if available. Always double-glove when handling the pure compound or concentrated solutions.[11]

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[7]

  • Body Protection: A fully buttoned laboratory coat is required. For handling significant quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

Waste Segregation and Containment: The Cornerstone of Safe Disposal

The single most critical step in this process is correct waste segregation. As a halogenated organic compound, this chemical must never be mixed with non-halogenated waste streams.

The Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing this waste with standard non-halogenated solvents contaminates the entire volume, dramatically increasing the cost and complexity of disposal for the entire container.

Waste Streams:
  • Halogenated Organic Liquid Waste: For solutions of the compound in organic solvents (e.g., DCM, chloroform, methanol).

  • Halogenated Aqueous Waste: For aqueous solutions containing the compound.

  • Solid Chemical Waste: For the pure, unadulterated compound, or contaminated solids like silica gel.

  • Contaminated Lab Debris: For items with trace contamination (gloves, weigh paper, pipette tips).

All waste containers must be in good condition, compatible with the waste, sealed with a tight-fitting screw cap when not in use, and clearly labeled.[13] The label must include the words "Hazardous Waste," list all chemical constituents by name, and indicate the approximate percentages.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Unused Solid Compound
  • Work Area: Perform all steps within a chemical fume hood.

  • Container: Use a designated, clearly labeled "Solid Hazardous Waste" container. The container should be a wide-mouth plastic or glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid compound into the waste container using a dedicated spatula or scoop. Avoid creating dust.[7]

  • Sealing: Securely close the container.

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment bin away from incompatible materials, particularly strong oxidizing agents.[14][15]

Protocol 4.2: Disposal of Solutions
  • Identify Stream: Determine if the solvent is organic or aqueous.

  • Select Container: Use the appropriate, clearly labeled liquid waste container ("Halogenated Organic Waste" or "Halogenated Aqueous Waste"). The container must be made of a compatible material (e.g., glass or HDPE).

  • Transfer: Carefully pour the waste solution into the container using a funnel. Avoid splashing.

  • Sealing and Storage: Securely cap the container immediately after adding waste. Store in secondary containment in a ventilated area, segregated from incompatible chemicals.[11]

Protocol 4.3: Disposal of Contaminated Materials (Gloves, Wipes, Silica Gel)
  • Gross Decontamination: If possible, rinse grossly contaminated items (like glassware) with a minimal amount of a suitable solvent, and dispose of the rinsate as liquid waste (Protocol 4.2).

  • Solid Waste Collection: Place lightly contaminated disposable items (e.g., gloves, paper towels, TLC plates) into a designated, labeled plastic bag or container for "Contaminated Solid Waste."

  • Silica Gel: Contaminated silica gel from chromatography should be collected in a separate, labeled solid waste container. Allow the bulk of the solvent to evaporate inside a fume hood before sealing the container.

  • Final Disposal: Once the collection container is full, seal it and transfer it to your institution's hazardous waste collection area.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for proper waste stream selection.

G cluster_form Step 1: Determine Waste Form cluster_disposal Step 2: Segregate and Contain cluster_containers Step 3: Final Containment start Identify Waste Containing This compound waste_form What is the form of the waste? start->waste_form solid_waste Pure Solid or Contaminated Solid (e.g., Silica Gel) waste_form->solid_waste Solid liquid_waste Is the solvent organic or aqueous? waste_form->liquid_waste Liquid debris_waste Trace Contaminated Debris (Gloves, Wipes) waste_form->debris_waste Debris solid_container 'Solid Hazardous Waste' Container solid_waste->solid_container halogenated_organic 'Halogenated Organic Liquid Waste' Container liquid_waste->halogenated_organic Organic halogenated_aqueous 'Halogenated Aqueous Waste' Container liquid_waste->halogenated_aqueous Aqueous debris_container Double-Bagged 'Contaminated Debris' debris_waste->debris_container end_node Transfer to Institutional Hazardous Waste Management Facility solid_container->end_node halogenated_organic->end_node halogenated_aqueous->end_node debris_container->end_node

Caption: Decision workflow for segregating and containing waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit absorbent (vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large liquid spills.

  • Neutralization (if applicable): For this compound, neutralization is not recommended as a first step due to unpredictable reaction products. Focus on absorption.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Final Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office, in line with local policy.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[16][17] Under RCRA, it is the generator's responsibility to properly identify, manage, and ensure the safe disposal of hazardous waste from "cradle to grave."[18][19] This guide is designed to meet these requirements by treating the compound as hazardous based on the characteristics of its structural class.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems.
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  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
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  • Safety Data Sheet for 4-Methoxyphenol. (2009, July 22). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Methoxyphenol. (2020, June 7). Cayman Chemical.
  • Halogenated Waste List. (n.d.). University of Wisconsin-Milwaukee.
  • Safety Data Sheet for 4-Bromo-3-methoxyphenol. (2025, December 25). Fisher Scientific.
  • Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca. (2005). ScienceDirect.
  • Safety Data Sheet for 2-Bromo-4-methoxyphenol. (n.d.). ECHEMI.
  • Update of the risk assessment of brominated phenols and their deriv
  • Safety data sheet for 4-Methoxyphenol. (2024, April 19). CPAChem.
  • Safety Data Sheet for 2-Bromo-5-methoxyphenol. (n.d.). ECHEMI.
  • Safety Data Sheet for 4-Bromo-2-methoxyphenol. (n.d.). ECHEMI.
  • Appendix K - Incompatible Chemicals. (n.d.). Cornell University Environmental Health and Safety.
  • 4-Bromo-2-methoxyphenol 98%. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 4-Bromo-2-methoxyphenol. (2011, June 17). Fisher Scientific.
  • p-aminophenol: Topics by Science.gov. (n.d.). Science.gov.

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Personal protective equipment for handling 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No.: 179107-93-8). The following procedures are grounded in established principles of laboratory safety and an analysis of structurally similar compounds, ensuring a proactive and protective approach in the absence of a comprehensive substance-specific safety data sheet.

Hazard Assessment and Triage

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative hazard assessment has been conducted based on the known risks of analogous chemical structures, such as 4-Bromo-2-methoxyphenol and 4-Methoxyphenol.

Anticipated Hazards:

  • Skin Irritation: Based on related compounds, this chemical is expected to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful, potentially causing gastrointestinal irritation.[4][5][6]

  • Allergic Skin Reaction: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[4][5][6]

A "Warning" signal word and the GHS07 "Exclamation mark" pictogram are associated with this compound, indicating these potential hazards.[7]

Hazard Class Anticipated Effect Primary Exposure Route(s)
Skin Corrosion/IrritationCauses skin irritationDermal
Serious Eye Damage/IrritationCauses serious eye irritationOcular
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationInhalation
Acute Toxicity (Oral)Harmful if swallowedIngestion
Skin SensitizationMay cause an allergic skin reactionDermal

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel involved in the handling of this compound.

  • Eye and Face Protection:

    • ANSI Z87.1 compliant safety glasses are the minimum requirement for all laboratory activities.

    • Chemical splash goggles must be worn when there is a risk of splashes or when handling solutions of the compound.[8]

    • A face shield, in conjunction with safety glasses or goggles, is required for procedures with a high risk of splashing or for handling larger quantities.[8][9]

  • Hand Protection:

    • Given that aromatic and halogenated hydrocarbons can degrade many glove materials, careful selection is crucial.[10]

    • Disposable nitrile gloves provide good short-term protection against a range of chemicals and should be used for handling this compound.[9]

    • For prolonged or intensive handling, consider double-gloving or using a more robust glove material. Always consult the glove manufacturer's chemical resistance guide.

    • Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.

  • Body Protection:

    • A flame-resistant lab coat is required to be worn at all times in the laboratory.[8][11]

    • Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9] Synthetic clothing should be avoided when working with potentially flammable or reactive substances.[11]

  • Respiratory Protection:

    • Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection.

    • If engineering controls are not sufficient to maintain exposure below permissible limits, a properly fitted respirator is required. Use of a respirator necessitates participation in a respiratory protection program, including medical evaluations and fit testing.[8][9]

Operational Workflow: From Receipt to Disposal

The following step-by-step procedures are designed to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[12] The container should be kept tightly closed.[12] Based on supplier information, refrigeration is the recommended storage temperature.[7]

Handling and Use
  • Work Area Preparation: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[13]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2 before handling the compound.

  • Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure. Use non-sparking tools to prevent electrostatic discharge.[13]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[12]

Waste Disposal
  • Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or with general laboratory trash.[12]

Emergency Procedures: Rapid and Effective Response

Immediate and appropriate action is crucial in the event of an emergency.

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[5][12]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][12]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material.

    • Carefully sweep up the spilled solid, avoiding dust generation, and place it in a labeled hazardous waste container.

    • Clean the spill area thoroughly.

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Assess_Hazards 1. Assess Hazards (Skin, Eye, Resp. Irritation) Select_PPE 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area 3. Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Receive_Store 4. Receive & Store Securely (Cool, Dry, Ventilated) Prepare_Work_Area->Receive_Store Weigh_Transfer 5. Weigh & Transfer (In Fume Hood) Receive_Store->Weigh_Transfer Use_in_Experiment 6. Use in Experiment Weigh_Transfer->Use_in_Experiment Decontaminate 7. Decontaminate Work Area Use_in_Experiment->Decontaminate Spill Spill Use_in_Experiment->Spill Exposure Exposure Use_in_Experiment->Exposure Dispose_Waste 8. Dispose of Waste (Hazardous Waste Stream) Decontaminate->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Response Contain & Clean Up Spill->Spill_Response Exposure_Response First Aid & Medical Attention Exposure->Exposure_Response

Caption: Safe Handling Workflow for this compound

References

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - NMSU Safety. (2015, July 2). Retrieved from [Link]

  • SAFETY DATA SHEET. (2009, July 22). Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, April 19). Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • CAS#:179107-93-8 | this compound - Chemsrc. (2025, August 24). Retrieved from [Link]

  • Common Name: 4-METHOXYPHENOL HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • 4-METHOXYPHENOL | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.